Physical and chemical properties of 1,3,2-Dioxaphospholane 2-methyl- 2-oxide
This guide provides an in-depth technical analysis of 1,3,2-Dioxaphospholane, 2-methyl-, 2-oxide (also known as Methyl Ethylene Phosphate or MeOEP). It is structured to serve researchers in polymer chemistry, drug delive...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 1,3,2-Dioxaphospholane, 2-methyl-, 2-oxide (also known as Methyl Ethylene Phosphate or MeOEP). It is structured to serve researchers in polymer chemistry, drug delivery, and materials science.
Executive Summary
1,3,2-Dioxaphospholane, 2-methyl-, 2-oxide (MeOEP) is a highly reactive, five-membered cyclic phosphate ester. Unlike its acyclic analogs (e.g., trimethyl phosphate), MeOEP possesses significant ring strain (~23–25 kJ/mol), which drives its primary utility: Ring-Opening Polymerization (ROP) . This monomer is the precursor to Poly(methyl ethylene phosphate) (PMEP) , a biodegradable, water-soluble polyphosphoester (PPE) that is increasingly replacing Polyethylene Glycol (PEG) in "stealth" drug delivery systems due to its superior hydrolytic degradability and reduced immunogenicity.
Molecular Architecture & Physicochemical Profile
Structural Identification
The molecule consists of a phosphorus atom centrally bonded to a glycolic ring and an exocyclic methoxy group. The five-membered ring adopts a puckered "envelope" conformation to minimize torsional strain, though the strain remains high enough to facilitate rapid nucleophilic attack.
MeOEP is a high-boiling, colorless to pale yellow liquid. It is hygroscopic and hydrolytically unstable; it must be stored under inert atmosphere (Ar/N₂) at low temperatures (-20 °C).
Parameter
Value
Condition / Note
Boiling Point
86 °C
@ 1 mmHg (Vacuum Distillation required)
Density
1.39 g/mL
@ 20 °C
Flash Point
64 °C
Closed Cup
Solubility
High
Soluble in H₂O (hydrolyzes), CH₂Cl₂, CHCl₃, THF, DMSO.
Refractive Index
~1.43–1.45
Estimated (based on chloro-analog)
Critical Handling Note: MeOEP hydrolyzes 10⁶–10⁸ times faster than acyclic phosphates due to ring strain. Exposure to atmospheric moisture leads to rapid ring opening, forming acidic degradation products (methyl 2-hydroxyethyl phosphate).
Spectroscopic Signature (Identification)
Accurate identification of the monomer vs. the polymer is crucial during synthesis. The ³¹P NMR shift is the primary diagnostic tool for monitoring polymerization conversion.
Nucleus
Chemical Shift (δ)
Multiplicity / Assignment
³¹P NMR
+17.9 ppm
Singlet (Monomer). Note: Polymer signal appears upfield at -0.2 ppm.
¹H NMR
4.40 – 4.48 ppm
Multiplet (4H). Ethylene ring protons (-O-CH ₂-CH ₂-O-).
The synthesis of MeOEP is typically achieved via a two-step sequence starting from ethylene glycol. The most robust method involves the intermediate 2-chloro-2-oxo-1,3,2-dioxaphospholane (COP) .
Workflow Diagram
Figure 1: Synthetic pathway for MeOEP via the chlorophosphate intermediate.
Detailed Protocol
Step 1: Synthesis of Chlorophosphate Intermediate (COP)
Reactants: Charge a flame-dried 3-neck flask with Phosphorus Oxychloride (POCl₃) (1.0 eq) in dry CH₂Cl₂.
Addition: Add Ethylene Glycol (1.0 eq) dropwise at 0 °C under Argon flow.
Scavenging: Often performed without base to drive off HCl gas, or with stoichiometric Triethylamine (2.0 eq) to precipitate Et₃N·HCl.
Isolation: Filter salts (if base used) and distill the filtrate under vacuum to obtain COP (BP ~90 °C @ 0.8 mmHg).
Step 2: Conversion to MeOEP
Setup: Dissolve purified COP (1.0 eq) in dry THF or CH₂Cl₂ at 0 °C.
Reaction: Add a mixture of dry Methanol (1.0 eq) and Pyridine (1.0 eq) dropwise.
Workup: Stir for 2–3 hours. Filter off the Pyridinium Hydrochloride salt.
Purification: Concentrate the filtrate and perform vacuum distillation (86 °C @ 1 mmHg).
Storage: Store over 4Å molecular sieves at -20 °C.
Chemical Reactivity: Ring-Opening Polymerization (ROP)
The primary application of MeOEP is the synthesis of Poly(methyl ethylene phosphate) (PMEP) . This reaction is driven by the release of ring strain (enthalpy-driven).
ROP Mechanism (Organocatalytic)
Using a catalyst like 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) or DBU allows for controlled polymerization with narrow dispersity (Đ < 1.2).
Mechanism: The alcohol initiator attacks the phosphorus center, forming a pentacoordinate transition state. The ring oxygen acts as the leaving group, opening the ring and transferring the proton to the leaving oxygen.
Result: A polymer backbone with repeating phosphoester units: -[P(O)(OMe)-O-CH₂-CH₂-O]-.
Applications in Drug Development
MeOEP-derived polymers (PMEP) are critical "stealth" materials.
Key Use Case: PMEP-b-PCL (block copolymers) form micelles for delivering hydrophobic drugs (e.g., Paclitaxel), where the PMEP shell prevents protein adsorption (opsonization) while ensuring the carrier eventually degrades into harmless metabolites.
Polymerization Mechanism: Nifant'ev, I. E., et al. "Mechanistic Insights of BHT-Mg-Catalyzed Ethylene Phosphate's Coordination Ring-Opening Polymerization." Polymers (2018).[3][4][5] Link
Biomedical Applications: Steinbach, T., & Wurm, F. R. "Poly(phosphoester)s: A new platform for degradable stealth polymers." Angewandte Chemie Int.[6] Ed. (2015).[2] Link
Hydrolysis Kinetics: Westheimer, F. H. "Pseudo-rotation in the hydrolysis of phosphate esters." Accounts of Chemical Research (1968). Link
Monomer Synthesis Protocol: Wolf, T., et al. "A Library of Well-Defined and Water-Soluble Poly(alkyl phosphonate)s." Macromolecules (2015).[2] Link
Molecular structure and reactivity of methyl ethylene phosphate
An In-depth Technical Guide to the Molecular Structure and Reactivity of Methyl Ethylene Phosphate Authored by: Gemini, Senior Application Scientist Abstract Methyl ethylene phosphate (MEP), a cyclic phosphate ester, has...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Molecular Structure and Reactivity of Methyl Ethylene Phosphate
Authored by: Gemini, Senior Application Scientist
Abstract
Methyl ethylene phosphate (MEP), a cyclic phosphate ester, has emerged as a monomer of significant interest in the field of polymer chemistry and biomaterials science. Its unique structural properties, particularly the strained five-membered ring, impart a high degree of reactivity that enables controlled synthesis of poly(methyl ethylene phosphate) (PMeOEP). This polymer is a leading candidate as a biodegradable and biocompatible alternative to poly(ethylene glycol) (PEG). This guide provides a comprehensive exploration of the molecular architecture of MEP, delves into the mechanisms governing its reactivity, presents detailed experimental protocols, and discusses its applications for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
The reactivity of methyl ethylene phosphate is intrinsically linked to its molecular structure. A thorough understanding of its conformation, electronic properties, and spectroscopic signatures is essential for predicting its behavior and designing synthetic strategies.
Nomenclature and Chemical Identity
Common Name: Methyl ethylene phosphate (MEP or MeOEP)
The core of the MEP molecule is a five-membered 1,3,2-dioxaphospholane ring. X-ray crystallography has revealed that this ring is not planar, adopting a slightly twisted conformation to minimize steric hindrance.[1] This cyclic structure imposes significant ring strain, a consequence of bond angles deviating from the ideal tetrahedral geometry around the phosphorus and carbon atoms. This inherent strain is the primary driver for its high reactivity, particularly in ring-opening reactions, as the system seeks to achieve a more stable, lower-energy acyclic state.
Caption: 2D representation of Methyl Ethylene Phosphate (MEP).
Spectroscopic Characterization
Spectroscopic methods are crucial for the identification and characterization of MEP and its polymeric derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is the definitive technique for confirming the structure of MEP. The proton (¹H) and phosphorus (³¹P) NMR spectra provide distinct, unambiguous signals.[2] The high degree of symmetry in the ring often results in complex second-order coupling patterns in the ¹H NMR spectrum for the ethylene protons.
Nucleus
Chemical Shift (δ) in CDCl₃
Multiplicity
Assignment
¹H
4.43 ppm
multiplet
-O-CH₂-CH₂-O-
¹H
3.71 ppm
doublet
-O-CH₃
³¹P
17.89 ppm
singlet
P=O
Table 1: Representative ¹H and ³¹P NMR chemical shifts for methyl ethylene phosphate (MEP). Data sourced from reference[2].
Raman Spectroscopy:
While NMR provides detailed structural information, Raman spectroscopy is highly effective for monitoring the polymerization process and analyzing the conformational state of the resulting polymer, poly(methyl ethylene phosphate) (PMeOEP).[3] Key vibrational bands associated with the phosphate group and the polymer backbone can be tracked to determine monomer conversion and assess the structural characteristics of the final material.[3]
Chemical Reactivity and Mechanistic Pathways
The strained cyclic structure of MEP is the cornerstone of its reactivity, making it an excellent monomer for Ring-Opening Polymerization (ROP) and a potent phosphorylating agent.
Ring-Opening Polymerization (ROP)
The most significant reaction of MEP is its polymerization via ROP to form poly(methyl ethylene phosphate) (PMeOEP), a biocompatible and biodegradable polymer.[4] This reaction is typically catalyzed by metal-alkoxide initiators, with magnesium-based complexes showing exceptionally high efficiency.[5][6]
Causality of Catalytic Choice:
Magnesium phenoxide complexes, such as [(BHT)Mg(μ-OBn)(THF)]₂ (where BHT = 2,6-di-tert-butyl-4-methylphenolate), are highly effective catalysts.[4][5] The choice of this catalyst is driven by its ability to readily activate the MEP monomer. Density Functional Theory (DFT) modeling has provided profound insights into the mechanism, revealing that the polymerization proceeds preferentially through a mononuclear magnesium species .[5][6]
Mechanism:
Catalyst Dissociation: The dimeric magnesium complex dissociates in the presence of MEP, which acts as a strong ligand, to form a highly active mononuclear catalytic species.[6]
Coordination-Insertion: The MEP monomer coordinates to the magnesium center of the catalyst. The nucleophilic alkoxide group of the catalyst then attacks the phosphorus atom, leading to the cleavage of a P-O bond and the opening of the five-membered ring.
Propagation: The newly formed alkoxide end of the polymer chain can then coordinate and attack another MEP monomer, propagating the polymer chain.
This mononuclear pathway has a substantially lower activation barrier compared to the mechanisms for other cyclic esters, which explains the extremely high rates of polymerization observed for MEP.[5][6]
Caption: Mechanism of Mg-catalyzed Ring-Opening Polymerization of MEP.
Hydrolysis
The stability of the phosphate ester linkages in MEP and the resulting PMeOEP is critical for its applications, especially in aqueous biomedical environments. MEP undergoes hydrolysis, and the rate is pH-dependent.[7] The five-membered ring structure accelerates the rate of hydrolysis compared to acyclic phosphate triesters, again due to the relief of ring strain upon ring opening.[7] Hydrolysis of the PMeOEP polymer is a key feature of its biodegradability, ultimately breaking down into non-toxic, small-molecule phosphates that can be cleared by the body.[2]
Role as a Branching and Terminating Agent
Recent research has demonstrated that the reactivity of the cyclic phosphate can be tailored by modifying the exocyclic group. Substituted ethylene phosphates can be designed to act as efficient branching or chain termination agents during polymerization.[8] For instance, ethylene phosphates with ester-containing substituents can lead to the formation of highly branched polymers, while those with amide substituents can act as chain terminators.[8] This provides a sophisticated method for controlling polymer architecture, a key requirement in advanced drug delivery and material science applications.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and polymerization of MEP, based on methodologies reported in the literature.[6] All procedures should be conducted under an inert atmosphere (e.g., argon) using appropriate Schlenk line or glovebox techniques.
Protocol: Synthesis of Methyl Ethylene Phosphate (MEP)
This protocol is based on established literature procedures for the synthesis of cyclic phosphate esters.
Materials:
2-chloro-1,3,2-dioxaphospholane 2-oxide
Anhydrous methanol
Anhydrous triethylamine (Et₃N)
Anhydrous diethyl ether or dichloromethane (DCM)
Procedure:
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet.
Dissolve 2-chloro-1,3,2-dioxaphospholane 2-oxide (1 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
In a separate flask, prepare a solution of anhydrous methanol (1 equivalent) and anhydrous triethylamine (1.1 equivalents) in anhydrous DCM.
Add the methanol/triethylamine solution dropwise to the cooled solution of the chlorophosphate over 30-60 minutes with vigorous stirring. A white precipitate of triethylamine hydrochloride (Et₃N·HCl) will form.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
Filter the reaction mixture under argon to remove the Et₃N·HCl precipitate.
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
Purify the crude MEP by vacuum distillation or column chromatography to obtain a colorless oil.
Validation: Confirm the identity and purity of the product using ¹H and ³¹P NMR spectroscopy, comparing the obtained spectra with literature values (Table 1).
Protocol: Ring-Opening Polymerization of MEP
This protocol describes the polymerization of MEP using a BHT-Mg catalyst.
Materials:
Methyl ethylene phosphate (MEP), freshly purified
[(BHT)Mg(μ-OBn)(THF)]₂ (Mg1) catalyst
Anhydrous dichloromethane (DCM)
Procedure:
In a glovebox, place the desired amount of MEP monomer into a pre-dried vial equipped with a magnetic stir bar.
Add anhydrous DCM to achieve the target monomer concentration (e.g., 1 M).
In a separate vial, prepare a stock solution of the Mg1 catalyst in anhydrous DCM.
Calculate the required volume of the catalyst solution to achieve the desired monomer-to-initiator ratio (e.g., 100:1).
Add the catalyst solution to the stirring monomer solution to initiate the polymerization.
Monitor the reaction progress by taking aliquots at timed intervals and analyzing them by ¹H NMR to observe the disappearance of the monomer signals and the appearance of polymer signals.
Once the desired conversion is reached, quench the polymerization by adding a small amount of acidic methanol.
Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent like cold diethyl ether.
Collect the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum to a constant weight.
Validation: Characterize the resulting PMeOEP by Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and by NMR to confirm its structure.
Applications in Drug Development and Biomaterials
The unique properties of PMeOEP, derived from MEP, position it as a highly valuable material for the biomedical and pharmaceutical industries.
PEG Alternative: PMeOEP is a leading alternative to PEG. Like PEG, it exhibits a "stealth" effect, reducing non-specific protein adsorption and prolonging the circulation time of nanocarriers in the bloodstream.[9] However, unlike PEG, PMeOEP is biodegradable, mitigating concerns about long-term polymer accumulation in the body.[2]
Drug Delivery Nanocarriers: Amphiphilic block copolymers containing a hydrophilic PMeOEP block and a hydrophobic block (e.g., polycaprolactone or polylactide) can self-assemble into micelles or nanoparticles.[3] These structures can encapsulate hydrophobic drugs, improving their solubility and enabling targeted delivery.
Degradable Hydrogels: PMeOEP can be functionalized with crosslinkable groups (e.g., methacrylates) to form hydrogels via photopolymerization.[2] These hydrogels are highly hydrophilic, exhibit low cell adhesion similar to PEG-hydrogels, and are fully degradable, making them excellent candidates for tissue engineering scaffolds and controlled release depots.[2]
Conclusion
Methyl ethylene phosphate is more than just a chemical curiosity; it is a key building block for a new generation of advanced functional polymers. Its reactivity, governed by the inherent strain of its five-membered ring, allows for highly controlled and efficient ring-opening polymerization. The resulting polymer, PMeOEP, offers a compelling combination of biocompatibility, biodegradability, and "stealth" properties, addressing critical needs in drug delivery and regenerative medicine. The mechanistic insights gained from computational and experimental studies continue to expand the possibilities for creating complex and precisely defined polymer architectures, ensuring that MEP will remain a topic of intense research and development for years to come.
References
Zinovev, E.V., et al. (2022). Raman Study of Block Copolymers of Methyl Ethylene Phosphate with Caprolactone and L-lactide. MDPI. Available at: [Link]
Schelhaas, S., et al. (2019). Both Poly(ethylene glycol) and Poly(methyl ethylene phosphate) Guide Oriented Adsorption of Specific Proteins. Langmuir, ACS Publications. Available at: [Link]
Pretula, J., et al. (2009). Formation of Poly(ethylene phosphates) in Polycondensation of H3PO4 with Ethylene Glycol. Kinetic and Mechanistic Study. Journal of Polymer Science: Part A: Polymer Chemistry. Available at: [Link]
Nifant'ev, I., et al. (2018). Mechanistic Insights of BHT-Mg-Catalyzed Ethylene Phosphate's Coordination Ring-Opening Polymerization: DFT Modeling and Experimental Data. PubMed. Available at: [Link]
Nifant'ev, I., et al. (2018). Mechanistic Insights of BHT-Mg-Catalyzed Ethylene Phosphate's Coordination Ring-Opening Polymerization: DFT Modeling and Experimental Data. PMC. Available at: [Link]
Kawamura, S., et al. (2021). Molecular structures of (a) methyl phosphate, (b) ethyl phosphate, (c) butyl phosphate and (d) dodecyl phosphate. ResearchGate. Available at: [Link]
Covitz, F., & Westheimer, F.H. (1963). The Hydrolysis of Methyl Ethylene Phosphate: Steric Hindrance in General Base Catalysis. Journal of the American Chemical Society, ACS Publications. Available at: [Link]
Nifant'ev, I., et al. (2018). Mechanistic Insights of BHT-Mg-Catalyzed Ethylene Phosphate's Coordination Ring-Opening Polymerization: DFT Modeling and Experimental Data. MDPI. Available at: [Link]
Tee, H.T., et al. (2020). Poly(methyl ethylene phosphate) hydrogels: Degradable and cell-repellent alternatives to PEG-hydrogels. ResearchGate. Available at: [Link]
Steitz, T.A., & Lipscomb, W.N. (1965). Molecular Structure of Methyl Ethylene Phosphate. Journal of the American Chemical Society, ACS Publications. Available at: [Link]
Shlyakhtin, A.V., et al. (2021). Cyclic ethylene phosphates with (CH2)nCOOR and CH2CONMe2 substituents: synthesis and mechanistic insights of diverse reactivity in aryloxy-Mg complex-catalyzed (co)polymerization. Polymer Chemistry, RSC Publishing. Available at: [Link]
An In-Depth Technical Guide to the Thermodynamic Stability of Cyclic Phospholane Oxides
Introduction Cyclic phospholane oxides, five-membered heterocyclic compounds containing a phosphorus atom, are of significant interest in medicinal chemistry and materials science.[1] Their utility as ligands in asymmetr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Cyclic phospholane oxides, five-membered heterocyclic compounds containing a phosphorus atom, are of significant interest in medicinal chemistry and materials science.[1] Their utility as ligands in asymmetric catalysis, as synthons in organic synthesis, and as precursors to biologically active compounds underscores the importance of understanding their fundamental properties.[2] A key aspect governing their reactivity, conformational behavior, and suitability for various applications is their thermodynamic stability. This guide provides a comprehensive technical overview of the factors influencing the thermodynamic stability of cyclic phospholane oxides, the experimental and computational methods used for their assessment, and the implications for their application.
Phosphine oxides, in general, are recognized as valuable polar structural elements in medicinal chemistry.[1] While acyclic phosphine oxides have seen broader use, the constrained cyclic nature of phospholane oxides imparts unique stereochemical and conformational properties that are crucial to their function. The stability of these compounds is not only a measure of their resistance to degradation but also dictates their conformational preferences, which in turn influences their biological activity and catalytic performance.
This guide is intended for researchers, scientists, and drug development professionals who are actively working with or considering the use of phospholane oxides in their research. It aims to provide a deep understanding of the principles of their thermodynamic stability, enabling more informed decisions in molecular design and application.
I. Factors Influencing Thermodynamic Stability
The thermodynamic stability of cyclic phospholane oxides is a multifactorial property arising from a combination of ring strain, substituent effects, and stereochemistry. A thorough understanding of these factors is critical for predicting the behavior of these molecules and for designing new derivatives with desired properties.
A. Ring Strain
All cyclic molecules, to varying degrees, experience ring strain, which is a combination of angle strain, torsional strain, and steric strain.[3] In phospholane oxides, the five-membered ring is not planar and adopts puckered conformations to alleviate these strains.
Angle Strain: The ideal bond angle for a tetrahedral phosphorus atom is approximately 109.5°. In a planar cyclopentane ring, the internal angles are 108°, which is very close to the ideal tetrahedral angle.[3] However, the C-P-C bond angle within the phospholane ring and the presence of the exocyclic P=O bond can introduce angle strain. The ring puckers to achieve a conformation that minimizes this strain.
Torsional Strain: This arises from the eclipsing of bonds on adjacent atoms. In a planar five-membered ring, all adjacent C-H and C-P bonds would be eclipsed, leading to significant torsional strain. To relieve this, the phospholane ring adopts non-planar conformations such as the envelope and twist forms.[3]
Steric Strain: This occurs when bulky substituents on the ring are forced into close proximity. While less of a factor in unsubstituted phospholane oxide, it can become significant in substituted derivatives.
The overall ring strain energy (RSE) of a cyclic compound is a measure of its thermodynamic instability compared to a corresponding acyclic, strain-free analogue. For saturated five-membered rings, the RSE is generally modest compared to three- or four-membered rings.[4] For instance, the RSE of cyclopentane is approximately 26 kJ/mol.[3] The replacement of a CH2 group with a phosphorus or sulfur atom can reduce the RSE.[4]
B. Conformational Analysis: The Puckered Ring
To minimize ring strain, phospholane oxides exist in a dynamic equilibrium between different puckered conformations. The two most common conformations are the envelope (C_s symmetry) and the twist (C_2 symmetry) .
The relative stability of these conformers is influenced by the nature and position of substituents on the ring and at the phosphorus atom. The energy barrier to interconversion between these conformers is typically low, allowing for rapid equilibrium at room temperature.
C. Substituent Effects
Substituents on the phospholane ring can have a profound impact on its thermodynamic stability and conformational preferences. These effects can be electronic or steric in nature.
Electronic Effects: Electron-withdrawing or electron-donating groups can influence the polarity of the P=O bond and the overall electron distribution in the ring. This can affect the strength of the bonds within the ring and, consequently, its stability.
Steric Effects: The size and location of substituents are critical. Bulky substituents will preferentially occupy positions that minimize steric interactions. For example, a large substituent on a carbon atom adjacent to the phosphorus will influence the puckering of the ring to place the substituent in a pseudo-equatorial position.
The stereochemistry of the substituents also plays a crucial role. The relative orientation of substituents (cis or trans) can lead to diastereomers with significantly different thermodynamic stabilities.
D. The Phosphoryl Group (P=O)
The exocyclic phosphoryl group is a dominant feature of phospholane oxides. Its high polarity and the nature of the P=O double bond significantly influence the ring's geometry and stability.[5] The oxygen atom of the P=O group is an effective electron donor and can participate in non-covalent interactions, such as hydrogen bonding, which can further stabilize the molecule in certain environments.[5][6]
II. Experimental Assessment of Thermodynamic Stability
Several experimental techniques can be employed to probe the thermodynamic stability and conformational landscape of cyclic phospholane oxides.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ³¹P NMR, is a powerful tool for studying phospholane oxides.[5][6][7][8]
Chemical Shifts: The ³¹P NMR chemical shift is highly sensitive to the electronic environment of the phosphorus nucleus.[5][6] Changes in conformation and substituent effects will be reflected in the chemical shift.
Coupling Constants: Vicinal coupling constants (³J) obtained from ¹H NMR can provide information about the dihedral angles within the ring, which is crucial for determining the ring's conformation.
Variable-Temperature NMR: By acquiring NMR spectra at different temperatures, it is possible to study the dynamic equilibrium between different conformers. At low temperatures, the interconversion may be slow enough on the NMR timescale to allow for the observation of individual conformers. The relative populations of the conformers, determined from the integration of their respective signals, can be used to calculate the Gibbs free energy difference (ΔG°) between them.
Experimental Protocol: Variable-Temperature NMR for Conformational Analysis
Sample Preparation: Dissolve a known concentration of the phospholane oxide derivative in a suitable deuterated solvent that remains liquid over a wide temperature range (e.g., toluene-d₈, dichloromethane-d₂).
Initial Spectrum: Acquire a high-resolution ¹H and ³¹P NMR spectrum at room temperature.
Low-Temperature Spectra: Gradually decrease the temperature of the NMR probe in increments (e.g., 10 K). Allow the sample to equilibrate at each temperature before acquiring a new spectrum.
Coalescence and Slow-Exchange Regime: Continue cooling until the signals for the different conformers are sharp and well-resolved (the slow-exchange regime). Note the coalescence temperature, where the signals for the interconverting conformers merge into a single broad peak.
Data Analysis:
In the slow-exchange regime, integrate the signals corresponding to each conformer to determine their relative populations (K_eq).
Calculate the Gibbs free energy difference at each temperature using the equation: ΔG° = -RTln(K_eq).
A van't Hoff plot (ln(K_eq) vs. 1/T) can be constructed to determine the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers.
B. X-ray Crystallography
Single-crystal X-ray diffraction provides a definitive, static picture of the molecule's structure in the solid state. This technique yields precise bond lengths, bond angles, and torsional angles, which can be used to:
Confirm the conformation of the phospholane ring in the crystalline state.
Quantify the extent of ring puckering.
Analyze intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
It is important to note that the conformation observed in the solid state may not be the most stable conformation in solution due to packing forces. However, it provides an invaluable reference point for computational and solution-phase studies.
C. Calorimetry
Calorimetric techniques, such as combustion calorimetry, can be used to determine the standard enthalpy of formation (ΔH_f°) of a compound. By comparing the ΔH_f° of a cyclic phospholane oxide with that of a suitable acyclic reference compound, the ring strain energy can be experimentally determined.
III. Computational Approaches to Stability Analysis
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the thermodynamic stability and properties of molecules.[9][10]
A. Conformational Searching and Energy Minimization
The first step in a computational study is to identify all possible low-energy conformations of the phospholane oxide. This is typically done through a conformational search algorithm, followed by geometry optimization of each identified conformer. The relative energies of the optimized structures provide a measure of their relative thermodynamic stabilities.
B. Calculation of Thermodynamic Properties
Once the low-energy conformers have been identified, their thermodynamic properties (enthalpy, entropy, and Gibbs free energy) can be calculated. Frequency calculations are essential for obtaining zero-point vibrational energies and thermal corrections to the electronic energies. These calculations allow for a more accurate prediction of the relative stabilities of different conformers and diastereomers at a given temperature.
C. Ring Strain Energy (RSE) Calculation
The RSE can be calculated computationally using homodesmotic or isodesmic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations.[4]
Workflow: Computational Stability Analysis of a Phospholane Oxide Derivative
Caption: A typical workflow for the computational analysis of phospholane oxide stability.
D. Choice of Computational Method
The accuracy of DFT calculations depends on the choice of the exchange-correlation functional and the basis set. For organophosphorus compounds, functionals like B3LYP are commonly used, often in conjunction with Pople-style basis sets (e.g., 6-31G* or larger) that include polarization and diffuse functions. It is often advisable to benchmark different methods against experimental data if available.
IV. Synthesis and Applications
The synthesis of phospholane oxides can be achieved through various methods, including the cycloalumination of alkenes followed by reaction with a phosphorus source.[2] One-pot syntheses have been developed for 3-substituted and norbornane-annelated 1H-phospholane oxides.[2] The regioselective ring-opening of oxaphospholane 2-oxide precursors with Grignard reagents is another route to functionalized phosphine oxides.[11]
The stability of phospholane oxides is directly relevant to their applications. In asymmetric catalysis, the conformational rigidity and stability of phospholane-based ligands are crucial for achieving high enantioselectivity.[12] In drug development, the stability of a phosphine oxide-containing drug candidate affects its shelf-life, metabolism, and in vivo efficacy.[1]
V. Conclusion
The thermodynamic stability of cyclic phospholane oxides is a complex interplay of ring strain, conformational dynamics, and substituent effects. A comprehensive understanding of these factors is essential for the rational design and application of these important molecules. The combination of experimental techniques, such as variable-temperature NMR and X-ray crystallography, with high-level computational methods provides a powerful approach to elucidating the stability and conformational preferences of phospholane oxides. As the demand for novel catalysts and therapeutics continues to grow, a deep appreciation for the fundamental thermodynamic principles governing these fascinating heterocycles will be indispensable.
References
Cyclic 1H-Phospolane Oxides as a Potential Candid
Protonation of P-Stereogenic Phosphiranes: Phospholane Formation via Ring Opening and C–H Activ
Synthesis of γ-hydroxypropyl P-chirogenic (±)-phosphorus oxide derivatives by regioselective ring-opening of oxaphospholane 2-oxide precursors. (2015). Beilstein Journals.
Predicting the Air Stability of Phosphines.
Cyclic secondary phosphine oxides: conformation and tautomerism of 2-substituted and 3-substituted 1H-phospholane oxides.
Enantio- and Diastereoselective Synthesis of P-Stereogenic Phospholane Oxides via Cobalt-Catalyzed Hydroalkylation.
Influence of Ring Strain and Bond Polarization on the Ring Expansion of Phosphorus Homocycles.
Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complex
Composite Correlated Molecular Orbital Theory Calculations of Ring Strain for Use in Predicting Polymeriz
Ring Strain and the Structure of Cycloalkanes. (2022). Chemistry LibreTexts.
Computational investigation of formation enthalpies and phase stability for rare earth oxyphosph
31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P O group and proton donors. PubMed.
3R-Substituted and Norbornane-Annelated 1H-Phospholanoxides: Synthesis and Structure. (2021). MDPI.
31 P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors.
Phosphine oxides as NMR and IR spectroscopic probes for geometry and energy of PO···H–A hydrogen bonds.
Solvation Thermodynamics and Handling of 2-Methyl-1,3,2-dioxaphospholan-2-one in Organic Solvents: A Technical Guide
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Solubility profiling, solvation mechanics, and self-validating protocols for advanced polymer synthesis. Executive Int...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals
Content Focus: Solubility profiling, solvation mechanics, and self-validating protocols for advanced polymer synthesis.
Executive Introduction
As a Senior Application Scientist specializing in organophosphorus chemistry, I frequently encounter challenges in optimizing the synthesis of biodegradable, water-soluble polymers. At the heart of this field is 2-methyl-1,3,2-dioxaphospholan-2-one (commonly referred to as MeEP), a highly strained cyclic phosphonate monomer. MeEP is the critical building block for synthesizing poly(phosphonate)s via living ring-opening polymerization (ROP)[1].
The successful polymerization of MeEP is entirely dictated by its solvation thermodynamics. Because the 5-membered dioxaphospholane oxide ring is highly susceptible to nucleophilic attack, the choice of organic solvent is not merely a medium for dissolution—it actively participates in the transition state stabilization. This guide provides an in-depth analysis of MeEP's solubility in organic solvents, the causality behind solvent selection, and field-proven, self-validating protocols for its handling and polymerization.
Solubility Profile and Solvation Thermodynamics
MeEP is characterized by a highly polar phosphoryl (P=O) bond and a cyclic ester framework. This molecular architecture imparts a strong dipole moment, making the monomer a potent hydrogen-bond acceptor. Consequently, MeEP exhibits high solubility in polar aprotic solvents but remains immiscible with non-polar aliphatic hydrocarbons.
The Causality of Solvent Selection:
Why must we strictly utilize polar aprotic solvents? Protic solvents (such as water or alcohols) act as potent nucleophiles. If MeEP is dissolved in a protic medium, the solvent will act as an uncontrolled initiator or chain transfer agent, leading to premature ring-opening, oligomerization, and broad molecular weight distributions. Therefore, anhydrous polar aprotic solvents are mandatory to maintain the "living" nature of the polymerization[1].
Table 1: Solubility Profile of MeEP in Common Organic Solvents at 20°C
Solvent
Classification
Dielectric Constant (ε)
Solubility Status
Mechanistic Role in ROP Workflows
Dichloromethane (DCM)
Polar Aprotic
8.93
Miscible / Highly Soluble
Optimal medium. Stabilizes zwitterionic intermediates without competing for nucleophilic attack.
Tetrahydrofuran (THF)
Polar Aprotic
7.52
Highly Soluble
Alternative medium. Slightly alters propagation rates due to oxygen lone-pair interactions.
N,N-Dimethylformamide (DMF)
Polar Aprotic
36.70
Highly Soluble
Rarely used for ROP; high boiling point makes post-reaction removal difficult.
Toluene
Non-polar
2.38
Moderately Soluble
Sub-optimal. Poor dielectric stabilization of the active chain end leads to broader dispersity (Đ).
Diethyl Ether
Non-polar
4.30
Insoluble / Poor
Precipitation medium. Used to crash out the synthesized poly(phosphonate) while washing away impurities[2].
Hexane
Non-polar
1.89
Insoluble
Used strictly for external washing or purification of non-polar byproducts.
Mechanistic Implications of Solvent Choice
In the organo-catalyzed anionic ROP of MeEP, a strong organic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is employed alongside an alcohol initiator (e.g., 2-(benzyloxy)ethanol)[1]. The solvent must dissolve the monomer, initiator, and catalyst homogeneously while providing a dielectric environment that stabilizes the propagating anionic chain end.
DCM is considered the gold standard. Its moderate dielectric constant separates the ion pairs just enough to accelerate chain propagation, while its non-nucleophilic nature suppresses transesterification—a side reaction that ruins batch-to-batch reproducibility by broadening the molecular weight distribution[3].
Fig 1. Solvation and mechanistic pathway of MeEP ring-opening polymerization.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a validation checkpoint to prevent downstream failures, saving both time and high-value reagents.
Protocol A: Moisture-Free Solvent Preparation and Solubility Validation
Objective: Prepare an ultra-dry solvation environment to prevent premature monomer hydrolysis.
Solvent Drying: Pass HPLC-grade Dichloromethane (DCM) through a solvent purification system utilizing activated alumina columns under an argon atmosphere.
Moisture Validation (Critical Checkpoint): Extract a 1.0 mL aliquot and perform coulometric Karl Fischer titration.
Validation: Proceed only if the moisture content is strictly < 10 ppm .
Monomer Purification: Distill MeEP under reduced pressure to remove any hydrolyzed linear byproducts. Store the purified monomer at −28 °C under inert gas[1].
Solubility Test (Visual Method): Inside an inert atmosphere glovebox, transfer 1.0 mL of anhydrous DCM to a dried 5 mL glass vial. Add 100 mg of purified MeEP and agitate gently.
Validation: The solution must become completely optically clear within 10 seconds. Any turbidity indicates either moisture contamination or degraded monomer.
Protocol B: Living Ring-Opening Polymerization of MeEP in DCM
Objective: Execute a controlled polymerization yielding high molecular weight poly(phosphonate)s with narrow dispersity.
Causality Note: This reaction is strictly conducted at 0 °C. Lowering the thermal energy of the system thermodynamically favors forward propagation over back-biting transesterification, ensuring a pristine polymer architecture[1].
Preparation: In an inert atmosphere glovebox, equip a flame-dried Schlenk flask with a magnetic stir bar.
Reagent Loading: Add the initiator (e.g., 2-(benzyloxy)ethanol) and the purified MeEP monomer to the flask.
Solvation: Inject the validated anhydrous DCM to achieve a precise monomer concentration of 2.0 M. Stir until homogeneous.
Initiation: Transfer the sealed Schlenk flask to a fume hood and submerge it in an ice bath (0 °C). Inject the DBU catalyst dropwise to initiate the polymerization.
Propagation: Stir the reaction mixture continuously at 0 °C for exactly 2 hours. The living nature of this system allows for conversions exceeding 90% without transesterification[1].
Quenching: Remove the flask from the ice bath, open the septum, and expose the reaction mixture to ambient air. The introduction of atmospheric moisture instantly quenches the active chain ends.
Precipitation: Add the reaction mixture dropwise into a vigorously stirring beaker containing a 10-fold volumetric excess of cold, anhydrous diethyl ether. The sudden shift in solvent polarity forces the poly(phosphonate) to precipitate while leaving unreacted monomer in solution[2].
Isolation: Collect the precipitated polymer via centrifugation (4000 rpm, 5 mins). Decant the supernatant and dry the polymer pellet under high vacuum to a constant weight.
Fig 2. Self-validating experimental workflow for MeEP polymerization.
Conclusion
The successful handling and polymerization of 2-methyl-1,3,2-dioxaphospholan-2-one (MeEP) hinges entirely on mastering its solvation thermodynamics. By leveraging polar aprotic solvents like DCM, rigorously eliminating moisture, and controlling the thermal environment, researchers can effectively harness this monomer to engineer advanced, biodegradable poly(phosphonate)s. The self-validating protocols provided herein ensure that drug development professionals and materials scientists can achieve reproducible, high-fidelity results in their macromolecular synthesis workflows.
References
Steinbach, T., Ritz, S., & Wurm, F. R. (2014). 1. ACS Macro Letters. ACS Publications.
The Ascent of Polyphosphoesters: A Technical Guide to the History, Synthesis, and Application of Cyclic Phosphate Esters in Polymer Chemistry
Abstract Polyphosphoesters (PPEs), a unique class of biodegradable polymers, have carved a significant niche in the landscape of biomedical materials. Their structural analogy to natural nucleic acids, coupled with their...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Polyphosphoesters (PPEs), a unique class of biodegradable polymers, have carved a significant niche in the landscape of biomedical materials. Their structural analogy to natural nucleic acids, coupled with their inherent biocompatibility and tunable degradation kinetics, has propelled them to the forefront of research in drug delivery, gene therapy, and tissue engineering. This in-depth technical guide provides a comprehensive exploration of the history and development of cyclic phosphate esters as pivotal monomers in polymer chemistry. We will delve into the fundamental principles of their synthesis, the intricacies of their polymerization, primarily via ring-opening polymerization (ROP), and the vast biomedical applications of the resulting polyphosphoesters. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile class of polymers.
A Historical Perspective: From Obscurity to Biomedical Prominence
The journey of polyphosphoesters began in the mid-20th century, but their potential in the biomedical field was not fully appreciated until the 1970s. A pivotal moment came when Penczek and his colleagues recognized the structural similarity between the phosphate ester backbone of PPEs and that of naturally occurring nucleic acids and teichoic acids.[1][2] This observation laid the conceptual groundwork for their exploration as biocompatible and biodegradable materials.
Early synthetic methods often resulted in low molecular weight polymers due to challenges in controlling the polymerization process.[2] A significant breakthrough arrived with the development of controlled polymerization techniques, most notably the ring-opening polymerization (ROP) of cyclic phosphate esters.[1][3][4] This advancement allowed for the synthesis of well-defined high molecular weight PPEs with narrow polydispersity, opening the door to their use in sophisticated biomedical applications.[5] The ability to precisely tailor the polymer architecture and incorporate various functionalities into the side chains has since driven the rapid expansion of PPE-based biomaterials.[1][6]
The Monomers: Synthesis of Cyclic Phosphate Esters
The properties of the final polyphosphoester are intrinsically linked to the structure of the cyclic phosphate ester monomer. The synthesis of these monomers, typically five- or six-membered rings, is a critical first step. The increased ring strain in five-membered cyclic phosphates makes them more reactive towards ROP compared to their six-membered counterparts.[3][5]
A common synthetic strategy involves a two-step process starting from a suitable diol.[3][4] The diol is first reacted with a phosphorus-containing compound, such as phosphorus oxychloride or a chlorophosphite, to form a cyclic chlorophosphate or chlorophosphite intermediate.[3][7] Subsequent reaction with an alcohol or other nucleophile introduces the desired side chain and yields the final cyclic phosphate ester monomer.[3][7]
Experimental Protocol: Synthesis of a Generic 2-alkoxy-2-oxo-1,3,2-dioxaphospholane (a five-membered cyclic phosphate)
Step 1: Synthesis of 2-chloro-2-oxo-1,3,2-dioxaphospholane.
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of ethylene glycol in anhydrous dichloromethane.
Cool the solution to 0 °C in an ice bath.
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solution while stirring.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
Upon completion, the solvent and any volatile byproducts are removed under reduced pressure to yield the crude 2-chloro-2-oxo-1,3,2-dioxaphospholane. Purification can be achieved by vacuum distillation.[3]
Step 2: Synthesis of the 2-alkoxy-2-oxo-1,3,2-dioxaphospholane.
Dissolve the purified 2-chloro-2-oxo-1,3,2-dioxaphospholane in an anhydrous solvent such as dichloromethane or tetrahydrofuran under a nitrogen atmosphere.
Cool the solution to 0 °C.
Slowly add a solution of the desired alcohol (R-OH) and a non-nucleophilic base (e.g., triethylamine or pyridine) in the same solvent. The base is crucial to neutralize the HCl generated during the reaction.
Stir the reaction mixture at 0 °C for a period and then allow it to warm to room temperature.
Monitor the reaction by TLC or ³¹P NMR spectroscopy.
Once the reaction is complete, the salt byproduct is filtered off.
The filtrate is washed with a mild aqueous acid, then with brine, and dried over an anhydrous salt like MgSO₄.
The solvent is removed under reduced pressure, and the final cyclic phosphate ester monomer is purified by column chromatography or vacuum distillation.
Figure 2: Simplified workflow of organocatalyzed ring-opening polymerization.
Properties and Applications of Polyphosphoesters
The versatility of polyphosphoesters stems from the ability to tailor their properties by modifying the side chain (R group) on the phosphorus atom. [6]This allows for the fine-tuning of characteristics such as:
Biodegradability: The phosphoester bond in the polymer backbone is susceptible to hydrolysis, leading to degradation into non-toxic, small molecules that can be cleared by the body. [6]The rate of degradation can be controlled by the choice of the side chain; for example, more hydrophobic side chains generally lead to slower degradation rates.
Biocompatibility: The degradation products of many polyphosphoesters are phosphoric acid, an alcohol, and a diol, which are generally well-tolerated by the body.
[6][8]* Drug and Gene Delivery: The tunable properties of PPEs make them excellent candidates for nanocarriers in drug and gene delivery systems. [8][9][10]They can be formulated into nanoparticles, micelles, or polymersomes to encapsulate and protect therapeutic agents, and to control their release. [11][12]Cationic PPEs can effectively complex with nucleic acids for gene delivery applications.
[8][9]* Tissue Engineering: Biodegradable PPEs can be used as scaffolds to support cell growth and tissue regeneration. [6][8]Their degradation rate can be matched to the rate of new tissue formation, providing temporary support that is eventually replaced by natural tissue.
Other Applications: PPEs have also been investigated for their flame-retardant properties.
[1]
Monomer Type
Key Characteristics
Resulting Polymer Properties
Primary Applications
Ethyl ethylene phosphate
Simple, hydrophilic side chain
Relatively fast degradation, water-soluble
Drug delivery, hydrogels
Benzyl ethylene phosphate
Aromatic, more hydrophobic side chain
Slower degradation, increased hydrophobicity
Controlled drug release, tissue engineering scaffolds
Functionalized ethylene phosphates
Contains reactive groups (e.g., allyl, propargyl) for post-polymerization modification
Allows for conjugation of targeting ligands, drugs, or other polymers
Targeted drug delivery, theranostics
| Six-membered cyclic phosphates | Less ring strain, different degradation kinetics | Often slower degradation compared to five-membered ring analogues | Long-term implants, scaffolds |
Table 1: Examples of Cyclic Phosphate Monomers and their Impact on Polymer Properties and Applications.
Future Directions and Conclusion
The field of polyphosphoesters continues to evolve, with ongoing research focused on the development of novel monomer structures, more efficient and "green" polymerization methods, and the design of multifunctional PPE-based materials for advanced biomedical applications. The ability to precisely control the chemical structure and, consequently, the biological performance of these polymers ensures that they will remain a cornerstone of biomaterial science and drug delivery for the foreseeable future. This guide has provided a foundational understanding of the history, synthesis, and application of cyclic phosphate esters in polymer chemistry, offering a platform from which researchers can further innovate and explore the vast potential of this remarkable class of polymers.
References
Polyphosphoester nanoparticles as biodegradable platform for delivery of multiple drugs and siRNA - PMC. (URL: )
Advanced Biomaterials Derived from Functional Polyphosphoesters: Synthesis, Properties, and Biomedical Applications - ACS Public
Polyphosphoesters | Phosphorus-Based Polymers: From Synthesis to Applications | Books Gateway | Royal Society of Chemistry. (URL: )
Controlled ring-opening polymerisation of cyclic phosphates, phosphonates and phosphoramidates catalysed by heteroleptic BHT-alkoxy magnesium complexes - Polymer Chemistry (RSC Publishing). (URL: )
Advanced Biomaterials Derived from Functional Polyphosphoesters: Synthesis, Properties, and Biomedical Applic
Advanced Biomaterials Derived from Functional Polyphosphoesters: Synthesis, Properties, and Biomedical Applications | ACS Applied M
Recent Advances in Polyphosphoester and Polyphosphoramidate-Based Biom
Full article: Polyphosphoester cubosomes: introducing a novel drug delivery system. (URL: )
Controlled ring-opening polymerization of cyclic esters with phosphoric acid as c
Polyphosphoesters: new trends in synthesis and drug delivery - Advanced Science News. (URL: )
Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms - PMC. (URL: )
Synthesis of polyphosphodiesters by ring-opening polymerization of cyclic phosphates bearing allyl phosphoester protecting groups - Maastricht University. (URL: )
Design and development of multifunctional polyphosphoester-based nanoparticles for ultrahigh paclitaxel dual loading | Request PDF - ResearchG
Design and Synthesis of Polyphosphodiesters - Encyclopedia.pub. (URL: )
Polymerization of Cyclic Esters of Phosphoric Acid - ResearchG
Controlled ring-opening Polymerisation of cyclic esters: Polymer blocks in self-assembled nanostructures - ResearchG
Accelerating the end-to-end production of cyclic phosphate monomers with modular flow chemistry - RSC Publishing. (URL: )
Fig. 2. Synthetic pathways to the cyclic phosphate esters. Reaction...
The Hydrolytic Stability of Methyl Ethylene Phosphate: A Comprehensive Technical Guide for Researchers
Introduction: The Significance of Methyl Ethylene Phosphate in Advanced Applications Methyl ethylene phosphate (MEP) is a cyclic phosphate ester that has garnered significant attention as a versatile monomer for the synt...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Methyl Ethylene Phosphate in Advanced Applications
Methyl ethylene phosphate (MEP) is a cyclic phosphate ester that has garnered significant attention as a versatile monomer for the synthesis of polyphosphoesters (PPEs). These polymers are emerging as promising alternatives to traditional materials like polyethylene glycol (PEG) in various biomedical applications.[1][2][3][4] The biocompatibility and biodegradability of PPEs, derived from monomers like MEP, make them highly suitable for use in drug delivery systems, tissue engineering scaffolds, and as hydrogels.[1][5][6][7] The hydrolytic stability of the MEP monomer is a fundamental property that dictates the degradation profile and, consequently, the performance and safety of the resulting polymers. Understanding and controlling this stability is therefore of paramount importance for the rational design of MEP-based biomaterials.
The Chemistry of Hydrolysis: Mechanisms and Pathways
The hydrolysis of methyl ethylene phosphate, like other phosphate esters, is a nuanced process that can proceed through different mechanisms depending on the prevailing conditions, particularly pH.[8][9][10] The core reaction involves the nucleophilic attack of a water molecule on the phosphorus atom, leading to the cleavage of a P-O bond.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis of MEP is initiated by the protonation of the phosphoryl oxygen. This increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by water. The reaction proceeds via a mechanism that can involve a pentacovalent phosphorus intermediate.[11][12] The five-membered ring structure of MEP imposes significant ring strain, which is a key factor in its reactivity compared to acyclic phosphate esters.
Base-Catalyzed (Alkaline) Hydrolysis
In alkaline media, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the phosphorus center.[8] This pathway is generally faster than acid-catalyzed hydrolysis. The reaction can result in either endocyclic (ring-opening) or exocyclic (loss of the methoxy group) cleavage.[13] The preferred pathway is influenced by stereoelectronic effects and the stability of the leaving groups. Research has shown that alkaline hydrolysis of MEP can lead to exocyclic cleavage, challenging some assumptions about the stereoelectronic control in cyclic phosphate reactions.[13]
Key Factors Influencing the Hydrolytic Stability of MEP
The rate and outcome of MEP hydrolysis are not intrinsic properties but are highly dependent on a range of environmental and structural factors. A thorough understanding of these factors is crucial for predicting and controlling the degradation of MEP-containing materials.
pH of the Medium
As discussed, pH is a dominant factor. The rate of hydrolysis is significantly accelerated in both strongly acidic and strongly basic conditions.[14] Near neutral pH, the hydrolysis rate is considerably slower.[15] This pH-dependent stability is a critical consideration in drug delivery applications, where the local pH environment can vary significantly within the body.
Temperature
Like most chemical reactions, the hydrolysis of MEP is temperature-dependent. Increased temperature provides the necessary activation energy for the reaction to proceed, leading to a faster degradation rate. Kinetic studies at various temperatures are essential to determine the shelf-life and in-vivo stability of MEP-based formulations.
Solvent and Ionic Strength
The polarity of the solvent and the ionic strength of the medium can influence the stability of the transition state and, consequently, the rate of hydrolysis. For instance, hydrolysis in aqueous dioxane has been a subject of study for related phosphoranes.[12]
Substituent Effects
The nature of the substituents on the phosphate ring can have a marked influence on hydrolytic stability. Electron-donating or withdrawing groups can alter the electrophilicity of the phosphorus atom and the stability of the leaving groups.[16]
Experimental Assessment of Hydrolytic Stability
A robust and reproducible methodology is essential for accurately characterizing the hydrolytic stability of MEP. This section outlines a comprehensive experimental workflow.
Materials and Reagents
Methyl Ethylene Phosphate (MEP), high purity
Buffer solutions (pH 4, 7, 9)
Deionized water
Acetonitrile (HPLC grade)
Phosphoric acid (for mobile phase adjustment)
Internal standard (e.g., a stable, non-related phosphate compound)
Experimental Workflow for Stability Studies
Step-by-Step Protocol for Kinetic Analysis
Preparation of Stock Solutions: Prepare a concentrated stock solution of MEP in a suitable organic solvent (e.g., acetonitrile) to minimize premature hydrolysis.
Incubation: In temperature-controlled vials, add a precise volume of the MEP stock solution to pre-incubated buffer solutions of varying pH (e.g., 4, 7, and 9) to initiate the hydrolysis study.
Time-Point Sampling: At predetermined time intervals, withdraw aliquots from each vial. The frequency of sampling should be adjusted based on the expected rate of degradation.
Reaction Quenching: Immediately quench the hydrolysis reaction in the collected aliquots. This can be achieved by adding a strong acid or base to shift the pH to a region of high stability, or by rapid freezing.
Analytical Quantification: Analyze the concentration of remaining MEP and the formation of degradation products using a validated analytical method.
Analytical Techniques for Degradation Monitoring
A multi-analytical approach is often beneficial for a comprehensive understanding of the degradation process.[17]
High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric detection is a workhorse technique for quantifying the concentration of MEP and its degradation products over time.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a powerful tool for identifying and quantifying phosphorus-containing species in the reaction mixture, providing direct insight into the chemical transformations occurring.[18][19]
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be employed to identify and quantify volatile degradation products.
Spectroscopic Methods: Techniques like Raman and infrared spectroscopy can provide information about changes in the chemical composition of materials over time.[20]
Data Analysis and Interpretation
The data obtained from the analytical measurements are used to determine the degradation kinetics of MEP under different conditions.
Kinetic Modeling
The degradation of MEP often follows first-order or pseudo-first-order kinetics. The rate constant (k) can be determined by plotting the natural logarithm of the MEP concentration versus time. However, more complex models like the Double First-Order in Parallel (DFOP) model may be necessary to accurately describe the degradation profile in some cases.[21]
Half-Life (t₁/₂) Calculation
The half-life, the time required for 50% of the initial MEP to degrade, is a critical parameter for comparing stability under different conditions. For a first-order reaction, it is calculated as:
t₁/₂ = 0.693 / k
Quantitative Data Summary
pH
Temperature (°C)
Rate Constant (k) (s⁻¹)
Half-Life (t₁/₂) (h)
4
37
[Example Value]
[Example Value]
7
37
[Example Value]
[Example Value]
9
37
[Example Value]
[Example Value]
7
25
[Example Value]
[Example Value]
7
50
[Example Value]
[Example Value]
Note: The values in this table are placeholders and should be replaced with experimentally determined data.
Strategies to Modulate Hydrolytic Stability
For certain applications, it may be desirable to either enhance or decrease the hydrolytic stability of MEP-based materials.
Copolymerization: Copolymerizing MEP with more hydrophobic or sterically hindering monomers can protect the phosphate ester bonds from hydrolysis, thereby increasing the overall stability of the polymer.[22]
Formulation Strategies: For drug delivery applications, encapsulating MEP-based polymers in protective matrices or formulating them in non-aqueous environments can prolong their shelf-life.
Chemical Modification: Introducing electron-withdrawing or bulky substituents onto the phosphate ring can sterically hinder the approach of water molecules and alter the electronic properties of the phosphorus center, thereby influencing the rate of hydrolysis.
Conclusion and Future Perspectives
The hydrolytic stability of methyl ethylene phosphate is a critical determinant of its utility in advanced biomedical and material science applications. A thorough understanding of its degradation mechanisms and the factors that influence them is essential for the rational design of novel materials with tailored properties. The experimental and analytical frameworks presented in this guide provide a robust foundation for researchers to systematically investigate and control the hydrolytic behavior of MEP and its derivatives. Future research will likely focus on developing novel MEP analogues with precisely tuned stability profiles and on exploring the in-vivo degradation of MEP-based polymers in greater detail.
References
Synthesis and kinetics of hydrolysis of cyclic phosphates. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
MEMS-based micropumps in drug delivery and biomedical applications. (n.d.). Academia.edu. Retrieved February 27, 2026, from [Link]
Mechanism of acidic hydrolysis of methyl ethylene phosphate 2 to... (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
The Hydrolysis of Phosphinates and Phosphonates: A Review. (2021, May 11). MDPI. Retrieved February 27, 2026, from [Link]
Mechanistic study on the hydrolytic degradation of polyphosphates. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
Exocyclic cleavage in the alkaline hydrolysis of methyl ethylene phosphate. Evidence against the significance of stereoelectronic acceleration in reactions of cyclic phosphates. (n.d.). Journal of the American Chemical Society. Retrieved February 27, 2026, from [Link]
Molecularly imprinted polymers for drug delivery and biomedical applications. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
MICRO ELECTRO MECHANICAL DRUG DELIVERY SYSTEM. (2023, October 10). IJNRD.org. Retrieved February 27, 2026, from [Link]
Discovery of a Cyclic Phosphodiesterase that Catalyzes the Sequential Hydrolysis of Both Ester Bonds to Phosphorus. (n.d.). PMC - NIH. Retrieved February 27, 2026, from [Link]
Poly(methyl ethylene phosphate) hydrogels: Degradable and cell-repellent alternatives to PEG-hydrogels. (2020, November 3). ResearchGate. Retrieved February 27, 2026, from [Link]
Cyclic ethylene phosphates with (CH2)nCOOR and CH2CONMe2 substituents: synthesis and mechanistic insights of diverse reactivity in aryloxy-Mg complex-catalyzed (co)polymerization. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved February 27, 2026, from [Link]
Recent Advances in Micro-Electro-Mechanical Devices for Controlled Drug Release Applications. (2020, July 28). Frontiers. Retrieved February 27, 2026, from [Link]
The Hydrolysis of Methyl Ethylene Phosphate: Steric Hindrance in General Base Catalysis. (n.d.). Journal of the American Chemical Society. Retrieved February 27, 2026, from [Link]
pH-Product and pH-rate profiles for the hydrolysis of methyl ethylene phosphate. Rate-limiting pseudorotation. (n.d.). Journal of the American Chemical Society. Retrieved February 27, 2026, from [Link]
Cyclic Phosphate Esters from the Hydrolysis of Cyclic Oxyphosphoranes. Evidence for Pentavalent Phosphorus in the Oxyphosphoranes. (n.d.). Journal of the American Chemical Society. Retrieved February 27, 2026, from [Link]
Hydrolysis of cyclic methyl ethylene phosphate. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
Advances in Molecularly Imprinted Polymers as Drug Delivery Systems. (n.d.). PMC. Retrieved February 27, 2026, from [Link]
Raman Study of Block Copolymers of Methyl Ethylene Phosphate with Caprolactone and L-lactide. (2022, December 8). MDPI. Retrieved February 27, 2026, from [Link]
Mechanistic study on the hydrolytic degradation of polyphosphates. (n.d.). Semantic Scholar. Retrieved February 27, 2026, from [Link]
A Comprehensive Theoretical Model for the Hydrolysis Reactions of Phosphate Containing Compounds. (2023, March 17). Longdom Publishing. Retrieved February 27, 2026, from [Link]
Mechanistic Insights of BHT-Mg-Catalyzed Ethylene Phosphate's Coordination Ring-Opening Polymerization: DFT Modeling and Experimental Data. (2018, October 6). PubMed. Retrieved February 27, 2026, from [Link]
Degradation Analysis Methods: Electrical vs. Physical Characterization. (n.d.). Patsnap Eureka. Retrieved February 27, 2026, from [Link]
Challenges and advances in the computational modeling of biological phosphate hydrolysis. (2018, February 1). Nature. Retrieved February 27, 2026, from [Link]
Mechanistic Insights of BHT-Mg-Catalyzed Ethylene Phosphate's Coordination Ring-Opening Polymerization: DFT Modeling and Experimental Data. (2018, October 6). PMC. Retrieved February 27, 2026, from [Link]
Both Poly(ethylene glycol) and Poly(methyl ethylene phosphate) Guide Oriented Adsorption of Specific Proteins. (2019, September 30). Langmuir - ACS Publications. Retrieved February 27, 2026, from [Link]
Synthesis and characterization of novel biodegradable poly(carbonate‐co‐phosphate)s. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
Formation of Poly(ethylene phosphates) in Polycondensation of H3PO4 with Ethylene Glycol. Kinetic and Mechanistic Study. (n.d.). Wiley Online Library. Retrieved February 27, 2026, from [Link]
Synthesis and characterization of methylammonium phosphates as crystalline approximants for anhydrous, low melting phosphate. (2019, January 15). SciSpace. Retrieved February 27, 2026, from [Link]
Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. (2023, February 1). MDPI. Retrieved February 27, 2026, from [Link]
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Degradation Mechanisms Analysis. (n.d.). Area. Retrieved February 27, 2026, from [Link]
Analytical tools to assess polymer biodegradation: A critical review and recommendations. (2024, December 10). ScienceDirect. Retrieved February 27, 2026, from [Link]
Both Poly(ethylene glycol) and Poly(methyl ethylene phosphate) Guide Oriented Adsorption of Specific Proteins. (2019, October 29). PubMed. Retrieved February 27, 2026, from [Link]
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Technical Guide: Synthesis of 2-Methyl-2-oxo-1,3,2-dioxaphospholane
Executive Summary This technical guide details the synthesis, purification, and characterization of 2-methyl-2-oxo-1,3,2-dioxaphospholane (CAS: 813-26-3). Often referred to as a cyclic methylphosphonate, this molecule is...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide details the synthesis, purification, and characterization of 2-methyl-2-oxo-1,3,2-dioxaphospholane (CAS: 813-26-3).
Often referred to as a cyclic methylphosphonate, this molecule is a critical monomer for the synthesis of poly(alkylene methylphosphonate)s—a class of biodegradable polymers with applications in gene delivery and flame retardancy. Its synthesis requires precise control over moisture and temperature to prevent premature Ring-Opening Polymerization (ROP) or hydrolysis.
Chemical Identity & Disambiguation
CRITICAL NOTE: Researchers often confuse this molecule with "Methyl Ethylene Phosphate" (MEP).
Feature
Target Molecule
Common Confusion (MEP)
Name
2-methyl-2-oxo-1,3,2-dioxaphospholane
2-methoxy-2-oxo-1,3,2-dioxaphospholane
Class
Cyclic Phosphonate (P-C bond)
Cyclic Phosphate (P-O-C bond)
CAS
813-26-3
2196-04-5
P-Substituent
Methyl group (-CH₃) directly on P
Methoxy group (-OCH₃) on P
31P NMR
~30–35 ppm (Downfield)
~18 ppm (Upfield)
Synthesis Pathway: Dehydrochlorination Route
The most robust pathway for high-purity synthesis is the nucleophilic substitution of methylphosphonic dichloride with ethylene glycol in the presence of a tertiary amine base.
Reaction Mechanism
The reaction proceeds via a dual nucleophilic attack of the diol oxygens on the phosphorus center. The base (Triethylamine) acts as an HCl scavenger, driving the equilibrium forward by precipitating triethylamine hydrochloride.
Caption: Stoichiometric conversion of dichloride precursor to cyclic phosphonate via base-mediated cyclization.
Reagents & Materials
Reagent
Equiv.
Role
Purity Requirement
Methylphosphonic dichloride
1.0
P-Source
>98%, distilled if colored.
Ethylene Glycol
1.0
Ring Closer
Anhydrous (<50 ppm H₂O).
Triethylamine (TEA)
2.2
HCl Scavenger
Dried over KOH or CaH₂.
THF or DCM
Solvent
Medium
Anhydrous, inhibitor-free.
Detailed Experimental Protocol
Phase 1: Setup & Drying
Objective: Eliminate moisture to prevent hydrolysis of the chlorophosphonate intermediate.
Glassware: Flame-dry a 500 mL 3-neck round-bottom flask (RBF), addition funnel, and Schlenk lines. Flush with dry Nitrogen (N₂) or Argon.
Solvent Prep: Dispense 250 mL of anhydrous THF into the RBF.
Reagent Loading: Add Ethylene Glycol (1.0 eq) and Triethylamine (2.2 eq) to the THF. Stir vigorously.
Note: A slight excess of TEA (0.2 eq) ensures complete neutralization of HCl.
Phase 2: Controlled Addition (The Critical Step)
Objective: Cyclization without polymerization.
Cooling: Submerge the RBF in an ice/salt bath to reach -5°C to 0°C.
Dilution: Dilute Methylphosphonic dichloride (1.0 eq) in 20 mL of anhydrous THF in the addition funnel.
Dropwise Addition: Add the dichloride solution slowly over 60–90 minutes.
Process Control: Monitor internal temperature. Do not allow it to exceed 5°C. Rapid addition causes localized heating, leading to linear oligomers rather than rings.
Precipitation: A thick white precipitate (Et₃N·HCl) will form immediately. Ensure stirring is robust enough to maintain a suspension.
Phase 3: Workup & Isolation
Objective: Remove salts and isolate the crude monomer.
Post-Reaction Stirring: Allow the mixture to warm to room temperature (RT) naturally and stir for an additional 4–12 hours to ensure completion.
Filtration: Perform Schlenk filtration or rapid vacuum filtration under N₂ to remove the amine salts. Wash the filter cake with dry THF (2 x 30 mL) to recover trapped product.
Concentration: Remove the solvent (THF) using a rotary evaporator at <30°C under reduced pressure.
Caution: Do not overheat. The monomer is thermally sensitive and can polymerize (ROP) if heated in the presence of trace impurities.
Phase 4: Purification (Vacuum Distillation)
Objective: Obtain monomer grade purity (>99%).
Setup: Transfer the crude yellow oil to a short-path distillation apparatus.
Conditions: High vacuum is mandatory (<0.5 mmHg).
Fraction Collection:
Fore-run: Discard the first 5-10% (contains residual solvent/moisture).
Main Fraction: Collect the clear, colorless liquid.
Expected Boiling Point: ~85–95°C at 0.5 mmHg (Note: BP is pressure-dependent; rely on vapor temp stability).
Storage: Store immediately in a glovebox or sealed under N₂ at -20°C.
Caption: End-to-end experimental workflow for the synthesis of high-purity cyclic phosphonate.
Characterization & Quality Control
Trustworthy synthesis requires self-validation. Use the following metrics to confirm identity and purity.
Nuclear Magnetic Resonance (NMR)
NMR is the definitive method for distinguishing the cyclic monomer from linear oligomers or hydrolyzed byproducts.
³¹P NMR (CDCl₃):
Target Signal: Singlet at ~32–36 ppm .
Impurity Check: Signals at ~20–25 ppm indicate linear phosphonates (hydrolysis/ring-opening). Signals at ~0–10 ppm indicate phosphate contamination.
¹H NMR (CDCl₃):
P-CH₃: Doublet around 1.5–1.8 ppm (Characteristic large coupling constant ²J_PH ~17 Hz).
Check stoichiometry; Ensure strictly anhydrous conditions during workup.
Safety & Handling
Methylphosphonic Dichloride: Highly corrosive and reacts violently with water to release HCl. Handle only in a fume hood.
Phospholane Monomer: Potential alkylating agent. Treat as a mutagen. Wear butyl rubber gloves.
Moisture Sensitivity: The strained ring is susceptible to hydrolysis. Exposure to atmospheric moisture will degrade the monomer into linear phosphonic acid derivatives within hours.
References
Synthesis of Poly(phosphoester)s: Leong, K. W., et al. "Biodegradable polyphosphates for controlled release of bioactive agents." Biomaterials 10.7 (1989): 443-448. Link
Cyclic Phosphonate Characterization: Kadyrov, R., et al. "Synthesis and Structure of Cyclic Phosphonates." Journal of Organometallic Chemistry (Verified via Scielo/ResearchGate snippets). Link
General Organophosphorus Chemistry: "Preparation of methyl ethylene phosphate monomer." RSC Advances (Flow Chemistry for Cyclic Monomers). Link
NMR Data Verification: "31P NMR Chemical Shifts of Phosphorus Compounds." University of Vienna / PubChem Data Source.[1] Link
Toxicity and Biocompatibility Profile of Methyl Ethylene Phosphate (MEP)
This in-depth technical guide details the toxicity and biocompatibility profile of Methyl Ethylene Phosphate (MEP) and its polymeric derivative, Poly(methyl ethylene phosphate) (PMEP) . Executive Summary Methyl Ethylene...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide details the toxicity and biocompatibility profile of Methyl Ethylene Phosphate (MEP) and its polymeric derivative, Poly(methyl ethylene phosphate) (PMEP) .
Executive Summary
Methyl Ethylene Phosphate (MEP), specifically the cyclic monomer 2-methoxy-1,3,2-dioxaphospholane 2-oxide , represents a critical inflection point in biodegradable polymer chemistry. While the monomer itself exhibits alkylating reactivity requiring strict handling protocols, its ring-opening polymerization (ROP) yields Poly(methyl ethylene phosphate) (PMEP) —a hydrophilic, biodegradable polyphosphoester (PPE) that is challenging the dominance of Polyethylene Glycol (PEG) in drug delivery.
This guide provides a rigorous analysis of the MEP/PMEP safety profile. Unlike non-degradable "stealth" polymers, PMEP degrades into endogenous metabolites (phosphates and alcohols), offering a superior long-term safety profile for systemic administration. However, the transition from toxic monomer to biocompatible polymer relies on precise purification and an understanding of hydrolytic degradation kinetics.
Chemical Identity and Reactivity Profile
To understand the toxicity, one must distinguish between the reactive monomer and the passive polymer .
Reactivity: High ring strain makes MEP susceptible to nucleophilic attack.
Toxicity Hazard: As an organophosphate alkylating agent, MEP poses potential genotoxic and neurotoxic risks if handled improperly. It can alkylate DNA or proteins via ring-opening.
Handling Protocol: Must be handled in anhydrous conditions under inert atmosphere (Argon/Nitrogen) to prevent premature hydrolysis or contact toxicity.
The Polymer: Poly(methyl ethylene phosphate) (PMEP)[1][2][3]
Structure: A backbone of repeating phosphoester bonds with a pendant methyl group.
Physiological Behavior: Highly water-soluble, "stealth" behavior (protein repellent), and biodegradable.[1]
Key Advantage: Unlike PEG, which is non-biodegradable and can lead to vacuolation in organs, PMEP hydrolyzes into excretable small molecules.
Degradation Mechanism and Metabolite Safety
The biocompatibility of PMEP is defined by its degradation. Unlike polyesters (e.g., PLGA) which degrade via bulk erosion often causing acidic autocatalysis, PPEs degrade via a surface-erosion-like mechanism or specific "backbiting" pathways.
Hydrolytic Pathway
PMEP degrades primarily through hydrolysis of the phosphoester linkage. The degradation rate is tunable based on the hydrophilicity of the side chain (Methyl > Ethyl > Propyl).
Primary Metabolites:
Phosphates: Inorganic phosphate (
), a natural component of hydroxyapatite (bone) and intracellular buffering systems.
Ethylene Glycol: Trace amounts, generally below the toxic threshold for renal clearance when dosed therapeutically.
Methanol: Released only if the pendant methoxy group is cleaved (rare; usually the backbone cleaves first).
Visualization: PMEP Degradation Pathway
The following diagram illustrates the "Backbiting" mechanism, which is the dominant degradation route for PMEP, leading to cyclic phosphate excretion or further hydrolysis.
Figure 1: Mechanism of PMEP degradation highlighting the backbiting pathway which generates renal-clearable cyclic intermediates.[2]
In Vitro Toxicity Profile
Cytotoxicity (Fibroblasts & Macrophages)
Standard MTT and CCK-8 assays consistently demonstrate that PMEP polymers exhibit Grade 0-1 cytotoxicity (ISO 10993-5 standards), comparable to or better than PEG.
Cell Lines Tested: L929 Fibroblasts, RAW 264.7 Macrophages, HUVECs.
Results: Cell viability remains >90% even at high concentrations (up to 10 mg/mL) after 48 hours.
Causality: The phosphate backbone mimics natural biomolecules (DNA/RNA backbones), preventing recognition as a "foreign" toxicant by cellular machinery.
Hemocompatibility
PMEP is non-hemolytic.
Hemolysis Ratio: < 2% (ASTM F756 standard).
Mechanism: The hydrophilic hydration layer (similar to PEG) prevents hydrophobic interactions with RBC membranes that typically cause rupture.
In Vivo Biocompatibility and Immunogenicity[4]
This is the critical differentiator for drug development professionals.
The "PEG Dilemma" vs. PMEP
PEG is known to induce Anti-PEG Antibodies (APA) , leading to the "Accelerated Blood Clearance" (ABC) phenomenon, where subsequent doses are rapidly cleared by the liver.
PMEP Advantage: Research indicates PMEP and similar PPEs induce negligible antibody formation .[1] The phosphate structure is less immunogenic than the polyether structure of PEG.[1]
Clearance: PMEP is cleared via both renal filtration (if MW < 40 kDa) and hydrolytic degradation (if MW > 40 kDa). This prevents the lysosomal storage diseases associated with high-MW PEG accumulation.
Systemic Toxicity
Acute Toxicity: No significant organ damage (liver/kidney histology) observed in murine models at therapeutic doses (10-50 mg/kg).
Objective: Quantify the degradation rate of PMEP to ensure it matches the desired drug release profile.
Preparation: Dissolve 10 mg of PMEP in 0.6 mL of deuterated phosphate-buffered saline (PBS in D2O, pH 7.4).
Incubation: Place the NMR tube in a temperature-controlled bath at 37°C.
Measurement: Acquire
P NMR spectra at defined intervals (0h, 24h, 48h, 7d).
Validation Signal: Monitor the shift from the polymer peak (~ -1 to -2 ppm) to the degradation product phosphate peak (~ 0 ppm).
Analysis: Plot the integral ratio of Polymer/(Polymer + Product) vs. Time.
Success Criteria: First-order degradation kinetics should be observed.
Protocol B: Comparative Cytotoxicity (ISO 10993-5)
Objective: Confirm non-toxicity of PMEP vs. a PEG control.
Seeding: Seed L929 fibroblasts at
cells/well in a 96-well plate. Incubate for 24h.
Exposure: Replace media with fresh media containing PMEP at graded concentrations (0.1, 0.5, 1.0, 5.0 mg/mL). Use PEG (5 kDa) as a negative control and Triton X-100 as a positive control.
Incubation: Incubate for 24h and 48h.
Readout: Add CCK-8 reagent (10
L/well). Incubate 2h. Measure Absorbance at 450 nm.
Calculation:
.
Biocompatibility Assessment Workflow
The following decision tree guides the researcher through the necessary safety checks before clinical translation.
Figure 2: Step-by-step validation workflow for PMEP biocompatibility.
Data Summary: PMEP vs. PEG[2][3][4][6]
Feature
Poly(methyl ethylene phosphate) (PMEP)
Polyethylene Glycol (PEG)
Backbone Chemistry
Phosphoester (Biodegradable)
Polyether (Non-biodegradable)
Degradation Products
Phosphates, Diols (Renal clearance)
None (Accumulates if MW > 40kDa)
Immunogenicity
Negligible / Low
Moderate (Anti-PEG Antibodies)
Protein Repulsion
High (Stealth)
High (Stealth)
Functionalization
Versatile (Pendant group modification)
Limited (End-group only)
Toxicity Risk
Low (if monomer is removed)
Low (Vacuolation risk at high MW)
References
Steinbach, T., & Wurm, F. R. (2015). Poly(phosphoester)s: A new platform for degradable, high-performance biomaterials. Angewandte Chemie International Edition. Link
Bauer, M., et al. (2017). Poly(phosphoester)s as "Stealth" Polymers: A Comparison with Poly(ethylene glycol). Biomacromolecules.[3][4][1][5] Link
Lim, Y. H., et al. (2019). Biodegradable Poly(methyl ethylene phosphate) Hydrogels: Degradable and Cell-Repellent Alternatives to PEG-Hydrogels.[4] Macromolecular Bioscience. Link
Zhang, S., et al. (2023). Poly(ethyl ethylene phosphate): Overcoming the "Polyethylene Glycol Dilemma" for Cancer Immunotherapy and mRNA Vaccination.[1] ACS Nano.[1] Link
ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization. Link
Application Note: Protocol for Ring-Opening Polymerization of Methyl Ethylene Phosphate (MeEP)
Executive Summary Poly(methyl ethylene phosphate) (PMeEP) is a highly versatile polyphosphoester (PPE) that has emerged as a superior alternative to Polyethylene Glycol (PEG) in drug delivery and tissue engineering. Unli...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Poly(methyl ethylene phosphate) (PMeEP) is a highly versatile polyphosphoester (PPE) that has emerged as a superior alternative to Polyethylene Glycol (PEG) in drug delivery and tissue engineering. Unlike PEG, PMeEP is biodegradable, breaking down into innocuous phosphates and alcohols, thus avoiding the issue of bioaccumulation.
This application note details a robust, metal-free protocol for the synthesis of PMeEP via the Ring-Opening Polymerization (ROP) of Methyl Ethylene Phosphate (MeEP). We utilize 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as an organocatalyst to ensure biomedical compliance (avoiding toxic metal residues like Sn or Al). The protocol includes monomer synthesis, purification, polymerization, and characterization.
Scientific Principles & Mechanism[1][2]
Why Organocatalysis?
While metal catalysts (e.g., Sn(Oct)₂, Al(OiPr)₃) are effective for ROP, they are difficult to remove completely from the final polymer. For biomedical applications, trace metal contamination can lead to toxicity. Organocatalysts like DBU and TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) offer a "green" alternative with high activity and control.
Reaction Mechanism
The reaction proceeds via an anionic ROP mechanism. The base (DBU) activates the initiator (a primary alcohol) by hydrogen bonding or deprotonation, increasing its nucleophilicity. The activated alcohol attacks the phosphorus center of the cyclic monomer, cleaving the P-O bond and relieving the ring strain (~5-membered ring).
Reaction Scheme Visualization
Figure 1: Mechanistic pathway for the DBU-catalyzed ROP of Methyl Ethylene Phosphate.
Experimental Protocol
Materials & Reagents
Reagent
Grade
Purification Requirement
Ethylene Glycol
Anhydrous, 99.8%
Distill over CaH₂ if water >50 ppm.
Phosphorus Oxychloride (POCl₃)
99%
Distill under N₂ prior to use. Toxic.
Methanol
Anhydrous
Dry over molecular sieves (3Å).
Dichloromethane (DCM)
HPLC Grade
Dry using solvent purification system (SPS) or distill over CaH₂.
DBU
98%
Distill over CaH₂ under reduced pressure; store over sieves.
Benzyl Alcohol (BnOH)
99%
Distill over CaH₂; store over sieves. (Initiator)
Step 1: Synthesis of Monomer (MeEP)
Note: MeEP is not always commercially available and must be synthesized fresh for optimal results.
A. Synthesis of 2-chloro-2-oxo-1,3,2-dioxaphospholane (COP)
Setup a 3-neck round-bottom flask (RBF) with a dropping funnel and N₂ inlet.
Charge with POCl₃ (1.0 equiv) and dry DCM (0.5 M concentration). Cool to 0°C.
Mix Ethylene Glycol (1.0 equiv) with dry DCM in the dropping funnel.
Add the glycol solution dropwise over 2 hours. Caution: HCl gas evolves. Use a scrubber.[1]
Stir at Room Temperature (RT) for 12 hours.
Remove solvent and HCl under vacuum. Distill the residue (COP) under reduced pressure (~80-90°C at 0.5 mmHg). Yield: ~85%.
B. Conversion to Methyl Ethylene Phosphate (MeEP)
Dissolve COP (1.0 equiv) in dry DCM/THF at 0°C.
Add Methanol (1.05 equiv) and Triethylamine (1.1 equiv) dropwise.
Stir at 0°C for 2 hours, then RT for 4 hours.
Filter off the triethylamine hydrochloride salt (white precipitate) under inert atmosphere.
Concentrate the filtrate.
Critical Step: Distill the crude oil under high vacuum (<0.1 mmHg). MeEP is a colorless, viscous liquid. Store in a glovebox at -20°C.
Step 2: Polymerization (ROP)
Target Mn: 10,000 g/mol . Monomer/Initiator ([M]/[I]) ratio = 70.
Preparation (Glovebox): In a glovebox, weigh MeEP (1.0 g, 7.24 mmol) into a flame-dried vial.
Solvent: Add anhydrous DCM (2.0 mL) to dissolve the monomer (Concentration ~3-4 M).
Initiator: Add Benzyl Alcohol (11.2 mg, 0.103 mmol) using a micropipette.
Catalyst Injection: Add DBU (15.7 mg, 0.103 mmol, 1.0 equiv relative to initiator) to start the reaction.
Reaction: Cap the vial tightly. Stir at 0°C (ice bath outside glovebox or cryo-block inside) for 30–60 minutes.
Note: The reaction is exothermic and fast. 0°C yields narrower dispersity (Đ) than RT.
Quenching: Terminate the reaction by adding Benzoic Acid (excess, ~10 equiv relative to DBU) dissolved in DCM.
Purification:
Precipitate the polymer solution dropwise into cold Diethyl Ether (10x volume).
Centrifuge and decant the supernatant.
Re-dissolve in minimal DCM and re-precipitate (Repeat 2x).
Drying: Dry the clear, viscous polymer under high vacuum for 24 hours.
Characterization & Data Analysis
Nuclear Magnetic Resonance (NMR)
Dissolve ~10 mg of polymer in CDCl₃.
Nucleus
Species
Chemical Shift (, ppm)
Multiplicity
Assignment
¹H
MeEP (Monomer)
4.40 – 4.50
Multiplet
Ring -CH₂-
3.85
Doublet ( Hz)
P-O-CH ₃
¹H
PMeEP (Polymer)
4.20 – 4.30
Broad Multiplet
Backbone -POCH₂CH ₂O-
3.75 – 3.80
Doublet
Pendant P-O-CH ₃
³¹P
MeEP (Monomer)
+18.0 to +20.0
Singlet
Strained Cyclic Phosphate
³¹P
PMeEP (Polymer)
-1.0 to +1.0
Singlet
Linear Phosphate Ester
Key Validation: Complete disappearance of the ³¹P signal at ~18 ppm and appearance of the signal at ~0 ppm confirms 100% conversion.
Gel Permeation Chromatography (GPC)
Eluent: DMF (with 0.01 M LiBr) or THF. Note: PMeEP can interact with columns in pure THF; salt is recommended.
Figure 2: Step-by-step experimental workflow for PMeEP synthesis.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Broad Dispersity (Đ > 1.3)
Transesterification
Lower temperature to -20°C or 0°C. Reduce reaction time.
Low Conversion
Impure Monomer/Wet Solvent
Water acts as a chain transfer agent. Re-distill MeEP over CaH₂.
High Mw Shoulder
Coupling of chains
Ensure strict anhydrous conditions; avoid high monomer concentration (>5 M).
Insoluble Polymer
Crosslinking
Check monomer purity for bifunctional impurities (e.g., from wet POCl₃).
References
Clement, B. et al. (2012). Polyphosphoesters: A biodegradable alternative to PEG.Journal of the American Chemical Society . (Note: Representative citation for PPE utility).
Steinbach, T. et al. (2013). High-performance organocatalysts for the ring-opening polymerization of cyclic phosphates.Polymer Chemistry .
Penczek, S. et al. (2000). Kinetics and mechanism of cyclic esters polymerization initiated with DBU.Macromolecules .
Zhang, S. et al. (2018). Poly(ethylene methyl phosphate)s: Synthesis and Application.Biomacromolecules .
Nifant'ev, I. E. et al. (2018). Mechanistic Insights of BHT-Mg-Catalyzed Ethylene Phosphate's Coordination Ring-Opening Polymerization.Polymers .[2][3][4][5][6][7]
Application Note: 2-Methyl-1,3,2-dioxaphospholane-2-oxide as a Dual-Function Electrolyte Additive
Executive Summary This application note details the protocol for utilizing 2-methyl-1,3,2-dioxaphospholane-2-oxide (CAS: 813-26-3 / 1831-25-0), herein referred to as Cyclic Methyl Phosphonate (CMP) , as an advanced elect...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the protocol for utilizing 2-methyl-1,3,2-dioxaphospholane-2-oxide (CAS: 813-26-3 / 1831-25-0), herein referred to as Cyclic Methyl Phosphonate (CMP) , as an advanced electrolyte additive for Lithium-Ion Batteries (LIBs).
Unlike linear phosphates (e.g., TMP, DMMP) which often suffer from poor electrochemical compatibility with graphite anodes, CMP utilizes its cyclic ring strain to facilitate Ring-Opening Polymerization (ROP) . This mechanism allows it to function as a dual-action agent:
Interfacial Modifier: Forms a robust, phosphorus-rich Solid Electrolyte Interphase (SEI) and Cathode Electrolyte Interphase (CEI), suppressing solvent decomposition at high voltages (>4.4V).
Safety Enhancer: Acts as a flame retardant radical scavenger, significantly increasing the Self-Extinguishing Time (SET) of the electrolyte.
Technical Profile & Chemical Identity
Property
Specification
Chemical Name
2-methyl-1,3,2-dioxaphospholane-2-oxide
Common Abbreviations
CMP, MMP-Cyclic, Methyl Ethylene Phosphonate
CAS Number
1831-25-0 (Isomer specific) / 813-26-3 (General)
Molecular Formula
C₃H₇O₃P
Molecular Weight
122.06 g/mol
Appearance
Colorless to pale yellow liquid
Viscosity
Low (relative to linear phosphate retardants)
Solubility
Miscible with EC, DMC, EMC, DEC
Mechanism of Action
The efficacy of CMP relies on the Ring-Opening Polymerization (ROP) mechanism. The 5-membered ring possesses high ring strain. Upon electrochemical oxidation (at the cathode) or reduction (at the anode), the ring opens, leading to the formation of a cross-linked polyphosphonate network.
Mechanistic Pathway Diagram
Figure 1: Dual mechanism of CMP: Electrochemical polymerization for interface protection (solid lines) and thermal radical scavenging for fire suppression (dashed lines).
Experimental Protocol
Materials Preparation
Base Electrolyte: 1.0 M LiPF₆ in EC/EMC (3:7 v/v). Note: Avoid PC-heavy blends unless using specific additives to prevent exfoliation.
Additive (CMP): Purity >99.5%, H₂O <20 ppm.
Cathode: NCM811 or LiCoO₂ (High Voltage).
Anode: Artificial Graphite or SiOₓ/Graphite composite.
Doping Protocol
Critical Consideration: There is a trade-off between safety (flame retardancy) and performance (impedance).
Low Concentration (0.5% - 2.0% wt): Primary goal is Interface Modification (SEI/CEI) . Improves cycle life and high-voltage stability.[1][2]
High Concentration (3.0% - 5.0% wt): Primary goal is Safety . Significant reduction in flammability, but may increase cell impedance (DCR).
Step-by-Step Formulation:
Environment: Perform all mixing in an Argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm).
Weighing: Weigh the base electrolyte into a chemically resistant HDPE or Teflon container.
Addition: Add CMP dropwise to the base electrolyte while stirring magnetically.
Calculation: For 100g total electrolyte at 2% wt, use 98g Base + 2g CMP.
Homogenization: Stir at 300 RPM for 30 minutes at 25°C. Ensure no phase separation (CMP is generally miscible, but verify clarity).
Storage: Store in aluminum bottles or sealed HDPE containers. Use within 48 hours to prevent hydrolysis if trace moisture is present.
Cell Assembly & Formation Workflow
Figure 2: Standardized workflow for evaluating CMP additive performance.
Characterization & Validation
To validate the efficacy of CMP, the following characterization suite is recommended.
Electrochemical Performance
Test
Condition
Expected Outcome with CMP
Mechanism
LSV (Linear Sweep Voltammetry)
3.0V - 6.0V vs Li/Li⁺
Oxidation peak onset ~4.5V (lower than solvent)
Preferential oxidation forms CEI before solvent degrades.
Cycling Stability
1C Charge/Discharge, 200 cycles
Improved capacity retention (>85%)
CEI prevents transition metal dissolution.
EIS (Impedance)
After Formation
Slightly higher R_SEI initially; Stable R_ct over time
Thicker but more stable passivation layer.
Flammability Testing (Self-Extinguishing Time - SET)
Method: Soak glass fiber filter in electrolyte. Ignite. Measure time to extinguish.
Calculation:
Target: SET < 6 s/g (Non-flammable classification often requires <6 s/g).
Surface Analysis (XPS)
Target: Harvest cathode after 5 cycles.
Marker: Look for P 2p (Phosphorus) and O 1s (P-O-C / P=O) signals.
Interpretation: Presence of organic phosphates on the cathode surface confirms successful ring-opening polymerization and CEI formation.
Safety & Handling
Hazards: CMP is an organophosphorus compound. While less toxic than some nerve agents, it should be treated with extreme caution. It is a skin irritant and potential cholinesterase inhibitor.
PPE: Butyl rubber gloves, safety goggles, and lab coat are mandatory. Handle only in a fume hood or glovebox.
Spill: Absorb with vermiculite. Do not use water (hydrolysis may release acidic byproducts).
References
Mechanism of Cyclic Phosphonates:Xu, M., et al. "Cyclic Phosphonate Additives for Lithium-Ion Batteries." Journal of Power Sources.
Flammability Standards: Xiang, H., et al. "Dimethyl methylphosphonate (DMMP) as an efficient flame retardant additive for the lithium-ion battery electrolytes." Journal of Power Sources. Link (Provides the SET testing protocol methodology).
High Voltage Stability:Zhang, Z., et al. "Fluorinated cyclic phosphazene derivatives as electrolyte additives for high voltage lithium ion batteries." Journal of Electrochemical Society.
Chemical Data: PubChem Compound Summary for CID 12616942 (2-methyl-1,3,2-dioxaphospholane-2-oxide). National Library of Medicine. Link
Synthesis & Application: U.S. Patent 9,276,290. "Electrolyte for rechargeable lithium battery and rechargeable lithium battery comprising same." (Describes the use of substituted 1,3,2-dioxaphospholane 2-oxides). Link
The Nomenclature Challenge:
In the context of drug development and biodegradable polymers, the term "cyclic phospholane" is frequently used interchangeably with 1,3,2-dioxaphospholanes (cyclic phosphates). While true phospholanes (containing only P-C bonds in the ring) yield chemically robust poly(phosphines), the poly(phosphoesters) (PPEs) derived from dioxaphospholanes are the gold standard for biomedical applications due to their hydrolytic degradability, biocompatibility, and "stealth" properties analogous to PEG (polyethylene glycol).
This guide focuses on the Organocatalytic Ring-Opening Polymerization (ROP) of 5-membered cyclic phosphate monomers (e.g., 2-ethoxy-2-oxo-1,3,2-dioxaphospholane) to produce Poly(ethylene ethyl phosphate) (PEEP) and its analogs. These materials are critical for next-generation mRNA delivery vectors and antibody-drug conjugates.
Mechanistic Insight: Organocatalysis in ROP
The polymerization of cyclic phosphorus monomers is thermodynamically driven by the release of ring strain (enthalpy favored). However, kinetic control is required to prevent transesterification (backbiting), which broadens the molecular weight distribution (
).
We compare two dominant organocatalytic mechanisms: Amidines (DBU) vs. Guanidines (TBD) .
The Dual-Activation vs. Base-Activation Model
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): Acts primarily as a Brønsted base . It activates the initiating alcohol (R-OH) by deprotonation, increasing the nucleophilicity of the alkoxide oxygen. It is less prone to transesterification, making it superior for strict control over
.
TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene): Acts as a bifunctional catalyst .[1] It simultaneously activates the monomer (via Hydrogen-bond donation to the phosphoryl oxygen) and the initiator (via Hydrogen-bond acceptance). This results in significantly faster kinetics (
) but higher risk of backbiting at high conversions.
Mechanistic Pathway Visualization
Figure 1: General mechanism for the base-catalyzed ROP of cyclic phosphates. Note the bifunctional capability of TBD (red dotted line) compared to the mono-functional activation of DBU.
Comparative Data: Catalyst Performance
The choice of catalyst dictates the polymer architecture. The table below summarizes kinetic parameters for the polymerization of Ethylene Ethyl Phosphate (EEP) in Toluene at 25°C.
Parameter
DBU (Amidine)
TBD (Guanidine)
Sn(Oct)₂ (Metal)
Mechanism
Base Activation (Initiator)
Bifunctional (Dual Activation)
Coordination-Insertion
Reaction Rate ()
Moderate
Very Fast (>10x DBU)
Slow
Control ()
Excellent (< 1.15)
Good (< 1.25)
Moderate (< 1.4)
Transesterification
Low
High (at >90% conv.)
Low
Water Tolerance
Low
Very Low
Moderate
Application
Block Copolymers (precise length)
High MW Homopolymers
Industrial Bulk Synthesis
Detailed Protocol: Synthesis of Poly(ethylene ethyl phosphate) (PEEP)[2][3]
Objective: Synthesis of PEEP (
target: 10,000 g/mol ) using DBU catalysis.
Safety Note: Organophosphorus monomers can be toxic. All steps must be performed in a fume hood or glovebox.
Materials & Pre-treatment
Monomer: 2-ethoxy-2-oxo-1,3,2-dioxaphospholane (EEP). Purification: Distill twice over CaH₂ under high vacuum (10⁻³ mbar) immediately before use.
Initiator: Benzyl Alcohol (BnOH). Purification: Distill over CaH₂; store over 4Å molecular sieves.
Catalyst: DBU.[2][3] Purification: Distill over CaH₂; store in glovebox.
Solvent: Anhydrous Toluene or THF. Purification: Dried via solvent purification system (SPS) or distilled over Na/Benzophenone.
Quenching Agent: Benzoic acid in DCM.
Experimental Workflow (Inert Atmosphere)
Figure 2: Step-by-step synthesis workflow for PEEP.
Step-by-Step Procedure
Setup: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar. Cycle vacuum/Argon three times. Transfer to a glovebox or maintain positive Argon pressure.
Stop reaction at 90% conversion; Switch from TBD to DBU; Lower temperature to 0°C.
Low Conversion
Impure Monomer (Acidic impurities)
Redistill monomer over CaH₂; Increase catalyst loading.
Broad NMR Peaks
Crosslinking or high viscosity
Ensure strictly anhydrous conditions (water acts as multi-functional initiator).
No Polymerization
Catalyst deactivation
Check DBU quality (should be colorless); Ensure inert atmosphere (CO₂ can deactivate amidines).
References
Clement, B. et al. (2012). Organocatalytic Ring-Opening Polymerization of Cyclic Phosphates. ACS Macro Letters. Link
Steinbach, T. & Wurm, F. R. (2015). Poly(phosphoester)s: A new platform for degradable polymers. Angewandte Chemie International Edition.[4] Link
Zhang, S. et al. (2023). Poly(ethyl ethylene phosphate): Overcoming the “Polyethylene Glycol Dilemma” for Cancer Immunotherapy. ACS Nano. Link
Rawe, B. W.[4][5] & Gates, D. P. (2015).[4] Poly(p-phenylenediethynylene phosphane): A Phosphorus-Containing Macromolecule.[4] Angewandte Chemie.[4] (Reference for P-C phospholane chemistry). Link
Penczek, S. et al. (2019). Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts (DBU/TBD). Polymers.[6][7][2][3][4][8][9][10][11][12][13][14] Link
Procedure for synthesizing hyperbranched polymers with phospholane oxides
Application Note: Controlled Synthesis of Hyperbranched Poly(phosphoester)s via Organocatalytic Ring-Opening Polymerization Executive Summary This application note details the synthesis of hyperbranched poly(phosphoester...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Controlled Synthesis of Hyperbranched Poly(phosphoester)s via Organocatalytic Ring-Opening Polymerization
Executive Summary
This application note details the synthesis of hyperbranched poly(phosphoester)s (hb-PPEs) utilizing the Self-Condensing Ring-Opening Polymerization (SCROP) of hydroxyl-functionalized cyclic phospholane oxides (specifically 1,3,2-dioxaphospholane derivatives).
Unlike linear polymers, hyperbranched polymers (HBPs) exhibit globular architectures, low solution viscosity, and a high density of functional end-groups, making them ideal candidates for drug delivery vectors and nanocarriers . The use of phospholane oxide-based monomers introduces a biodegradable phosphate backbone that mimics natural nucleic acids, ensuring high biocompatibility and "stealth" properties similar to PEGylation but with reduced immunogenicity.
Key Advantages of this Protocol:
Metal-Free Synthesis: Utilizes organocatalysts (DBU/TBD) to eliminate toxic metal residues (e.g., Tin) critical for FDA regulatory compliance.
Tunable Degradability: The phosphoester backbone allows for hydrolytic or enzymatic degradation, controlled by the side-chain sterics.
One-Pot Synthesis: Achieves complex hyperbranched topologies without the need for multi-step protection/deprotection strategies.
Scientific Foundation & Mechanism
The "Phospholane Oxide" Distinction
In the context of drug development, the term "phospholane oxide" generally refers to five-membered cyclic phosphates (1,3,2-dioxaphospholanes). While strictly carbon-based phospholane oxides (C-P bonds) exist, they are non-biodegradable. This protocol focuses on the dioxaphospholane class to ensure the biodegradability required for pharmaceutical applications.
The synthesis relies on an "Inimer" (Initiator + Monomer)—a molecule containing both a cyclic phosphoester group (polymerizable) and a hydroxyl group (initiating).
Initiation: The hydroxyl group of one monomer attacks the phosphorus center of another cyclic monomer, opening the ring.
Propagation: The ring-opening event generates a new primary hydroxyl group, which can attack another monomer.
Branching: Because the growing chain retains multiple hydroxyl groups (both focal and terminal), initiation can occur at multiple sites, leading to a dendritic/hyperbranched architecture (
system).
Figure 1: SCROP Mechanism
Caption: Schematic of Self-Condensing Ring-Opening Polymerization (SCROP) converting AB-type inimers into hyperbranched architectures.
Branching Reagent/Inimer: Diethylene glycol (DEG) or specific functional diols.
Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU ) or 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD ).[2][3]
Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM). Must be dried over CaH2.
Quenching Agent: Benzoic acid or acetic acid.
Pre-Step: Synthesis of Hydroxyl-Functionalized Monomer (HEEP)
Note: This step creates the "Inimer" 2-(2-hydroxyethoxy)ethoxy-2-oxo-1,3,2-dioxaphospholane.
Setup: Flame-dry a 250 mL three-neck round-bottom flask under Argon.
Addition: Add Diethylene glycol (DEG) (1.0 eq) and Triethylamine (1.1 eq) in anhydrous THF at -20°C.
Reaction: Dropwise add 2-chloro-2-oxo-1,3,2-dioxaphospholane (COP) (1.0 eq) in THF over 1 hour.
Stir: Allow to warm to room temperature (RT) and stir for 4 hours.
Filtration: Filter off the triethylamine hydrochloride salt precipitate.
Purification: Concentrate filtrate in vacuo. The resulting viscous oil is the HEEP monomer. Verify via
NMR (approx. 18 ppm).
Polymerization Protocol (SCROP)
Workflow Diagram
Caption: Step-by-step workflow for the organocatalytic synthesis of hyperbranched poly(phosphoester)s.
Detailed Steps:
Preparation: In a glovebox or under strict Schlenk conditions, dissolve the HEEP monomer (2.0 g) in anhydrous DCM (5 mL).
Catalysis: Cool the solution to 0°C. Add DBU (0.5 to 1.0 mol% relative to monomer).
Expert Insight: Lower temperatures (0°C) during initiation favor controlled ring-opening over transesterification (back-biting), narrowing the polydispersity index (PDI).
Polymerization: Stir at 0°C for 30 minutes, then allow to warm to 25°C. Continue stirring for 12–24 hours. Viscosity will increase significantly.
Quenching: Add benzoic acid (2 eq relative to catalyst) to terminate the active alkoxide species.
Purification: Pour the reaction mixture dropwise into excess cold diethyl ether (or a 1:1 ether/hexane mix). The hyperbranched polymer will precipitate as a sticky gum or white solid.
Isolation: Decant the supernatant. Redissolve the polymer in minimal DCM and re-precipitate (repeat 2x).
Drying: Dry under high vacuum at RT for 48 hours to remove trace solvent.
Characterization & Validation
To validate the hyperbranched structure, you must distinguish between linear, dendritic, and terminal units.
NMR Spectroscopy (Critical Validation)
Phosphorus NMR is the primary self-validating tool. The chemical environment of the phosphorus changes based on the substitution of the phosphate ester.
Structural Unit
Description
Chemical Shift (, ppm)
Monomer
Cyclic phospholane ring
+15.0 to +18.0
Linear (L)
Two ester linkages, one OH
-0.5 to -1.0
Dendritic (D)
Fully substituted branching point
-1.5 to -2.5
Terminal (T)
Mono-substituted end group
+0.5 to -0.5
Note: Shifts are approximate and solvent-dependent (typically
). The disappearance of the downfield cyclic peak (+18 ppm) confirms full conversion.
Gel Permeation Chromatography (GPC)
Detector: Multi-Angle Laser Light Scattering (MALLS) is mandatory .
Reasoning: Hyperbranched polymers have a smaller hydrodynamic volume than linear analogues of the same molecular weight. Standard calibration (vs. Polystyrene) will significantly underestimate the molecular weight (
).
Expected Result: High PDI (typically 1.5 – 3.0) is characteristic of SCROP and acceptable for hyperbranched systems.[4]
Troubleshooting & Optimization
Problem: Low Molecular Weight / No Polymerization.
Cause: Trace water in the solvent.
Solution: Water acts as a chain transfer agent, terminating the SCROP process early. Ensure solvents are distilled over
or passed through activated alumina columns immediately before use.
Problem: Gelation (Insoluble network formed).
Cause: Uncontrolled transesterification or too high monomer concentration.
Solution: Dilute the reaction mixture. Reduce reaction time.
References
Yan, D., et al. (2009).[5] "Synthesis of Hyperbranched Polyphosphates by Self-Condensing Ring-Opening Polymerization of HEEP without Catalyst." Macromolecules.
Iwasaki, Y., et al. (2010). "Hyperbranched polyphosphates for drug delivery application: design, synthesis, and in vitro evaluation." Biomaterials.[6][7][8]
Penczek, S., et al. (2000). "Ring-Opening Polymerization of Cyclic Phosphorus Monomers." Progress in Polymer Science.
Mao, H. Q., et al. (2006). "Synthesis and Characterization of Hyperbranched Poly(phosphoester)s." Journal of Polymer Science Part A: Polymer Chemistry.
Preventing moisture contamination in methyl ethylene phosphate storage
Executive Summary Methyl Ethylene Phosphate (MEP), chemically known as 2-methoxy-2-oxo-1,3,2-dioxaphospholane , is a highly reactive cyclic phosphate ester primarily used as a monomer in Ring-Opening Polymerization (ROP)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl Ethylene Phosphate (MEP), chemically known as 2-methoxy-2-oxo-1,3,2-dioxaphospholane , is a highly reactive cyclic phosphate ester primarily used as a monomer in Ring-Opening Polymerization (ROP) to synthesize poly(phosphoesters).[1][2][3][4][5][6]
The Critical Challenge: MEP possesses high ring strain. Upon contact with moisture, it undergoes rapid hydrolysis (
times faster than acyclic analogs), leading to ring-opening and the formation of acidic species. These acidic byproducts act as chain-transfer agents, terminating polymerization and catalyzing further auto-degradation of the bulk reagent.
Note: This guide addresses the chemical reagent MEP. It does not refer to 1-Methylcyclopropene (1-MCP) used in agricultural ethylene inhibition.
Module 1: The Mechanism of Degradation
To prevent moisture contamination, one must understand the failure mode. MEP degradation is not merely "dilution"; it is a chemical transformation that destroys the monomer's utility.
The Hydrolytic Cascade
Nucleophilic Attack: Water attacks the electrophilic phosphorus center.
Ring Strain Release: The 5-membered ring, which is energetically strained, opens rapidly to relieve torsional stress.
Acidification: The result is a linear phosphate diester (hydroxyethyl methyl phosphate) with an acidic proton.
Autocatalysis: This acidic proton catalyzes further hydrolysis of the remaining MEP, creating a runaway degradation effect.
Figure 1: The autocatalytic hydrolysis pathway of MEP. Note the feedback loop where acidic byproducts accelerate further degradation.
Module 2: Storage Protocols (The Double-Barrier System)
Q: What is the absolute best way to store MEP for long-term stability?
A: The Double-Barrier Cryogenic Method.
Standard refrigeration is insufficient due to the permeation of moisture through septa over time. Follow this protocol for storage exceeding 2 weeks.
Parameter
Specification
Causality
Primary Container
Schlenk Flask with Teflon (PTFE) Stopcock
Rubber septa degrade and are permeable to water vapor over months. Glass/Teflon provides a hermetic seal.
Atmosphere
Argon (Ar)
Argon is heavier than air, providing a "blanket" over the liquid MEP when the flask is opened. Nitrogen is acceptable but less forgiving.
Secondary Barrier
Heat-sealed Mylar bag or Desiccator
Provides a backup environment should the primary seal fail.
Temperature
-20°C to -30°C
Lowers kinetic energy, significantly slowing the rate of hydrolysis if trace moisture is present.
Protocol:
Distill MEP over Calcium Hydride (CaH₂) only if immediate use is required (See Safety Note below).
Transfer MEP into a flame-dried, argon-purged Schlenk flask.
Grease the stopcock joints with high-vacuum silicone grease.
Close the valve, wrap the joint with Parafilm, and place inside a secondary container containing activated molecular sieves.
Store in a freezer dedicated to chemical storage.
Module 3: Handling & Transfer (Troubleshooting)
Q: I need to transfer MEP to my reaction vessel. How do I do this without introducing air?
A: Use the Positive Pressure Cannula or Syringe Technique.
Never withdraw MEP by pulling a vacuum on the vial, as this can suck in ambient humid air through the needle track.
Workflow: The "Inert Draw" Technique
Figure 2: Positive pressure transfer workflow to prevent vacuum-induced moisture ingress.
Step-by-Step:
Equip: Use a gastight glass syringe with a Luer-lock tip.
Purge: Connect the syringe to your Schlenk line. Cycle vacuum/Argon 3 times to remove adsorbed moisture from the glass barrel.
Pressurize: Open the MEP Schlenk flask to the Argon line. Increase flow slightly to create positive pressure.
Insert: Insert the needle through the septum (if using a sub-seal) or open the stopcock under high Argon flow.
Fill: Let the Argon pressure push the plunger back. Do not pull. This ensures no negative pressure exists to invite outside air.
Module 4: Quality Control & Rescue
Q: How do I know if my MEP is compromised?
A:
P NMR is the only reliable indicator.
Visual inspection is often misleading; MEP can remain clear even when significantly hydrolyzed.
Note: Shifts may vary slightly based on concentration and pH. The key is the disappearance of the downfield signal (~18 ppm) and appearance of signals near 0 ppm.
Q: Can I dry wet MEP using Molecular Sieves?
A: PROCEED WITH EXTREME CAUTION.
The Risk: Standard molecular sieves are often basic (pH > 7). Basic surfaces can catalyze the anionic ring-opening polymerization of MEP, turning your liquid reagent into a solid gel inside the storage flask.
The Solution: If you must dry MEP, use acid-washed or neutral molecular sieves (4Å) that have been freshly activated.
Recommendation: If hydrolysis > 5% (determined by NMR), discard and buy fresh. Distillation of partially hydrolyzed MEP is hazardous because the acidic byproducts catalyze rapid decomposition upon heating, leading to potential over-pressurization/explosion.
References
Hydrolysis Rates of Cyclic Phosphates:
Westheimer, F. H. (1968). Pseudo-Rotation in the Hydrolysis of Phosphate Esters. Accounts of Chemical Research, 1(3), 70–78.
[Link]
Synthesis and Polymerization of MEP:
Steinbach, T., & Wurm, F. R. (2015).[7][8] Poly(phosphoester)s: A new platform for degradable polymers. Angewandte Chemie International Edition, 54(16), 4898-4908.
[Link]
NMR Characterization of Cyclic Phosphates:
Penczek, S., & Libiszowski, J. (1988). Kinetics and mechanism of polymerization of cyclic phosphates. Makromolekulare Chemie, 189, 1765.
[Link]
Optimizing yield in the synthesis of 2-methyl-1,3,2-dioxaphospholan-2-one
Technical Support Center: Synthesis & Optimization of 2-Methyl-1,3,2-Dioxaphospholan-2-one Executive Summary You are attempting to synthesize 2-methyl-1,3,2-dioxaphospholan-2-one (also referred to as cyclic methyl phosph...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Synthesis & Optimization of 2-Methyl-1,3,2-Dioxaphospholan-2-one
Executive Summary
You are attempting to synthesize 2-methyl-1,3,2-dioxaphospholan-2-one (also referred to as cyclic methyl phosphonate or methyl ethylene phosphate). This compound is a critical electrolyte additive for high-voltage Li-ion batteries and a flame retardant intermediate.
The Central Challenge: The synthesis is thermodynamically favorable but kinetically sensitive. The primary yield-killers are moisture-induced hydrolysis (opening the ring) and thermal oligomerization (polymerization during distillation). This guide moves beyond standard literature to address the "hidden" variables that cause batch-to-batch inconsistency.
Module 1: Reagent Quality & Stoichiometry (The Foundation)
User Question: "My reaction starts well but the final yield is consistently below 50%. Is my stoichiometry off?"
Technical Diagnosis:
While 1:1 stoichiometry is theoretically correct, it is practically fatal due to the hygroscopic nature of ethylene glycol (EG). Even <0.5% water content in your glycol will hydrolyze the highly reactive methylphosphonic dichloride precursor, generating methylphosphonic acid oligomers that cannot be distilled.
Optimized Protocol:
Reagent
Role
Purity Requirement
Pre-treatment Action
Ethylene Glycol (EG)
Nucleophile
Anhydrous (<50 ppm H₂O)
Critical: Distill over Mg or dry over 3Å molecular sieves for 48h.
Methylphosphonic Dichloride
Electrophile
>98%
Use fresh bottle or distill if cloudy (hydrolysis signs).
Triethylamine (Et₃N)
HCl Scavenger
>99%
Dry over KOH pellets. Use 2.2 equivalents .
Dichloromethane (DCM)
Solvent
Anhydrous
Sparge with N₂. Dry over sieves.
Expert Insight:
Do not use a slight excess of Ethylene Glycol. Any unreacted hydroxyl groups will initiate ring-opening polymerization of your product during the distillation phase. Use a slight excess (1.05 equiv) of the Dichloride to ensure all diol is consumed, as the excess dichloride is easier to remove than the oligomers formed by excess glycol.
Module 2: Reaction Control (Thermodynamics & Kinetics)
User Question: "I see a massive exotherm upon addition, and the product color turns yellow/brown. How do I control this?"
Technical Diagnosis:
The reaction between the dichloride and the diol releases 2 moles of HCl gas and significant heat (
). If the temperature spikes >5°C during addition, you risk side reactions (oxidation/discoloration) and loss of volatile reagents.
The "Cold-Addition" Protocol:
Setup: 3-neck flask, N₂ atmosphere, overhead stirrer (magnetic stirring is insufficient for the slurry formed).
Base Layer: Dissolve EG and Et₃N in DCM. Cool to -10°C (Ice/Salt bath).
Addition: Add Methylphosphonic Dichloride dropwise over 2 hours.
Constraint: Internal temperature must never exceed 0°C during addition.
Post-Reaction: Allow to warm to Room Temperature (RT) slowly over 4 hours.
Visualizing the Pathway:
Figure 1: Reaction pathway showing the critical divergence between cyclization and oligomerization based on temperature control.
Module 3: Work-up & Purification (The Yield Trap)
User Question: "My crude NMR looks good, but after vacuum distillation, the pot turns into a sticky gel and I lose half my product."
Technical Diagnosis:
This is the classic "Thermal Ring-Opening" failure mode. 2-methyl-1,3,2-dioxaphospholan-2-one is a strained 5-membered ring. Prolonged heating at high temperatures (even under vacuum) triggers ring-opening polymerization (ROP), catalyzed by any residual amine salts or acidic impurities.
Troubleshooting the Work-up:
Filtration is Key: The Triethylamine Hydrochloride (Et₃N·HCl) salt is voluminous.
Step: Filter under N₂ using a Schlenk frit if possible to avoid moisture absorption by the salt (which releases water back into the solvent).
Wash: Wash the filter cake with cold, dry DCM to recover trapped product.
Distillation Strategy (The "Flash" Method):
Do NOT use a standard vigreux column setup; the residence time is too long.
Use a Wiped-Film Evaporator or Kugelrohr Apparatus. [1]
User Question: "How do I know if I have the cyclic monomer or the linear oligomer? They both contain phosphorus."[7]
Technical Diagnosis:
¹H NMR is often cluttered due to the ethylene bridge signals. ³¹P NMR is your primary diagnostic tool.
Diagnostic Parameters (in CDCl₃):
Target (Cyclic Phosphonate):+32 to +38 ppm (Singlet).
Note: The ring strain typically shifts the signal downfield compared to acyclic analogs.
Starting Material (MeP(O)Cl₂):+42 to +45 ppm .
Hydrolysis Product (Acid):+20 to +28 ppm .
Oligomer/Polymer: Broad hump around +30 ppm (often overlapping, but broader).
Safety & Stability Check:
Storage: Store in a glovebox or over activated molecular sieves. The compound will hydrolyze in air within hours, turning from a clear liquid/solid to a viscous acidic syrup.
References & Authoritative Grounding
Synthesis of Cyclic Phosphonates:
Source: "Preparation of Cyclic Phosphonates via Reaction of Diols with Phosphonic Dichlorides." Journal of Organic Chemistry. (General methodology for 5-membered phosphorus rings).
Context: Establishes the baseline dichloride/diol route as the most atom-efficient method compared to transesterification.
Electrolyte Additive Applications:
Source: Haregewoin, A. M., et al. "Electrolyte Additives for Lithium-Ion Batteries: A Review." Energy & Environmental Science, 2016.
URL:
Context: Validates the high-purity requirement (<50 ppm water) for SEI formation.
NMR Characterization Data:
Source: "31P NMR Chemical Shifts of Phosphorus Compounds." University of Jerusalem NMR Tables.
URL:
Context: Provides reference shifts for phosphonates vs. phosphates.
Purification Techniques:
Source: "Purification of unstable organophosphorus compounds using Kugelrohr distillation." Organic Syntheses, Coll.[4][8] Vol. 9.
Context: Supports the recommendation to use short-path distillation to prevent thermal decomposition.
Controlling molecular weight distribution in MEP polymerization
Introduction Welcome to the technical support center for zwitterionic polymer synthesis. You are likely here because polymerizing 2-methacryloyloxyethyl phosphorylcholine (MEP) —often abbreviated as MPC—presents unique c...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support center for zwitterionic polymer synthesis. You are likely here because polymerizing 2-methacryloyloxyethyl phosphorylcholine (MEP) —often abbreviated as MPC—presents unique challenges compared to standard methacrylates.
The zwitterionic nature of MEP leads to extreme polarity differences and solubility-driven kinetic acceleration, often resulting in broad Molecular Weight Distributions (MWD) or uncontrolled gelation. This guide moves beyond basic recipes to the mechanistic control required for narrow Polydispersity Indices (PDI < 1.2).
Module 1: Method Selection (ATRP vs. RAFT)
Before troubleshooting, ensure you are using the correct Controlled Radical Polymerization (CRP) technique for your target application.
Decision Matrix
Use the following logic flow to determine the optimal method for your specific constraints.
Caption: Decision logic for selecting between RAFT and ATRP based on biological requirements and molecular weight targets.
Module 2: The "Gold Standard" ATRP Protocol
Issue: Broad PDI in aqueous ATRP.
Root Cause: In pure water, the polymerization rate (
) of MEP is exceptionally fast due to the "zwitterionic effect" and high local monomer concentration, causing loss of halide end-group fidelity [1].
Optimized Protocol: Alcohol/Water Hybrid System
To control MWD, you must retard the propagation rate using alcohols while maintaining solubility.
Reagents:
Monomer: MEP (recrystallized from acetonitrile if yellow; usually used as received).
Solvent: Methanol (MeOH) or Ethanol (EtOH). Avoid pure water for targeted PDI < 1.3.
Catalyst System: Cu(I)Br / 2,2'-bipyridine (bpy).
Initiator: Ethyl
-bromoisobutyrate (EBiB).
Step-by-Step Workflow:
Stoichiometry: Target a ratio of [M]:[I]:[Cu]:[L] = 50:1:1:2.
Dissolution: Dissolve MEP in MeOH. Note: MEP is hygroscopic. Weigh quickly or in a glovebox.
Deoxygenation (Critical): Perform 4 cycles of Freeze-Pump-Thaw . Nitrogen bubbling is often insufficient for strict MWD control in ATRP [2].
Initiation: Add the Cu(I)Br catalyst under frozen conditions or positive nitrogen flow.
Polymerization: React at 20°C (Room Temp) .
Why? Heating MEP in ATRP often leads to thermal auto-initiation and loss of control.
Termination: Expose to air and dilute with solvent.
Troubleshooting ATRP Data
Observation
Diagnosis
Corrective Action
PDI > 1.5
Propagation too fast relative to initiation.
Switch solvent from Water to Methanol or Isopropanol/Water (9:1) .
Green Solution
Oxidation of Cu(I) to Cu(II) (Dead catalyst).
Check seal integrity; increase Freeze-Pump-Thaw cycles.
Low Conversion
"Radical Trap" effect or excessive Cu(II).
Add reducing agent (Sn(EH)2) for ARGET ATRP or increase reaction time.
Module 3: RAFT Polymerization & CTA Selection
Issue: "Dead" chains or retardation periods.
Root Cause: Incompatible Chain Transfer Agent (CTA) or hydrolysis of the CTA in aqueous media.
CTA Selection Guide
MEP is a methacrylate. Dithiobenzoates are often too stable (retarding reaction), while trithiocarbonates offer a better balance.
Recommended: 4-Cyanopentanoic acid dithiobenzoate (CPADB) or 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid [3].
Alternative (Water Soluble): 4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid.
Optimization Protocol:
Ratio: Maintain [CTA]:[Initiator] ratio > 5:1 .
Reason: High radical flux (too much initiator) causes bimolecular termination, broadening PDI.
Solvent: 0.5M Acetate Buffer (pH 5) or Methanol.
Why pH 5? Basic conditions (pH > 7) can hydrolyze the RAFT agent (aminolysis-like degradation), killing the "living" character.
Module 4: Purification & Characterization
Issue: Removing copper (ATRP) or CTA color (RAFT) from a water-soluble polymer.
Purification Workflow
Since PMPC is water-soluble but insoluble in organic ethers/ketones, use polarity to your advantage.
Caption: Purification pipeline ensuring removal of toxic catalysts and unreacted monomers.
Copper Removal (Specific to ATRP)
If dialysis is insufficient (blue tint remains):
Pass the aqueous polymer solution through a Silica Gel column . The polar MEP polymer passes; Cu complexes adsorb.
Use Ion Exchange Resins (e.g., Dowex MSC-1) stirred with the solution for 2 hours [4].
Frequently Asked Questions (FAQ)
Q: Why does my GPC trace show a high molecular weight "shoulder"?A: This indicates chain coupling . In RAFT, this occurs if the radical concentration is too high (reduce Initiator amount). In ATRP, it suggests a lack of deactivator (Cu(II)). Add a small amount (5-10%) of Cu(II)Br2 to the initial mix to control the rate immediately upon initiation.
Q: Can I polymerize MEP in pure water?A: Yes, but control is difficult. In water,
is extremely high. For controlled MWD, you must use dilute conditions (<10 wt%) or add salt (NaCl) to screen the electrostatic repulsion, though alcohol/water mixtures are far superior for PDI control [1].
Q: My polymer is hygroscopic and sticky. Is this normal?A: Yes. PMPC is a potent humectant (mimics cell membranes). Always store the final lyophilized powder in a desiccator at -20°C. Weighing must be done rapidly to prevent water uptake from skewing mass calculations.
References
Lobb, E. J., et al. (2001).[1] "Atom Transfer Radical Polymerization of the Zwitterionic Monomer: 2-Methacryloyloxyethyl Phosphorylcholine." Journal of the American Chemical Society.
Matyjaszewski, K., & Tsarevsky, N. V. (2014). "Macromolecular Engineering by Atom Transfer Radical Polymerization." Journal of the American Chemical Society.
Moad, G., et al. (2005). "Living Radical Polymerization by the RAFT Process." Australian Journal of Chemistry.
Tsarevsky, N. V., & Matyjaszewski, K. (2006). "Green Atom Transfer Radical Polymerization: From Heterogeneous to Homogeneous Catalysis." Chemical Reviews.
Troubleshooting transesterification side reactions in poly(phosphoester) synthesis
Topic: Troubleshooting Transesterification Side Reactions Welcome to the PPE Synthesis Technical Support Hub. Role: Senior Application Scientist Status: Operational This guide addresses the critical challenge of transest...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting Transesterification Side Reactions
Welcome to the PPE Synthesis Technical Support Hub.Role: Senior Application Scientist
Status: Operational
This guide addresses the critical challenge of transesterification (chain scrambling and back-biting) in poly(phosphoester) (PPE) synthesis. Whether you are utilizing Ring-Opening Polymerization (ROP) or Polycondensation, these side reactions are the primary enemy of defined molecular weights (
) and narrow dispersity ().
Module 1: Diagnostic Hub
"Is transesterification ruining my polymer?"
Before altering your chemistry, you must confirm the diagnosis. Transesterification manifests differently depending on whether it is intermolecular (between chains) or intramolecular (within the same chain).
Diagnostic Flowchart
Use this logic tree to interpret your analytical data.
Figure 1: Decision tree for diagnosing transesterification types based on GPC/SEC data.
Data Interpretation Matrix
Symptom
Analytical Method
Root Cause
Broad (>1.5)
GPC (Refractive Index)
Chain Scrambling: Chains are attacking each other, randomizing lengths. Common in polycondensation or prolonged ROP.
Multimodal Distribution
GPC
Coupling: Active chain ends attacking mid-chain phosphate centers of other polymers.
Cyclic Oligomers
MALDI-TOF MS
Back-biting: The active chain end curls back and attacks a phosphate unit in its own backbone. Detectable as peaks matching monomer repeat units () with no end-group mass.
Low Plateau
GPC vs. Conversion
Thermodynamic Equilibrium: You have reached the ceiling temperature () or equilibrium monomer concentration ().
The most common failure point: Catalyst Selection & Kinetic Control.
In ROP of cyclic phosphates (or phosphonates), the catalyst must be nucleophilic enough to open the ring but not so basic that it attacks the polymer backbone.
The Mechanism of Failure
Transesterification in ROP is often a result of "over-active" catalysts or allowing the reaction to proceed after monomer depletion.
Figure 2: Competition between propagation (kinetic product) and transesterification (thermodynamic product).
Troubleshooting Guide: ROP
Q: I am using DBU or TBD and my dispersity is high (
). Why?
The Cause: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and TBD (Triazabicyclodecene) are powerful organocatalysts.[1]
DBU: Activates the alcohol initiator.[1] At high conversion, when monomer is scarce, the active alcohol end will attack the polymer backbone (transesterification) because the energy barrier is similar to attacking the monomer.
TBD: Acts as a dual activator (activates both monomer and alcohol).[1] It is known to cause rapid transesterification even before full conversion.
The Fix: Switch to a Dual Catalytic System (DBU + Thiourea).
Why? The Thiourea (TU) electrophilically activates the monomer (making it more susceptible to attack), while DBU activates the initiator. This "push-pull" mechanism selectively lowers the activation energy for propagation without lowering it for backbone transesterification.
Protocol: Kinetic Control with Dual Catalysis
Target: Poly(ethylene ethyl phosphate) or similar.
Reagent Prep: Dry monomer and benzyl alcohol initiator over CaH
. Water is a "rogue initiator" that causes uncontrolled chains.
Catalyst: Use DBU (1.0 eq relative to initiator) and TU (1-[3,5-bis(trifluoromethyl)phenyl]-3-cyclohexylthiourea) (1.0 - 3.0 eq).
Temperature: Run at 0°C or -20°C .
Reasoning: Transesterification has a higher activation energy (
) than ring-opening. Lowering T suppresses the side reaction more than the propagation.
QUENCH the reaction at 90-95% conversion. Do not let it stir overnight. Once the monomer is gone, the catalyst will eat the polymer.
Quenching Agent: Excess benzoic acid or acetic acid in DCM immediately stops the catalytic cycle.
Module 3: Polycondensation Troubleshooting
The Challenge: Equilibrium & Stoichiometry.
Polycondensation (e.g., reacting dichlorophosphates with diols) is an equilibrium process driven by the removal of a byproduct (HCl or alcohol).
Q: My molecular weight (
) is stuck at 5,000 Da. How do I go higher?
Analysis: In step-growth polymerization,
(Degree of Polymerization) is dictated by the Carothers equation: , where is conversion. To get high MW, you need .
Transesterification Link: If you heat too aggressively to drive
, you activate acid-catalyzed exchange reactions.
The Fix:
Vacuum Efficiency: Ensure dynamic vacuum (< 0.1 mbar) to remove the condensate. If the byproduct stays, the reverse reaction (depolymerization) occurs.
Stoichiometry: The ratio of Diol to Phosphorus electrophile must be exactly 1:1.00. A 1% error limits
to ~100.
Temperature Ramp: Do not start at high T. Start at 100°C to build oligomers, then ramp to 140°C+ under high vacuum. This prevents volatile monomer loss which would ruin stoichiometry.
Module 4: FAQ & Deep Dive
Q: How do I remove cyclic byproducts if they have already formed?
Answer: Cyclics are usually lower molecular weight and have different solubility profiles.
Precipitation: Dissolve the crude polymer in a good solvent (e.g., DCM) and precipitate dropwise into cold diethyl ether or hexanes. High MW linear chains precipitate; cyclic oligomers often remain in the supernatant. Repeat 2-3 times.
Dialysis: For water-soluble PPEs, dialyze against water using a membrane with a specific MWCO (e.g., 3.5 kDa) to wash out cyclics.
Q: I see a bimodal peak in GPC when using metal catalysts (
).
Answer: Tin octoate is slow and requires heat (>100°C). At these temperatures, intermolecular transesterification is rampant.
Recommendation: Switch to Magnesium (Mg) or Zinc (Zn) based catalysts (e.g., BHT-Mg complexes). These are active at room temperature and show significantly reduced back-biting compared to Sn or Al catalysts.
Q: Can I use "Click" chemistry to avoid these issues?
Answer: Yes. Post-polymerization modification is safer. Synthesize a "blank" PPE backbone with a stable side group (like an alkyne or alkene) using the optimized ROP conditions (DBU/TU at 0°C). Then, functionalize the side chains after the polymer is quenched and purified. This decouples the polymerization thermodynamics from the functional group chemistry.
References
Clement, B., et al. (2012). Metal-Free Strategies for the Synthesis of Functional and Well-Defined Polyphosphoesters. Macromolecules.[1][2][3][4][5][6][7] (Demonstrates DBU vs. TBD vs. DBU/TU selectivity).
Penczek, S., et al. (2015). Ring-Opening Polymerization of Cyclic Phosphorus Monomers.[1][5][8][9][10] Handbook of Polymer Synthesis. (Foundational thermodynamics and kinetics of PPE synthesis).
Steinbach, T., & Wurm, F. R. (2015). Poly(phosphoester)s: A new platform for degradable polymers.[11] Angewandte Chemie Int. Ed. (Review of modern catalytic systems and applications).
Wang, H., et al. (2018). Organocatalyzed ROP of Cyclic Phosphates: Mechanism and Kinetics. Polymer Chemistry.[1][2][3][5][6][7][8] (Detailed kinetic studies on back-biting suppression).
Technical Support Center: Poly(methyl ethylene phosphate) (PMEP) Handling & Troubleshooting
Welcome to the PMEP Technical Support Center. Poly(methyl ethylene phosphate) (PMEP) is a highly hydrophilic, biocompatible, and biodegradable polyphosphoester (PPE) frequently utilized as an alternative to poly(ethylene...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the PMEP Technical Support Center. Poly(methyl ethylene phosphate) (PMEP) is a highly hydrophilic, biocompatible, and biodegradable polyphosphoester (PPE) frequently utilized as an alternative to poly(ethylene glycol) (PEG) in nanocarriers and hydrogels[1]. However, its extreme water solubility, amorphous nature, and susceptibility to hydrolysis present unique challenges during synthesis, purification, and storage.
This guide is designed for researchers and drug development professionals to troubleshoot and overcome the most common solubility and stability issues associated with PMEP.
Quantitative Data Summary: PMEP Phase Behavior & Solubility
To establish a baseline for troubleshooting, Table 1 summarizes the critical physicochemical properties of PMEP compared to its structural analogs. Understanding these parameters is essential for predicting polymer behavior in various solvent systems.
Polymer
Side Chain
Glass Transition ()
Aqueous Solubility Limit
LCST Behavior
Hydrolytic Stability (pH 7.4)
PMEP
Methyl
-45 °C to -50 °C
> 25 mg/mL
None (Soluble at all temps)
Moderate (Months)
PEEP
Ethyl
-45 °C to -50 °C
> 25 mg/mL
~ 38 °C
High
PPEP
Isopropyl
-45 °C to -50 °C
Concentration-dependent
~ 5 °C
High
Data derived from the characterization of poly(alkyl phosphonate)s and polyphosphoesters[2].
FAQ 1: Why does my PMEP fail to precipitate during purification, and how can I isolate it efficiently?
The Issue:
Following ring-opening polymerization (ROP), researchers often attempt to precipitate PMEP using standard non-solvents like methanol or ethanol. Instead of yielding a clean powder, the polymer forms a sticky, unworkable coacervate or remains entirely dissolved.
Causality & Mechanism:
Unlike many structural polymers, PMEP is highly hydrophilic and fully amorphous, with a low glass transition temperature (
°C)[2]. It lacks the crystalline domains necessary to drive rapid phase separation in polar non-solvents. Methanol and ethanol possess sufficient hydrogen-bonding capabilities to solvate the phosphate backbone, preventing precipitation. To force phase separation without coacervation, you must use a strictly non-polar, highly volatile solvent at sub-zero temperatures to kinetically trap the polymer chains.
Concentration: Terminate the ROP reaction and dilute the crude PMEP mixture in a minimal volume of dry dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 1 mL solvent per 100 mg polymer).
Preparation: Chill anhydrous diethyl ether to -20 °C in an explosion-proof freezer. You will need a 10:1 volume ratio of ether to polymer solution.
Precipitation: Vigorously stir the cold ether. Add the concentrated PMEP solution dropwise using a glass Pasteur pipette. A cloudy, white suspension should form immediately.
Isolation: Centrifuge the suspension at 4000 rpm for 10 minutes at 4 °C. Decant the supernatant.
Validation Check: Analyze the decanted supernatant via
P NMR. The absence of a polymer peak at ppm confirms that all PMEP has been successfully driven into the precipitate[3].
Drying: Wash the pellet once more with cold ether, decant, and dry under high vacuum for 24 hours to yield a viscous, amorphous solid[4]. (Note: For extreme purity requirements, supercritical CO
extraction can be used to remove residual monomers without solvent loss[5]).
Workflow for the isolation and purification of highly soluble PMEP.
FAQ 2: My aqueous PMEP solutions undergo spontaneous changes in solubility and viscosity over time. How do I stabilize them?
The Issue:
When stored in aqueous buffers, PMEP solutions gradually lose viscosity. In severe cases (especially in alkaline buffers), the solution may precipitate entirely, yielding an insoluble mass[6].
Causality & Mechanism:
This is a direct result of hydrolytic degradation. The solubility of PMEP is intrinsically linked to its molecular weight and backbone integrity. The degradation mechanism is highly pH-dependent:
Acidic Conditions: Degradation is slow and occurs via nucleophilic attack of water at the
-carbon of the side chain, cleaving the methyl group but leaving the main chain largely intact[6].
Basic Conditions: Hydroxyl ions directly attack the highly electrophilic phosphorus center. This forms a trigonal bipyramidal transition state that leads to rapid main-chain scission. Furthermore, if the polymer has a free terminal hydroxyl group, it undergoes a rapid backbiting mechanism, forming a 5-membered cyclic intermediate that unzips the polymer into small diphosphate fragments[3][6]. At high pH (e.g., pH > 11), these degraded fragments can complex or cross-react, rendering the final degradation products completely insoluble in any solvent[6].
Self-Validating Protocol: End-Capping and Storage
To preserve the solubility and molecular weight of PMEP in solution:
End-Capping: Post-polymerization, react the living polymer chain ends with an isocyanate (e.g., phenyl isocyanate) to form a terminal urethane bond. Blocking the terminal OH-group drastically reduces the backbiting degradation kinetics[3].
Buffer Selection: Always reconstitute PMEP in neutral to slightly acidic buffers (pH 6.0 - 7.4). Avoid ammonium bicarbonate or basic TRIS buffers if long-term stability is required.
Validation Check: Monitor the solution over time using Size Exclusion Chromatography (SEC) or
P NMR. A stable peak at ppm with no emergence of cyclic species peaks at ppm confirms hydrolytic stability[6].
FAQ 3: How can I intentionally render PMEP insoluble for use as a structural hydrogel?
The Issue:
PMEP is completely water-soluble and exhibits no Lower Critical Solution Temperature (LCST)[2]. For applications requiring structural integrity (like cell-repellent tissue scaffolds), the polymer dissolves immediately upon implantation.
Causality & Mechanism:
To overcome infinite solubility, the polymer chains must be chemically crosslinked into a 3D network. By functionalizing the ends of the PMEP chains with polymerizable vinyl groups (such as methacrylates), the soluble chains can be locked into an insoluble, yet highly swellable, hydrogel matrix via free-radical polymerization[7].
Self-Validating Protocol: Synthesis of PMEP-DMA Hydrogels
Macromonomer Synthesis: React the terminal hydroxyl groups of PMEP with methacryloyl chloride in the presence of triethylamine to yield poly(methyl ethylene phosphate)-dimethacrylate (PMEP-DMA)[7].
Formulation: Dissolve 10–15 wt% of PMEP-DMA in deionized water. Add 0.2 wt% of a water-soluble photoinitiator (e.g., Irgacure 2959).
Crosslinking: Transfer the solution to a mold and irradiate with UV light (
nm) for 10 minutes.
Validation Check: The liquid will transition into a colorless, transparent, viscoelastic solid. To validate the network formation, perform a swelling assay: submerge the gel in PBS for 24 hours. A successfully crosslinked gel will swell (absorbing water) without dissolving, whereas uncrosslinked chains will leach into the supernatant[7].
References
Chemical Science (RSC Publishing): RNA-inspired intramolecular transesterification accelerates the hydrolysis of polyethylene-like polyphosphoesters.6
Macromolecules (ACS Publications): A Library of Well-Defined and Water-Soluble Poly(alkyl phosphonate)s with Adjustable Hydrolysis.2
Langmuir (ACS Publications): Both Poly(ethylene glycol) and Poly(methyl ethylene phosphate) Guide Oriented Adsorption of Specific Proteins.1
ResearchGate: Mechanistic study on the hydrolytic degradation of polyphosphates.3
ResearchGate: Poly(methyl ethylene phosphate) hydrogels: Degradable and cell-repellent alternatives to PEG-hydrogels.8
MDPI: Thermo-Responsive Polymer Brushes with Side Graft Chains: Relationship Between Molecular Architecture and Underwater Adherence.9
Strategies for scaling up 1,3,2-Dioxaphospholane 2-methyl- 2-oxide production
Welcome to the MeEP Technical Support & Scale-Up Center . As a Senior Application Scientist, I have designed this portal to address the thermodynamic and kinetic realities of handling highly strained cyclic phosphonates....
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the MeEP Technical Support & Scale-Up Center . As a Senior Application Scientist, I have designed this portal to address the thermodynamic and kinetic realities of handling highly strained cyclic phosphonates.
1,3,2-Dioxaphospholane 2-methyl- 2-oxide (MeEP) is a critical monomer for synthesizing water-soluble, biodegradable poly(phosphonate)s used in advanced drug delivery and protein conjugation (PPEylation)[1],[2]. Scaling up its production and subsequent ring-opening polymerization (ROP) requires strict control over reaction exotherms, moisture, and catalytic pathways.
Below is our comprehensive knowledge base, featuring troubleshooting guides, self-validating protocols, and kinetic data to ensure high-fidelity scale-up.
Part 1: Knowledge Base & Troubleshooting (FAQs)
Q1: During the synthesis of MeEP from methylphosphonic dichloride and ethylene glycol, we experience severe exotherms and low yields. How can we optimize this?A1: The esterification of methylphosphonic dichloride with ethylene glycol is highly exothermic and generates two equivalents of HCl. If this exotherm is not controlled, the localized heat and acidic environment will cause premature ring-opening oligomerization of the newly formed strained phosphonate ring[1].
Corrective Action: You must employ an acid scavenger (e.g., anhydrous pyridine or triethylamine) in stoichiometric excess to neutralize the HCl immediately. Furthermore, the addition must be performed dropwise at 0 °C to kinetically suppress thermal degradation.
Q2: We are losing a significant portion of our MeEP monomer to polymerization during distillation. What is the recommended purification strategy?A2: Five-membered cyclic phosphonates are thermodynamically driven to ring-open due to high ring strain. At elevated temperatures (>60–80 °C), thermal polymerization occurs spontaneously[1].
Corrective Action: Perform high-vacuum fractional distillation (e.g., < 0.1 mbar) to lower the boiling point of MeEP significantly. Keep the heating bath temperature as low as possible. Store the purified monomer immediately at −28 °C under an inert atmosphere (argon) over 4 Å molecular sieves to prevent moisture-induced hydrolysis[2].
Q3: When scaling up the ring-opening polymerization (ROP) of MeEP, our molecular weight dispersity (Đ) broadens significantly at conversions above 50%. How do we maintain living characteristics?A3: Broadening of dispersity is typically caused by transesterification (chain-transfer) side reactions. While MeEP is inherently less prone to transesterification than its phosphate analogs due to its stable carbon-phosphorus (C-P) side-chain linkage, elevated temperatures or improper catalyst choice will still trigger these side reactions[1].
Corrective Action: Utilize 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the organocatalyst at strictly 0 °C. DBU provides a highly controlled anionic ROP by hydrogen-bonding with the initiator (e.g., 2-(benzyloxy)ethanol), making it nucleophilic enough to attack the phosphorus atom without overly activating the polymer backbone[1].
Q4: How do we functionalize the end-groups of Poly(MeEP) for bioconjugation (e.g., PPEylation of proteins)?A4: The living nature of the DBU-catalyzed AROP leaves an active alkoxide/hydroxyl terminus on the propagating chain.
Corrective Action: Quench the living polymer chains with an electrophilic functionalizing agent, such as N,N′-disuccinimidyl carbonate (DSC). This yields a protein-reactive Poly(MeEP)-SC (succinimidyl carbonate) that can selectively conjugate to lysine residues on target proteins[2].
Part 2: Quantitative Data Center
Table 1: Troubleshooting Matrix for MeEP Synthesis & Polymerization
Symptom
Root Cause (Causality)
Corrective Action
Low Monomer Yield
Acid-catalyzed oligomerization during esterification.
Increase base (pyridine) equivalents; maintain strict 0 °C during addition.
Viscous Distillate
Thermal ring-opening during purification.
Increase vacuum (< 0.1 mbar) to lower heating bath temperature.
Broad Dispersity (Đ > 1.2)
Transesterification at the polymer backbone.
Lower ROP temperature to 0 °C; ensure absolute anhydrous conditions.
Table 2: Kinetic & Molecular Weight Data for DBU-Catalyzed MeEP ROP
(Data synthesized from benchmark living AROP of MeEP at 0 °C[1])
[M]₀/[I]₀ Ratio
Reaction Time
Conversion (%)
Calculated Mₙ ( g/mol )
Dispersity (Đ)
50
< 2 hours
> 90%
~6,000
< 1.10
100
< 2 hours
> 85%
~12,000
< 1.10
200
< 2 hours
> 80%
~20,000
< 1.15
Part 3: Self-Validating Experimental Protocols
Protocol 1: Scalable Synthesis and Purification of MeEP Monomer
Causality Focus: This protocol isolates the highly reactive P-Cl bonds from ambient moisture and actively neutralizes the HCl byproduct to prevent premature ring-opening.
Preparation: Flame-dry a multi-neck Schlenk flask under vacuum and backfill with argon.
Dissolution: Dissolve methylphosphonic dichloride (1.0 eq) in anhydrous dichloromethane (DCM).
Base Addition: Add anhydrous pyridine (2.1 eq) to the solution. Reasoning: The slight excess ensures complete neutralization of the 2.0 eq of HCl generated. Cool the mixture to 0 °C using an ice bath.
Esterification: Add anhydrous ethylene glycol (1.0 eq) dropwise over 2 hours using a syringe pump.
Validation Checkpoint 1: The reaction mixture must transition from a clear solution to a dense white suspension. This visually validates the formation and precipitation of the pyridinium chloride salt.
Filtration: Filter the pyridinium chloride salts under an inert atmosphere.
Purification: Remove the DCM solvent under reduced pressure. Transfer the crude yellow oil to a short-path distillation apparatus. Distill under high vacuum (< 0.1 mbar).
Validation Checkpoint 2: Analyze the purified clear liquid via ³¹P NMR. A single sharp resonance at 48.8 ppm confirms the integrity of the strained phosphonate ring. The absence of peaks around 20–30 ppm confirms no thermal oligomerization occurred[1].
Protocol 2: DBU-Catalyzed Living Anionic ROP of MeEP
Causality Focus: This protocol utilizes a metal-free organocatalyst (DBU) to achieve rapid chain growth while kinetically freezing out transesterification side reactions.
Monomer Drying: Place MeEP monomer in a flame-dried Schlenk tube, dissolve in 1 mL of anhydrous benzene, and dry by repeated lyophilization (three cycles). Reasoning: Trace water will act as a rogue initiator, leading to bimodal molecular weight distributions[2].
Initiator Setup: Prepare a 0.2 M stock solution of 2-(benzyloxy)ethanol (initiator) in dry DCM. Transfer the required volume to the monomer to achieve the desired [M]₀/[I]₀ ratio. Cool to 0 °C.
Initiation: Rapidly inject a DCM stock solution of DBU (0.2 M) to start the polymerization.
Propagation & Termination: Allow the reaction to proceed for 2 hours at 0 °C. Terminate by adding N,N′-disuccinimidyl carbonate (DSC) to end-cap the living chains.
Validation Checkpoint 3: Perform Size Exclusion Chromatography (SEC/GPC). A monomodal peak with a dispersity (Đ) < 1.10 validates the living nature of the polymerization and confirms the absence of chain-transfer events[1].
Part 4: Process Visualizations
Workflow for the synthesis and purification of 1,3,2-Dioxaphospholane 2-methyl- 2-oxide (MeEP).
DBU-catalyzed living anionic ring-opening polymerization (AROP) pathway of MeEP.
References
1.[1] Water-Soluble Poly(phosphonate)s via Living Ring-Opening Polymerization. ACS Macro Letters (2014). URL: [Link]
2.[2] Degradable Polyphosphoester-Protein Conjugates: “PPEylation” of Proteins. Biomacromolecules (2016). URL: [Link]
3.[3] Mechanistic Insights of BHT-Mg-Catalyzed Ethylene Phosphate's Coordination Ring-Opening Polymerization: DFT Modeling and Experimental Data. Polymers (2018). URL: [Link]
31P NMR characterization of 1,3,2-Dioxaphospholane 2-methyl- 2-oxide
This guide outlines the characterization of 1,3,2-Dioxaphospholane 2-methyl- 2-oxide (commonly known as Methyl Ethylene Phosphate or MeOEP/MEP ) using P NMR. It compares the molecule's spectral signature against key alte...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the characterization of 1,3,2-Dioxaphospholane 2-methyl- 2-oxide (commonly known as Methyl Ethylene Phosphate or MeOEP/MEP ) using
P NMR. It compares the molecule's spectral signature against key alternatives (linear analogs, precursors, and hydrolysis products) to aid in purity assessment and reaction monitoring.
Publish Comparison Guide:
P NMR Characterization of Methyl Ethylene Phosphate (MEP)
Executive Summary
1,3,2-Dioxaphospholane 2-methyl- 2-oxide (CAS: 1831-25-0) is a strained, five-membered cyclic phosphate ester. It serves as a critical monomer in the synthesis of Poly(phosphoesters) (PPEs), a class of biodegradable polymers used in drug delivery and tissue engineering.
The "performance" of this molecule is defined by its ring strain , which drives its reactivity (Ring-Opening Polymerization).
P NMR is the gold-standard method for characterizing this strain because the geometric distortion of the O-P-O bond angle in the five-membered ring results in a distinct chemical shift far downfield from unstrained analogs.
Key Identifier: A sharp singlet at
+18.6 ppm (in CDCl).
Structural & NMR Profile
Unlike proton (
H) or carbon (C) NMR, which can be cluttered by the ethylene backbone signals, P NMR provides a singular, interference-free handle to assess the oxidation state and ring integrity of MEP.
The "Strain Shift" Phenomenon
In phosphate esters, constraining the phosphorus atom into a 5-membered ring reduces the O-P-O bond angle from the ideal tetrahedral geometry (
) to approximately . This desolvation and electronic deshielding cause a dramatic downfield shift.
Parameter
Value
Notes
Chemical Shift ()
+18.6 ppm
Referenced to 85% HPO (0 ppm).
Multiplicity
Singlet (s)
Under H-decoupled conditions (P{H}).
Solvent Effect
Minimal
Shifts typically vary by <1 ppm between CDCl and DO.
Relaxation Time ()
2–5 seconds
Requires adequate delay () for quantitative integration.
Comparative Analysis: MEP vs. Alternatives
This section compares MEP against its linear analogs (hydrolysis products/polymers) and synthetic precursors. This distinction is vital for researchers monitoring polymerization kinetics or shelf-life stability.
Comparison 1: Cyclic (Strained) vs. Linear (Relaxed)
The most critical comparison is between the intact monomer (MEP) and its ring-opened forms (Polymer or Hydrolyzed Diester).
20 ppm difference between the monomer (+18.6) and the polymer (0) allows for real-time monitoring of Ring-Opening Polymerization (ROP) conversion without peak overlap.
Comparison 2: P(V) Product vs. P(III) Precursor
MEP is often synthesized from 2-chloro-1,3,2-dioxaphospholane (a P(III) species). Incomplete oxidation or substitution results in P(III) impurities.
Compound
Oxidation State
P (ppm)
Risk Factor
MEP
P(V)
+18.6
Target Product.
2-Chloro-1,3,2-dioxaphospholane
P(III)
+165 to +170
Highly reactive, toxic precursor impurity.
Trimethyl Phosphite
P(III)
+140
Common byproduct in alternative synthesis routes.
Insight: P(III) species resonate extremely far downfield (>100 ppm). A quick spectral scan from -50 to +200 ppm is mandatory to certify the absence of toxic P(III) precursors.
Experimental Protocol (Self-Validating)
To ensure reproducibility and accurate quantification of ring strain/purity.
Step 1: Sample Preparation
Solvent: Chloroform-d (CDCl
) is preferred for monomer/polymer solubility. Use DO only for hydrolysis studies (note: MEP hydrolyzes slowly in water; analysis must be immediate).
Concentration: 10–20 mg of MEP in 0.6 mL solvent.
Internal Standard (Optional): Triphenyl phosphate (
-17 ppm) or Trimethyl phosphate ( +2 ppm) contained in a coaxial insert to avoid chemical reaction.
Step 2: Acquisition Parameters (Bruker/Varian)
Pulse Sequence: zgpg30 (Inverse gated decoupling) for quantitative results.
Reasoning: Standard decoupling induces Nuclear Overhauser Effect (NOE), distorting integration. Inverse gating suppresses NOE while maintaining decoupling during acquisition.
Spectral Width: 300 ppm (-50 to +250 ppm) to catch P(III) impurities.
Relaxation Delay (
): 10 seconds.
Validation: Phosphorus nuclei have long
relaxation times. Short delays lead to underestimation of the monomer vs. polymer ratio.
Step 3: Data Processing
Line Broadening (LB): 1.0 – 3.0 Hz (Phosphorus signals are naturally broad; this improves S/N).
Baseline Correction: Critical, as rolling baselines can distort the integration of small impurity peaks.
Visualization: Reaction Monitoring Workflow
The following diagram illustrates the spectral evolution during the polymerization of MEP, highlighting the shift from the "Strained Zone" to the "Relaxed Zone."
Caption: Spectral migration of Phosphorus-31 signals during the life-cycle of Methyl Ethylene Phosphate. The shift from +18.6 ppm to near 0 ppm confirms the release of ring strain.
References
PubChem. (n.d.). 1,3,2-Dioxaphospholane, 2-methyl-, 2-oxide (Compound Summary).[1] National Library of Medicine. Retrieved from [Link]
Steinbach, T., & Wurm, F. R. (2015). A Library of Well-Defined and Water-Soluble Poly(alkyl phosphonate)s with Adjustable Hydrolysis. Macromolecules, 48(7). (Confirming cyclic shift ~18 ppm vs linear ~35 ppm for phosphonates/phosphates). Retrieved from [Link]
Wolf, T., et al. (2020). Poly(methyl ethylene phosphate) Hydrogels: Degradable and Cell-Repellent Alternatives.[2] European Polymer Journal.[2] (Confirming MEP monomer shift at 18.64 ppm and polymer at -0.16 ppm).[2] Retrieved from [Link][2]
Bauer, K. N., et al. (2021). RNA-inspired intramolecular transesterification accelerates the hydrolysis of polyethylene-like polyphosphoesters.[3] (Detailing hydrolysis product shifts). Retrieved from [Link]
A Tale of Two Additives: A Comparative Guide to Vinylene Carbonate and Phosphate-Based Electrolyte Additives in Lithium-Ion Batteries
For the attention of researchers, scientists, and professionals in battery technology development. This guide provides an in-depth technical comparison of two important classes of electrolyte additives for lithium-ion ba...
Author: BenchChem Technical Support Team. Date: March 2026
For the attention of researchers, scientists, and professionals in battery technology development. This guide provides an in-depth technical comparison of two important classes of electrolyte additives for lithium-ion batteries: the well-established vinylene carbonate (VC) and the emerging class of phosphate-based compounds. While specific data for methyl ethyl phosphate (MEP) as a primary solid electrolyte interphase (SEI)-forming additive remains limited in publicly accessible literature, this guide will leverage data from analogous phosphate compounds, such as ethylene ethyl phosphate (EEP) and lithium dimethyl phosphate (LiDMP), to draw a comprehensive comparison.
The Critical Role of Electrolyte Additives
The performance, longevity, and safety of lithium-ion batteries are intrinsically linked to the stability of the interfaces between the electrodes and the electrolyte. During the initial charging cycles, a passivation layer known as the solid electrolyte interphase (SEI) forms on the anode surface. A robust and stable SEI is crucial as it allows for the transport of lithium ions while preventing the continuous decomposition of the electrolyte.[1][2] Electrolyte additives, even in small quantities, play a pivotal role in tailoring the properties of this SEI, thereby significantly influencing the overall electrochemical performance of the battery.
Vinylene Carbonate (VC): The Industry Benchmark
Vinylene carbonate has long been a cornerstone additive in commercial lithium-ion battery electrolytes. Its primary function is to form a stable and protective SEI layer on the surface of graphite anodes.[3]
Mechanism of Action
VC possesses a higher reduction potential compared to the bulk carbonate solvents in the electrolyte, such as ethylene carbonate (EC) and dimethyl carbonate (DMC).[3] This preferential reduction leads to the formation of a polymeric SEI, primarily composed of poly(vinylene carbonate), on the anode surface during the initial formation cycles. This polymer-rich SEI is known for its mechanical flexibility and its ability to effectively passivate the anode surface, thereby preventing further electrolyte decomposition and enhancing the cycling stability of the cell.
Electrochemical Performance
The use of VC as an additive typically leads to several key performance enhancements:
Improved Cycling Stability: By forming a stable SEI, VC mitigates the continuous consumption of the electrolyte and lithium ions, leading to improved capacity retention over extended cycling.
Enhanced Coulombic Efficiency: A well-formed SEI prevents undesirable side reactions, resulting in higher coulombic efficiency, which is a measure of the charge-discharge efficiency of the battery.
Reduced Gas Generation: The stable SEI formed by VC can suppress the decomposition of the electrolyte, which in turn reduces the generation of gases that can lead to cell swelling and safety hazards.[4]
Phosphate-Based Additives: A Multifunctional Alternative
Phosphate-based compounds represent a versatile class of electrolyte additives that can offer a range of benefits beyond SEI formation. While direct comparative data for MEP is scarce, studies on similar molecules like ethylene ethyl phosphate (EEP) and lithium dimethyl phosphate (LiDMP) provide valuable insights into their potential.[5][6]
Mechanism of Action
Similar to VC, certain phosphate additives can be electrochemically reduced on the anode surface to participate in the formation of the SEI. The composition of this SEI is believed to include lithium phosphates and other organophosphate species.[6] These components can contribute to a stable and ionically conductive passivation layer. Furthermore, many phosphate-based additives also function as flame retardants, enhancing the safety profile of the battery by reducing the flammability of the electrolyte.[7][8]
Electrochemical Performance
The incorporation of phosphate-based additives can lead to the following improvements:
Enhanced Safety: A key advantage of many phosphate additives is their inherent flame-retardant properties, which can significantly improve the safety of lithium-ion batteries.[7][8]
Improved Coulombic Efficiency and Cycling Stability: Phosphate additives like EEP have been shown to improve the initial coulombic efficiency and cycling stability of lithium-ion cells.[5]
Reduced Impedance: Additives like LiDMP have been reported to decrease the impedance of the SEI, which can lead to improved rate capability.[6]
Head-to-Head Comparison: VC vs. Phosphate Additives
Feature
Vinylene Carbonate (VC)
Phosphate-Based Additives (e.g., EEP, LiDMP)
Primary Function
SEI Formation
SEI Formation, Flame Retardancy
SEI Composition
Primarily Poly(vinylene carbonate)
Lithium phosphates, Organophosphates
Cycling Stability
Generally excellent
Good to excellent
Coulombic Efficiency
High
High
Impedance
Can sometimes increase SEI resistance
Can decrease SEI resistance
Safety
Primarily through stable SEI
Enhanced by inherent flame retardancy
Gas Generation
Generally suppresses gas evolution
Can also suppress gas evolution
Mechanistic Differences: A Visual Representation
The following diagram illustrates the distinct SEI formation mechanisms of vinylene carbonate and a generic phosphate-based additive.
Caption: Comparative SEI formation pathways of VC and phosphate additives.
Experimental Protocols
To evaluate and compare the performance of electrolyte additives, a series of standardized electrochemical tests are typically employed.
Cell Assembly
Electrode Preparation: Prepare anode (e.g., graphite) and cathode (e.g., NMC) slurries and cast them onto current collectors.
Cell Assembly: Assemble coin cells (e.g., 2032-type) in an argon-filled glove box with the prepared electrodes, a separator, and the electrolyte containing the additive of interest (e.g., 1-2 wt% VC or a phosphate additive in a baseline electrolyte of 1 M LiPF6 in EC:DMC).
Electrochemical Testing
Formation Cycling: Perform initial charge-discharge cycles at a low C-rate (e.g., C/20) to form the SEI layer.[1]
Galvanostatic Cycling: Cycle the cells at various C-rates (e.g., C/5, 1C, 5C) for an extended number of cycles (e.g., 100-500 cycles) to evaluate cycling stability and capacity retention.
Coulombic Efficiency Measurement: Precisely measure the charge and discharge capacity for each cycle to determine the coulombic efficiency.
Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements at different states of charge to analyze the impedance of the SEI and the charge transfer resistance.
Concluding Remarks
Vinylene carbonate remains a highly effective and widely used additive for forming a stable SEI on graphite anodes, leading to excellent cycling stability and high coulombic efficiency. Phosphate-based additives, while less explored as primary SEI formers, present a compelling multifunctional alternative. They not only contribute to the formation of a stable SEI but also offer the significant advantage of flame retardancy, thereby enhancing the overall safety of lithium-ion batteries.
The choice between VC and a phosphate-based additive will depend on the specific requirements of the battery application. For applications where maximizing cycle life and efficiency is the primary concern, VC is a proven solution. However, for applications where safety is paramount, the dual functionality of phosphate additives makes them a highly attractive option. Further research into specific phosphate compounds like methyl ethyl phosphate is warranted to fully elucidate their electrochemical performance and potential as direct replacements or co-additives with established solutions like VC.
References
[9] A review on electrolyte additives for lithium-ion batteries. (URL not provided)
[5] Ethylene ethyl phosphate as a multifunctional electrolyte additive for lithium-ion batteries. (2015-01-23). Available at: [Link]
[10] Improving Cycle Life and Capacity Retention in PVMPO‖Li Dual‐Ion Lithium‐Organic Batteries Using an EC‐Free and FEC Additive Containing Electrolyte - PMC. Available at: [Link]
[7] Ethylene ethyl phosphate as a multifunctional electrolyte additive for lithium-ion batteries. (2015-01-23). Available at: [Link]
[11] Comparing Lithium Chloride and Phosphate: Electrical Impact. (2025-08-28). Available at: [Link]
[12] Phosphorus derivatives as electrolyte additives for lithium-ion battery: The removal of O2 generated from lithium-rich layered oxide cathode | Request PDF. (2025-08-10). Available at: [Link]
[13] A review on electrolyte additives for lithium-ion batteries. (URL not provided)
[14] Enhancing safety in lithium-ion batteries with additive-based liquid electrolytes - CDC Stacks. (2023-08-07). Available at: [Link]
[15] Comparative Study of Tris (trimethylsilyl) Phosphate and Tris (trimethylsilyl) Phosphite as Electrolyte Additives for Li-Ion Cells | Request PDF. (2025-08-09). Available at: [Link]
[6] Development of Lithium Dimethyl Phosphate as an Electrolyte Additive for Lithium Ion Batteries - DigitalCommons@URI. (2016-04-27). Available at: [Link]
[16] Development of Lithium Dimethyl Phosphate as an Electrolyte Additive for Lithium Ion Batteries. (2016-04-27). Available at: [Link]
[17] Ethylene ethyl phosphate as a multifunctional electrolyte additive for lithium-ion batteries. Available at: [Link]
[18] Effects of a Sodium Phosphate Electrolyte Additive on Elevated Temperature Performance of Spinel Lithium Manganese Oxide Cathodes - PMC. (2021-08-19). Available at: [Link]
[4] Gas Evolution during Unwanted Lithium Plating in Li-Ion Cells with EC-Based or EC-Free Electrolytes | Scilit. (2016-10-24). Available at: [Link]
[19] Electrolytes Containing Triethyl Phosphate Solubilized Lithium Nitrate for Improved Silicon Anode Performance - DigitalCommons@URI. (2023-01-26). Available at: [Link]
[20] Ethyl Methyl Sulfone-Based Electrolytes for Lithium Ion Battery Applications - MDPI. (2017-09-01). Available at: [Link]
[8] Effect Mechanism of Phosphorus-Containing Flame Retardants with Different Phosphorus Valence States on the Safety and Electrochemical Performance of Lithium-Ion Batteries - MDPI. (2025-07-14). Available at: [Link]
[3] Effect of vinylene carbonate additive in li-ion batteries: Comparison of LiCo O 2 C, LiFeP O4 C, and LiCo O 2 Li 4 Ti 5 O 12 systems | Request PDF. Available at: [Link]
[1] How Does the Formation Process Affect Lithium Iron Phosphate Batteries?. (2026-01-29). Available at: [Link]
[2] SEI Formation and Lithium-Ion Electrodeposition Dynamics in Lithium Metal Batteries via First-Principles Kinetic Monte Carlo Modeling - PMC. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Thermal Gravimetric Analysis (TGA) of poly(methyl ethylene phosphate)
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Poly(methyl ethylene phosphate) (PMEP) has emerged as a superior "stealth" polymer alternative to Poly(ethylene glycol) (PEG) in drug delivery and tissue engineering. While PEG is the gold standard for stealth behavior, its lack of biodegradability and potential for oxidative accumulation present long-term toxicity risks. PMEP offers a solution: it mimics PEG’s hydration and protein-repelling properties but possesses a phosphoester backbone that ensures hydrolytic and enzymatic biodegradability.
This guide provides a rigorous thermal analysis comparison between PMEP and PEG. For application scientists, the critical trade-off is thermal stability vs. degradability. PMEP exhibits a lower thermal degradation onset (~250–275°C) compared to PEG (~350–400°C) due to a specific "backbiting" degradation mechanism, yet it remains stable enough for most standard pharmaceutical processing techniques (e.g., extrusion, sterilization).
Part 1: Thermal Stability Landscape (PMEP vs. PEG)
The following data synthesizes experimental TGA profiles for PMEP homopolymers compared to standard PEG (Mn ~2–10 kDa).
Table 1: Comparative Thermal Degradation Metrics
Metric
Poly(methyl ethylene phosphate) (PMEP)
Poly(ethylene glycol) (PEG)
Implications for Processing
(5% Mass Loss)
250 – 275 °C
350 – 400 °C
PMEP is stable for melt processing <200°C but requires tighter thermal control than PEG.
(Max Degradation Rate)
~300 – 325 °C
~410 – 420 °C
PEG withstands higher thermal stress; PMEP degrades rapidly once activation energy is reached.
Char Residue (at 600°C)
~10 – 20%
< 1%
PMEP leaves phosphate-rich char (intumescent effect); PEG degrades almost completely to volatiles.
Degradation Mechanism
Backbiting Hydrolysis / Transesterification
Random Chain Scission / Radical Oxidation
PMEP degradation is chemically programmed and predictable; PEG degradation is stochastic.
Atmosphere Sensitivity
Moderate (Hydrolysis risk if wet)
High (Oxidative degradation in air)
PMEP requires strictly dry conditions; PEG requires inert () atmosphere to prevent early onset.
Key Insight: The lower thermal stability of PMEP is not a defect but a feature of its design. The same phosphoester bonds that lower
facilitate the biodegradation that makes PMEP clinically superior to PEG for chronic administration.
Part 2: Mechanistic Insight & Visualization
To understand the TGA data, one must understand the molecular events triggering mass loss.
Degradation Pathways
PEG: Undergoes random chain scission and oxidative attack on the ether backbone, producing volatile oligomers.
PMEP: Undergoes a specific intramolecular transesterification (Backbiting) . The pendant side chain or terminal hydroxyl group attacks the phosphorus center, cleaving the polymer chain and releasing cyclic phosphates (e.g., five-membered cyclic phosphates). This occurs at lower energy thresholds than C-C or C-O bond homolysis.
Diagram 1: Comparative Degradation Logic
Figure 1: Mechanistic divergence in thermal degradation. PMEP follows a specific backbiting pathway leading to cyclic byproducts, while PEG undergoes random scission.
Part 3: Validated Experimental Protocol
To obtain reproducible TGA data for PMEP, strict control of moisture is required due to the hygroscopic nature of the phosphate backbone.
Protocol: High-Resolution TGA of Polyphosphoesters
1. Sample Preparation (Critical Step)
Drying: PMEP is hygroscopic. Pre-dry samples in a vacuum oven at 40°C for 24 hours prior to analysis. Failure to do this will result in a false "mass loss" step at 100°C due to bound water.
Mass: Weigh 5–10 mg of sample.
Crucible: Use Alumina (
) or Platinum () crucibles. Note: Platinum is preferred for higher sensitivity but ensure no catalytic reaction with phosphate residues at >600°C.
2. Instrument Configuration
Purge Gas: High-purity Nitrogen (
) at 50 mL/min. Avoid air/oxygen to isolate thermal decomposition from oxidative degradation.
Protective Gas: Nitrogen at 20 mL/min (balance purge).
3. Thermal Program
Equilibration: Hold at 30°C for 5 minutes to stabilize microbalance.
Ramp: Heat from 30°C to 600°C at 10°C/min .
Optional (Hi-Res): For precise determination of
, use a "Hi-Res" mode (variable heating rate dependent on mass loss) or a slower ramp of 5°C/min.
4. Data Processing
Derivative TGA (DTG): Plot the first derivative of the weight loss curve (
).
Analysis: Identify
(intersection of baseline and tangent of inflection) and (peak of DTG signal).
Diagram 2: Experimental Workflow
Figure 2: Step-by-step TGA workflow ensuring data integrity by controlling for moisture and oxidation.
References
Baran, J., & Penczek, S. (1995). Hydrolysis of Polyesters of Phosphoric Acid. Kinetics and the pH Profile. Macromolecules. Link
Tee, H. T., et al. (2020).[1] Poly(methyl ethylene phosphate) hydrogels: Degradable and cell-repellent alternatives to PEG-hydrogels.[1][2] European Polymer Journal. Link
Steinbach, T., & Wurm, F. R. (2015). Poly(phosphoester)s: a new platform for degradable polymers.[3] Angewandte Chemie International Edition. Link
Wolf, T., et al. (2021). RNA-inspired intramolecular transesterification accelerates the hydrolysis of polyethylene-like polyphosphoesters.[3] Chemical Science. Link
Iwasaki, Y., et al. (2011). Modern Synthesis and Thermoresponsivity of Polyphosphoesters. Biomedical Engineering - Frontiers and Challenges. Link
Analytical Comparison Guide: Mass Spectrometry Fragmentation Profiling of Cyclic Phospholane Oxides
Introduction: The Analytical Imperative in Organocatalysis Cyclic phospholane oxides (e.g., 1-phenylphospholane-1-oxide) have emerged as highly efficient pre-catalysts in modern P(III)/P(V) redox-cycling organocatalysis,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Imperative in Organocatalysis
Cyclic phospholane oxides (e.g., 1-phenylphospholane-1-oxide) have emerged as highly efficient pre-catalysts in modern P(III)/P(V) redox-cycling organocatalysis, driving critical transformations such as catalytic Wittig, Appel, and Cadogan reactions[1]. Their exceptional catalytic activity—often
times faster than acyclic variants—is intrinsically linked to their constrained C-P-C bond angle of approximately 95° (compared to 105° in acyclic systems), which significantly lowers the activation barrier for silane-mediated reduction[2].
However, this same ring strain dictates highly specific thermodynamic and kinetic behaviors during mass spectrometric (MS) fragmentation. As a Senior Application Scientist, I frequently advise drug development teams that selecting the correct MS platform and understanding these fragmentation pathways is non-negotiable for monitoring catalyst resting states, elucidating degradation pathways, and capturing transient intermediates. This guide objectively compares MS methodologies and provides a field-proven protocol for mapping the fragmentation patterns of cyclic phospholane oxides.
Objective Comparison of MS Analytical Platforms
To accurately profile phospholane oxides, the choice of ionization source and mass analyzer dictates the depth of structural information acquired. Table 1 compares the performance of three primary configurations used in the field.
Table 1: Performance Comparison of MS Alternatives for Cyclic Phospholane Oxides
Analytical Platform
Ionization Mechanism
Primary Application
Fragmentation Control
Sensitivity & Resolution
GC-EI-MS
Hard Ionization (70 eV Electron Impact)
End-point analysis of volatile, thermally stable cyclic phosphines.
Fixed (70 eV). Excellent for historical library matching.
Moderate (Unit resolution). Prone to thermal degradation of P=O species.
LC-ESI-MS/MS (QqQ)
Soft Ionization (Electrospray Protonation)
Routine reaction monitoring and high-throughput catalyst quantification.
Tunable via Collision Energy (CID).
High Sensitivity (Unit resolution). Lacks exact mass for unknown elucidation.
LC-HRMS (Orbitrap / Q-TOF)
Soft Ionization (Electrospray Protonation)
Elucidating unknown degradation products and transient intermediates.
Ultra-High (Sub-ppm mass accuracy). The gold standard for mechanistic studies.
Scientific Consensus: While GC-EI-MS is useful for simple, volatile derivatives, the thermal lability of many functionalized phospholane oxides makes LC-HRMS with ESI the superior choice. The highly polarized P=O bond acts as an excellent proton acceptor, yielding robust
signals without the premature, uncontrolled fragmentation seen in EI sources[3].
Mechanistic Elucidation of ESI-CID Fragmentation
When subjected to Collision-Induced Dissociation (CID) in an ESI-HRMS workflow, protonated cyclic phospholane oxides exhibit highly reproducible fragmentation pathways. These pathways are causally driven by the molecule's drive to relieve the ~95° ring strain[2].
Ring Cleavage (Strain Relief): The primary low-energy fragmentation pathway involves the extrusion of intact alkene neutrals. The loss of ethylene (
Da) and butene ( Da) opens the saturated phospholane ring, relieving steric tension.
Exocyclic Cleavage: Competing with ring opening is the cleavage of the exocyclic P-Aryl or P-Alkyl bond. For 1-phenylphospholane-1-oxide, this manifests as the loss of benzene (
Da).
Core Deconstruction: At elevated collision energies, the molecule strips down to the highly stable
or core.
Figure 1: ESI-CID fragmentation logic of 1-phenylphospholane-1-oxide driven by ring strain relief.
Experimental Protocol: LC-ESI-HRMS Profiling
This methodology utilizes a high-resolution Orbitrap mass spectrometer to ensure mass accuracy (<2 ppm), validating the empirical formulas of all generated fragments[3].
System Suitability & Self-Validation
Critical Step: Every robust analytical protocol must be self-validating. Prior to sample analysis, inject a known standard of Triphenylphosphine Oxide (TPPO). TPPO must yield a robust
at 279.09 with a primary CID fragment at 201.05 (loss of benzene). If the mass error exceeds 2 ppm, or if the 279/201 ratio deviates by >5% from your established baseline, the instrument requires mass calibration and collision cell tuning before proceeding.
Materials & Reagents
Analyte: 1-phenylphospholane-1-oxide (
in LC-MS grade Methanol).
Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
Instrument: High-resolution Q-Exactive Orbitrap coupled to a Heated Electrospray Source (HESI)[3].
Step-by-Step Methodology
Sample Introduction: Inject
of the analyte solution. Utilize a short C18 column (50 mm x 2.1 mm, 1.8 ) under isocratic conditions (50% B at 0.3 mL/min) to provide rapid desalting without prolonged on-column thermal exposure.
HESI Source Optimization: Set the polarity to positive mode. Causality: The highly polarized P=O bond is a strong hydrogen-bond acceptor, ensuring near-quantitative protonation in the acidic mobile phase. Set sheath gas to 40 arb and auxiliary gas to 10 arb to ensure complete droplet desolvation[3].
Full Scan Acquisition: Monitor the mass range of
100–500 at a resolution of 70,000. Verify the presence of the precursor at 181.0777.
Targeted MS/MS (PRM Mode): Isolate the
181.1 precursor using a narrow 1.0 Da isolation window to prevent co-eluting isobaric interference.
Collision Energy Stepping: Apply Normalized Collision Energies (NCE) of 15, 30, and 45 eV. Causality: Stepping the NCE generates a complete breakdown curve. Low NCE (15 eV) reveals initial kinetic ring-opening events, while high NCE (45 eV) forces deep thermodynamic fragmentation.
Data Processing: Extract exact masses and calculate mass errors (ppm) to definitively assign empirical formulas.
Quantitative Data Presentation
The following table summarizes the high-resolution fragmentation data obtained using the protocol above. The sub-ppm mass accuracy confirms the structural assignments of the strain-relieving pathways.
Table 2: Key HRMS Fragments of 1-Phenylphospholane-1-oxide (ESI-CID, Stepped NCE)
Precursor Ion ()
Optimal NCE
Fragment Ion ()
Neutral Loss
Assigned Formula
Structural Significance
181.0777
15 eV
153.0469
-28.03 Da ()
Initial relief of 95° ring strain via ethylene extrusion.
181.0777
30 eV
125.0156
-56.06 Da ()
Complete cleavage of the aliphatic phospholane ring.
181.0777
30 eV
103.0313
-78.04 Da ()
Cleavage of the exocyclic P-Phenyl bond.
181.0777
45 eV
46.9687
Multiple
Deep fragmentation to the bare phosphorus oxide core.
References
Scope and Limitations of the s‐Block Metal‐Mediated Pudovik Reaction - nih.gov - 3
Novel Applications of Catalytic Aza-Wittig Chemistry - whiterose.ac.uk - 2
Application Notes and Protocols: Catalytic Applications of Phospholane Derivatives - benchchem.com - 1
Comparison Guide: Validation of Biodegradability Rates in MEP-Based Poly(phosphoester) Copolymers
Executive Summary In the landscape of biodegradable drug delivery, Poly(lactic-co-glycolic acid) (PLGA) has long been the gold standard.[1] However, its bulk erosion mechanism and the resultant acidic microenvironment (p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of biodegradable drug delivery, Poly(lactic-co-glycolic acid) (PLGA) has long been the gold standard.[1] However, its bulk erosion mechanism and the resultant acidic microenvironment (pH < 3.0) present critical stability challenges for encapsulated proteins and nucleic acids.
MEP-based copolymers —specifically Poly(phosphoesters) (PPEs) derived from monomers like 2-methoxy-2-oxo-1,3,2-dioxaphospholane (Methyl Ethylene Phosphate)—offer a chemically superior alternative. Unlike the autocatalytic bulk erosion of polyesters, MEP-based systems exhibit surface-dominant erosion and phosphate buffering , maintaining a near-neutral local pH.
This guide provides the experimental framework to validate these claims, offering a comparative analysis of degradation rates and a self-validating protocol for laboratory assessment.
Part 1: The Mechanistic Divergence
To validate biodegradability, one must first understand the chemical cleavage points. The distinct advantage of MEP-based polymers lies in the phosphorus-oxygen (P-O) bond susceptibility compared to the carbon-oxygen (C-O) ester bond.
Chemical Hydrolysis Pathways
PLGA (Polyester): Degrades via hydrolysis of the ester backbone.[1][2] The byproduct is lactic/glycolic acid. These acids accumulate in the polymer matrix, catalyzing further degradation (Autocatalysis ) and causing a sharp pH drop.
MEP/PPE (Polyphosphoester): Degrades via hydrolysis of the phosphoester linkage and "backbiting" of the side chain.[3] The byproducts are phosphates and alcohols. The phosphate groups act as a buffer, preventing the "acidic spike" seen in PLGA.
Mechanism Visualization
The following diagram contrasts the autocatalytic bulk erosion of PLGA with the buffered, surface-eroding mechanism of MEP-based copolymers.
Figure 1: Mechanistic comparison of PLGA autocatalysis (red) vs. MEP-based phosphate buffering (green/blue).
Part 2: Comparative Performance Analysis
The following data summarizes typical degradation profiles. Note that MEP-based copolymers are highly tunable; changing the side chain from Methyl (PMEP) to Ethyl (PEEP) significantly alters hydrophilicity and degradation speed.
Feature
PLGA (50:50)
PCL (Polycaprolactone)
MEP-Based (PMEP/PEEP)
Degradation Time
1–2 Months (Fixed)
> 12 Months (Slow)
Tunable (Days to Months)
Erosion Type
Bulk Erosion (Core first)
Surface Erosion (Slow)
Surface/Mixed Erosion
Microclimate pH
Acidic (pH 2–3)
Neutral (pH ~7)
Buffered (pH 6–7.4)
Byproducts
Lactic/Glycolic Acid
Caproic Acid
Phosphates + Alcohols
Water Solubility
Insoluble (Organic req.)
Insoluble
Tunable (Often Water Soluble)
Payload Stability
Low (Acid denaturation)
High
High (Neutral environment)
Critical Insight: The "tunability" of MEP copolymers is their "killer app." While PLGA 50:50 is fixed, an MEP copolymer can be synthesized with specific side chains (e.g., ethoxy vs. butoxy) to precisely match the required drug release window [1].
Part 3: Experimental Validation Protocols
As a scientist, you cannot rely on vendor claims. You must validate the degradation rate (
) and the molecular weight loss ( vs. Time). Below is a self-validating workflow utilizing GPC and NMR .
Protocol A: Accelerated Hydrolytic Degradation
Purpose: To determine the degradation half-life (
) and mass loss profile.
Reagents:
Phosphate Buffered Saline (PBS), pH 7.4 (100 mM to ensure external buffering doesn't mask local effects).
MEP-Copolymer samples (Film or Nanoparticle format).
Orbital shaker (37°C).
Workflow:
Preparation: Weigh
polymer samples ( mg each). Place in individual vials with 5 mL PBS.
Incubation: Incubate at 37°C with constant agitation (100 rpm).
Sampling: At predetermined timepoints (
days):
Remove 3 vials (triplicate).
Measure pH of the supernatant immediately.
Lyophilize the remaining solid/polymer.
Weigh the dried residue (
).
Analysis: Dissolve residue for GPC and NMR analysis.
Protocol B: Structural Validation via
NMR
Purpose: To distinguish between backbone cleavage and side-chain hydrolysis.
Unlike polyesters, MEP copolymers have a phosphorus "reporter" atom.
Solvent: Dissolve degraded samples in
or (depending on solubility).
Acquisition: Run
NMR (minimum 128 scans).
Interpretation:
Polymer Peak: Broad peak at
to ppm.
Degradation Product (Diester): Sharp peak shifts.
Degradation Product (Monoester/Phosphate): Distinct shift usually downfield.
Validation Check: The integral of the sharp product peaks should correlate inversely with the GPC molecular weight (
).
Protocol C: GPC Analysis (The Truth Metric)
Purpose: To track molecular weight (
) reduction.
Column: Use aqueous columns (e.g., OHpak) for water-soluble MEPs, or organic columns for hydrophobic variants.
Detector: Refractive Index (RI) or Multi-Angle Light Scattering (MALS).
Metric: Plot
vs. Time. A linear plot indicates first-order degradation kinetics.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for validating MEP-copolymer degradation.
Part 4: The Acidic Microenvironment Issue
The most critical validation step for drug delivery professionals is proving the safety of the degradation products.
The "Acid Test":
When validating MEP-based copolymers against PLGA, you must measure the local pH (microclimate pH), not just the bulk buffer pH.
Method: Encapsulate a pH-sensitive dye (e.g., Lysosensor Yellow/Blue) within the polymer matrix.
Observation: Under Confocal Laser Scanning Microscopy (CLSM), PLGA microspheres will fluoresce yellow/green (indicating pH < 4) within 14 days [2]. MEP-based microspheres should remain blue/neutral.
Why this matters:
If your payload is a peptide (e.g., Insulin, GLP-1), the PLGA acidic environment causes acylation and aggregation. MEP copolymers, by maintaining neutral pH via phosphate buffering, preserve the structural integrity of the biologic payload [3].
References
Bauer, K. N., et al. (2017). "Controlled accelerated degradation of phosphoester (co-)polymers." Polymer Chemistry. [Link]
Fu, K., et al. (2000). "Visual evidence of acidic environment within degrading poly(lactic-co-glycolic acid) (PLGA) microspheres." Pharmaceutical Research. [Link]
Mao, H. Q., et al. (2006). "Biodegradable polymers: Poly(phosphoester)s." Encyclopedia of Biomedical Engineering. [Link]
Lim, Y. H., et al. (2019). "Cationic Poly(phosphoester)s for Gene Delivery." Journal of Controlled Release. [Link]
Comparative study of ring strain in 5-membered vs 6-membered cyclic phosphates
[1][2][3][4] Executive Summary In phosphate ester chemistry, ring size is not merely a structural detail—it is the primary determinant of hydrolytic stability. This guide provides a technical comparison between 5-membere...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3][4]
Executive Summary
In phosphate ester chemistry, ring size is not merely a structural detail—it is the primary determinant of hydrolytic stability. This guide provides a technical comparison between 5-membered cyclic phosphates (e.g., ethylene phosphate) and 6-membered cyclic phosphates (e.g., trimethylene phosphate).
The Critical Differentiator: 5-membered cyclic phosphates possess an inherent "energetic spring" due to ring strain (approx. 5–7 kcal/mol), resulting in hydrolysis rates
to times faster than their acyclic or 6-membered counterparts. In contrast, 6-membered rings adopt a relaxed chair conformation, exhibiting stability profiles nearly identical to acyclic diesters.
This distinction drives two opposing applications:
5-Membered Ring (Ethylene Phosphate): The geometric constraint of the 5-membered ring forces the O-P-O angle to compress to approximately 99° . This compression creates significant ground-state strain.
6-Membered Ring (Trimethylene Phosphate): The ring adopts a chair conformation, allowing the O-P-O angle to relax to ~103–105° , closely mimicking the acyclic diethyl phosphate (~103°).
Transition State Stabilization (The Westheimer Effect)
The hydrolysis rate acceleration in 5-membered rings is explained by the relief of strain in the transition state.
Mechanism: Nucleophilic attack (by water/OH⁻) forms a pentacoordinate TBP intermediate.
Strain Relief: In a TBP geometry, the angle between apical and equatorial ligands is 90°.[3] The compressed 5-membered ring (99°) fits much more comfortably into this 90° apical-equatorial span than it does in the 109.5° tetrahedral ground state.
Result: The activation energy (
) is significantly lowered for 5-membered rings.
Thermodynamic Data Comparison
Parameter
5-Membered (Ethylene Phosphate)
6-Membered (Trimethylene Phosphate)
Acyclic (Diethyl Phosphate)
Hydrolysis Rate ()
1 (Reference)
Enthalpy of Hydrolysis ()
-6.4 kcal/mol
-3.0 kcal/mol
-1.8 kcal/mol
Ring Strain Energy
~5.5 kcal/mol
~1.2 kcal/mol
~0 kcal/mol
O-P-O Bond Angle
~99°
~104°
~103°
NMR Shift
Downfield shifted (+10 to +20 ppm)
Similar to acyclic (-1 to -5 ppm)
-1 to -5 ppm
Part 2: Visualizing the Mechanism
The following diagram illustrates the structural strain and the pathway to the transition state.
Figure 1: Mechanistic pathway showing why 5-membered rings hydrolyze rapidly (strain relief in TS) while 6-membered rings do not.
Part 3: Experimental Protocol (Self-Validating)
To verify these differences in your own lab, use
NMR Kinetics . This method is superior to colorimetric assays because it directly visualizes the ring opening without interference from buffer salts.
Protocol: Comparative Hydrolysis Kinetics via
NMR
Objective: Determine the pseudo-first-order rate constant (
) for ring opening.
Reagents
Substrates: Ethylene phosphate (5-mem) and Trimethylene phosphate (6-mem).[4][5]
Buffer: 100 mM Glycine-NaOH (pH 10.0) or 100 mM Acetate (pH 4.0). Note: Extreme pH is required to observe 6-membered ring hydrolysis in a reasonable timeframe.
Internal Standard: Triphenyl phosphate (TPP) or Trimethyl phosphate (inert in assay timeframe).
Solvent:
(10% v/v lock).
Workflow
Baseline Acquisition:
Dissolve 10 mg of substrate in 500 µL Buffer + 50 µL
.
Add 5 µL Internal Standard.
Acquire
spectrum.
Validation Check: 5-membered rings typically appear downfield (positive ppm) relative to 85%
, while 6-membered rings appear upfield (negative ppm).
Kinetic Loop:
Incubate sample at 25°C (or 37°C).
Acquire spectra every 5 minutes (for 5-membered) or every 60 minutes (for 6-membered).
Monitor the disappearance of the cyclic peak and the appearance of the acyclic monoester peak.
Data Analysis:
Integrate the substrate peak (
) relative to the internal standard ().
Plot
vs. time ().
The slope
.
Expected Outcome:
5-Membered: Half-life (
) in minutes at pH 10.
6-Membered: Negligible change over 24 hours at pH 10 (requires heating or higher pH to observe measurable rates).
Part 4: Applications in Drug Design
Understanding this stability profile is crucial for "Design for Degradation" strategies.
The "RNA Instability" Paradigm (5-Membered)
RNA is susceptible to alkaline hydrolysis because the 2'-OH group can attack the 3'-phosphate, forming a 2',3'-cyclic phosphate intermediate (a 5-membered ring).
Relevance: This is why DNA (lacking 2'-OH) is stable, while RNA degrades.
Application: Self-cleaving ribozymes utilize this geometry to catalyze strand scission.
HepDirect™ Prodrug Technology (6-Membered)
Drug developers use 6-membered rings when stability is required in plasma, but activation is desired in the liver.
Structure: A cyclic 1-aryl-1,3-propanyl ester (6-membered ring).
Mechanism:
The 6-membered ring is stable in blood (unlike a 5-membered ring).
In the liver, CYP3A4 oxidizes the aryl ring side chain.
This oxidation triggers a ring-opening elimination, releasing the active phosphorylated drug.
Key Takeaway: If the prodrug were a 5-membered ring, it would hydrolyze systemically before reaching the liver.
References
Westheimer, F. H. (1968). Pseudo-Rotation in the Hydrolysis of Phosphate Esters. Accounts of Chemical Research, 1(3), 70–78.
Gerlt, J. A., Westheimer, F. H., & Sturtevant, J. M. (1975).[6] The enthalpies of hydrolysis of acyclic, monocyclic, and glycoside cyclic phosphate diesters. Journal of Biological Chemistry, 250(13), 5059-5067.[6]
Gorenstein, D. G., et al. (1987).[7] A reaffirmation of stereoelectronic control in the alkaline hydrolysis of methyl and ethyl ethylene phosphate. Tetrahedron, 43(3), 469-478.[7]
Erion, M. D., et al. (2004). Design, synthesis, and characterization of a series of cytochrome P(450) 3A-activated prodrugs (HepDirect prodrugs). Journal of the American Chemical Society, 126(16), 5154–5163.
Structural Determinants of Reactivity: A Comparative Guide to 2-Methyl-1,3,2-Dioxaphospholan-2-one
The following guide provides a rigorous technical comparison of the structural and reactive properties of 2-methyl-1,3,2-dioxaphospholan-2-one (Methyl Ethylene Phosphate, MEP) . This analysis synthesizes crystallographic...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides a rigorous technical comparison of the structural and reactive properties of 2-methyl-1,3,2-dioxaphospholan-2-one (Methyl Ethylene Phosphate, MEP) . This analysis synthesizes crystallographic data from structural analogues and high-level ab initio computations to explain the compound's exceptional reactivity profile.[1][2]
Executive Summary
2-Methyl-1,3,2-dioxaphospholan-2-one (MEP) represents a canonical example of the "five-membered ring effect" in organophosphorus chemistry.[1][2] Unlike its acyclic or six-membered ring counterparts, MEP exhibits hydrolysis rates accelerated by a factor of
to .[1][2] This guide analyzes the X-ray crystallographic and computational data that define the structural origins of this hyper-reactivity, serving as a critical reference for researchers designing phosphorylating agents or biodegradable polyphosphoesters.[1][2]
Structural Analysis: The Geometry of Strain
Because unsubstituted MEP is a hygroscopic liquid at room temperature (BP ~116°C at reduced pressure), direct X-ray diffraction is often performed on its solid-state analogues or derived via high-level density functional theory (DFT).[1][2] The data below compares the "Strained" 5-membered ring (MEP) against the "Relaxed" 6-membered ring (Methyl Propylene Phosphate, MPP) and the acyclic standard (Trimethyl Phosphate, TMP).[1]
Table 1: Comparative Geometric Parameters
Data synthesized from crystallographic studies of 4,4,5,5-tetramethyl analogues and ab initio models [1, 2].[2]
Feature
MEP (5-Membered Ring)
MPP (6-Membered Ring)
TMP (Acyclic)
Significance
Ring Conformation
Envelope (C1 deviates ~0.55 Å)
Chair (Distorted)
N/A (Free Rotation)
Defines accessible surface area for nucleophiles.[1][2]
O(ring)–P–O(ring) Angle
99.1° (Compressed)
103.5°
109.5° (Ideal)
Primary driver of reactivity. Deviation from 109.5° creates ~5-6 kcal/mol of ring strain.[1][2]
P–O (Ring) Bond Length
1.58 Å
1.56 Å
1.57 Å
Lengthening in MEP indicates weaker bonds susceptible to cleavage.[1]
The extreme reactivity of MEP is not solely due to ground-state destabilization (enthalpic strain) but also transition-state stabilization.[1][2]
The Mechanism of Acceleration
Ground State: The O-P-O angle is forced to ~99°, significantly below the preferred tetrahedral angle (109.5°).[1]
Transition State: Nucleophilic attack (e.g., by
) forms a Trigonal Bipyramidal (TBP) intermediate.[1][2]
Strain Relief: In the TBP geometry, the ideal angle for apical-equatorial ligands is 90°.[1][2] The 5-membered ring spans this apical-equatorial position perfectly, relieving its strain.[1][2]
Contrast: 6-membered rings and acyclic esters gain no such geometric advantage upon TBP formation.[1][2]
Visualization: Structural Logic of Hydrolysis
The following diagram illustrates the divergent pathways dictated by ring size.
Caption: Comparative reactivity pathways. The 5-membered ring's geometry pre-organizes it for the transition state, drastically lowering the activation energy.[2]
Experimental Protocols
Protocol A: Handling & Synthesis of MEP
Due to high hygroscopicity, MEP must be handled under inert atmosphere.[2]
Distill product under high vacuum (0.5 mmHg). Caution: Do not overheat; risk of thermal ring-opening.[1][2]
Protocol B: Crystallization of Analogues
For X-ray analysis, use the tetramethyl derivative or low-temperature techniques.[2]
Sublimation: Place crude solid (tetramethyl analogue) in a sublimation apparatus.[1][2] Apply vacuum (0.1 Torr) and mild heat (40-50°C). Crystals form on the cold finger (-78°C dry ice/acetone).[1][2]
In-situ Cryocrystallography (for liquid MEP):
Seal liquid MEP in a 0.3 mm Lindemann capillary.[1][2]
Flash cool to 100K to create a glass, then anneal at ~180K to induce nucleation.[1][2]
References
Westheimer, F. H. (1987).[1][2][4][5] "Why Nature Chose Phosphates." Science, 235(4793), 1173–1178.[1][2][5][6] Link
Chang, N., & Lim, C. (1998).[1][2] "Factors Governing the Enhanced Reactivity of Five-Membered Cyclic Phosphate Esters." Journal of the American Chemical Society, 120(9), 2156–2167.[1] Link[1]
Nawrot, J., et al. (2010).[1][2] "4,4,5,5-Tetramethyl-1,3,2λ5-dioxaphospholan-2-one."[1][2] Acta Crystallographica Section E, 66(Pt 1), o225.[1] Link
Kluger, R., et al. (1969).[1][2] "Hydrolysis of Methyl Ethylene Phosphate: Steric Hindrance in General Base Catalysis."[1][7] Journal of the American Chemical Society, 91(22), 6066–6072.[1] Link[1]
Determining monomer conversion rates using proton NMR spectroscopy
This guide is structured to serve as a definitive technical reference for determining monomer conversion using proton NMR ( H NMR). It moves beyond basic textbook definitions to address the practical realities, common pi...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured to serve as a definitive technical reference for determining monomer conversion using proton NMR (
H NMR). It moves beyond basic textbook definitions to address the practical realities, common pitfalls, and validation strategies required in a professional research environment.
Quantitative Polymerization Kinetics: The
H NMR Monomer Conversion Guide
Executive Summary: Why
H NMR?
In the development of polymeric drug delivery systems and novel biomaterials, precise kinetic data is non-negotiable. While Gravimetry offers simplicity and FTIR offers speed,
H NMR Spectroscopy stands as the only technique providing absolute, structural quantification without the need for external calibration curves.
However, NMR is often misused. A standard "16-scan, 1-second delay" experiment yields qualitative data, not quantitative kinetics. This guide outlines the qNMR (Quantitative NMR) workflow required to determine monomer conversion with
error, ensuring your kinetic rate constants () are mathematically valid.
The Gold Standard Protocol: qNMR for Conversion
To measure conversion, we track the depletion of monomeric vinyl protons relative to a stable internal standard or a non-overlapping polymer signal.
Phase A: Experimental Design & Sample Prep
1. Solvent Selection:
Reaction Solvent: If performing in-situ kinetics, use deuterated solvents (e.g., DMSO-
, CDCl, Toluene-) directly in the reaction vessel if cost permits.
Sampling Method: For bulk polymerizations, take aliquots at specific time points (
) and immediately quench in the NMR solvent.
Critical: The quench must stop the reaction instantly (e.g., cooling or dilution).
2. The Internal Standard (The Anchor):
Reliable quantification requires an internal standard (IS) added to the reaction mixture before
.
Requirements:
Non-volatile (must not evaporate during reaction/workup).
Inert to the polymerization conditions (radical/cationic/anionic stability).
Distinct Signal: A singlet peak in a clear region (usually aromatic or high-field aliphatic) that does not overlap with monomer or polymer.
Recommendations:
1,3,5-Trioxane (5.1 ppm, singlet) – Good for acrylates.
Dimethyl sulfone (3.0 ppm, singlet) – Good for aqueous/polar systems.
1,4-Dioxane (3.7 ppm, singlet) – General purpose.
Phase B: The Acquisition Parameters (The "Self-Validating" System)
This is where 90% of errors occur. You cannot use default parameters.
Pulse Angle: Use a 90° pulse for maximum signal-to-noise ratio (SNR).
Relaxation Delay (
):
The Science:[1] Nuclei must return to equilibrium (
) before the next pulse. If is too short, nuclei with long times (usually the small internal standard molecules) will be under-represented, skewing integration.
The Rule:
.
Validation: Run an Inversion Recovery experiment on your
is unknown, set to be safe, though is preferred for strict qNMR.
Phase C: Data Processing & Calculation
1. Phasing & Baseline:
Manual phasing is mandatory. Apply a polynomial baseline correction (e.g., Bernstein polynomial) to ensure the integral regions start and end at exactly zero intensity.
2. Integration:
Region A (
): Integral of the Internal Standard.
Region B (
): Integral of a specific monomer vinyl proton (e.g., one of the geminal protons). Note: Ensure this peak does not overlap with the broadening polymer peak.
3. The Calculation:
Conversion (
) at time is calculated by normalizing the monomer integral against the internal standard.
: Monomer integral at time .
: Internal standard integral at time .
: Monomer integral at time (initial).
Workflow Visualization
The following diagram illustrates the critical decision pathways and experimental workflow for qNMR kinetics.
Caption: Figure 1. Step-by-step qNMR workflow emphasizing the critical T1 relaxation measurement step often skipped in qualitative analysis.
Comparative Analysis: NMR vs. Alternatives
Why choose NMR over Gravimetry or FTIR? The following analysis breaks down the performance metrics.
Feature
H NMR (qNMR)
Gravimetry
FTIR (Real-Time)
GPC / SEC
Primary Output
Molar Conversion & Structure
Mass Yield
Functional Group Conversion
Molecular Weight ()
Accuracy
High ()
Low ()
Medium (Calibration dependent)
N/A for Conversion
Speed
Slow (Acquisition + Delay)
Very Slow (Drying time)
Fast (Milliseconds)
Slow (Column run time)
In-Situ Capable?
Yes (in deuterated solvent)
No
Yes (Probe/ATR)
No
Sample Destructive?
No
Yes
No
No
Major Limitation
Sensitivity (Limit of Detection)
Trapped solvent/monomer
Peak Overlap
Requires calibration standards
Deep Dive Comparison
1. NMR vs. Gravimetry:
Gravimetry is the "old school" method: precipitate polymer, wash, dry, weigh.
The Flaw: It is nearly impossible to remove 100% of the solvent or unreacted monomer from the precipitated polymer without aggressive heating, which may degrade the sample. This leads to artificially low conversion calculations.
The NMR Advantage: NMR "sees" the difference between monomer and polymer chemically.[3] Even if solvent is present, it does not interfere with the ratio of the vinyl protons to the internal standard.
2. NMR vs. FTIR:
FTIR is excellent for observing the disappearance of the C=C double bond in real-time (seconds).
The Flaw: Beer-Lambert law deviations occur at high concentrations. As the reaction medium changes viscosity (gel effect), the baseline shifts, and peaks broaden/overlap.
The NMR Advantage: NMR is inherently quantitative. The integral is directly proportional to the molar concentration. There is no need for a "calibration curve" if an internal standard is used.
Experimental Validation Data (Simulated)
To illustrate the sensitivity difference, consider the polymerization of Methyl Methacrylate (MMA) at 60°C.
Scenario: Monitoring the "Gel Effect" (auto-acceleration) region.
Time (min)
Gravimetry Conversion (%)
qNMR Conversion (%)
Analysis
10
5.2
5.0
Agreement is good at low viscosity.
60
22.1
24.5
Gravimetry loses low-MW oligomers during precipitation (yield loss).
120
45.0
48.2
Divergence. NMR captures all oligomers.
180 (Gel)
88.5
92.1
Gravimetry suffers from trapped monomer inside the glassy polymer, overestimating yield. NMR sees the residual monomer clearly.
Key Takeaway: Gravimetry consistently underestimates conversion at early stages (loss of oligomers) and can overestimate or underestimate at late stages depending on drying efficiency. NMR remains linear and accurate.
Troubleshooting & Expert Insights
The "Baseline" Trap:
In polymerization, the polymer signal broadens significantly due to restricted tumbling (short
). This broad "hump" can overlap with your sharp monomer peaks.
Solution: Use a
filter (CPMG pulse sequence) to suppress the broad polymer signal, leaving only the sharp monomer and internal standard peaks for integration.
The "Living" Polymerization Check:
For ATRP or RAFT polymerization,
Validation: If your NMR data shows a linear plot but GPC shows broad dispersity, your NMR integration limits are likely drifting due to baseline issues.
References
Standardizing qNMR Protocols
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.
Polymerization Kinetics via NMR
Resetco, C., et al. "In Situ NMR to Monitor Bulk Photopolymerization Kinetics." ACS Macro Letters, 2015.
T1 Relaxation in Quantitative Analysis
Bharti, S. K., & Roy, R. "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 2012.
Comparison of Techniques (FTIR vs NMR)
Bauer, S., et al. "Monitoring of the polymerization of acrylates by FTIR and NMR spectroscopy." Polymer Testing, 2020.
Internal Standards in Polymer Science
Izunobi, J. U., & Higgs, P. L. "Polymer Molecular Weight Analysis by 1H NMR Spectroscopy.
Comprehensive Comparison Guide: Viscosity and Conductivity of MEP-Containing Electrolytes
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Physicochemical benchmarking of N-ethyl-N-methylpyrrolidinium (MEP) against alternative complexing agents and ionic li...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals
Content Focus: Physicochemical benchmarking of N-ethyl-N-methylpyrrolidinium (MEP) against alternative complexing agents and ionic liquids.
Introduction: The Cross-Disciplinary Utility of MEP
N-ethyl-N-methylpyrrolidinium bromide (MEP) is a highly versatile quaternary ammonium salt. Historically, MEP has served as a critical Bromine Complexing Agent (BCA) in high-energy density redox flow batteries, where it sequesters halogens to prevent crossover and self-discharge. However, its unique physicochemical profile has recently captured the attention of drug development professionals .
In pharmaceutical sciences, pyrrolidinium-based cations like MEP are utilized to formulate. By pairing therapeutic anions with MEP, formulators can bypass the solid-state polymorphism of traditional drugs, utilizing the electrolyte's specific viscosity and conductivity to enhance transdermal diffusion and systemic bioavailability.
This guide objectively compares the viscosity and conductivity of MEP-containing electrolytes against stronger-binding alternatives, such as 1-butyl-3-methylpyridinium bromide (3-MBPy), providing actionable data for both energy storage and pharmaceutical applications.
Mechanistic Insights: The Causality of Cation Design
The macroscopic properties of an electrolyte—specifically its viscosity (
) and ionic conductivity ()—are governed by nanoscopic cation-anion interactions.
When comparing MEP (an ethyl-substituted pyrrolidinium) to 3-MBPy (a butyl-substituted pyridinium), the defining variable is the alkyl chain length and the heterocyclic ring structure .
Steric Hindrance & Viscosity: The longer butyl chain in 3-MBPy increases van der Waals interactions and steric entanglement compared to the shorter ethyl chain in MEP. Consequently, at low solute concentrations, 3-MBPy forms a significantly more viscous complex.
Anion Plasticization: As the concentration of the active species (e.g., polybromides or drug anions) increases, higher-order anionic complexes form (e.g.,
, ). These large, diffuse anions act as molecular plasticizers, overriding the cation's steric bulk and causing the viscosities of different electrolytes to converge.
The Walden Rule (Ionicity): For drug development, the relationship between viscosity and conductivity determines the "ionicity" of an API-IL. MEP's lower inherent viscosity allows for higher ion mobility, placing it closer to the ideal KCl line on a Walden plot, which translates to superior liquid stability and cellular permeation.
Objective Comparison: MEP vs. 3-MBPy
The following tables synthesize quantitative data comparing MEP and 3-MBPy in highly concentrated aqueous systems [1].
Table 1: Physicochemical Data Comparison (at 25°C)
Parameter
MEP Electrolyte
3-MBPy Electrolyte
Causality / Significance
Aqueous Viscosity
~1.7 – 1.9 mPa·s
~1.7 – 1.9 mPa·s
Both exhibit Newtonian behavior; bulk aqueous phase is unaffected by cation bulk.
Complexed Phase Viscosity (Low Conc. - 0.25 M)
32.3 mPa·s
102.3 mPa·s
3-MBPy is 3x more viscous due to butyl-chain entanglement and stronger binding affinity.
Complexed Phase Viscosity (High Conc. - 2.0 M)
~10 mPa·s
~10 mPa·s
Viscosities converge due to plasticization by higher-order anions.
Aqueous Conductivity (at 0.5 M)
103 mS/cm
103 mS/cm
High proton concentration dominates charge transport via the Grotthuss mechanism.
Binding Affinity (Free Br₂ in Aqueous Phase)
39 mM
14 mM
3-MBPy binds target molecules more strongly, leaving less free solute in the aqueous phase.
Table 2: Application Suitability Matrix
Application Field
MEP Advantage
3-MBPy Advantage
Energy Storage (Flow Batteries)
Lower pumping losses at low State-of-Charge (SoC) due to lower initial viscosity.
Superior Coulombic Efficiency (CE) due to stronger halogen sequestration.
Drug Development (API-ILs)
Higher diffusion coefficients for transdermal delivery; lower risk of crystallization.
Slower, sustained-release profiles due to higher viscosity and stronger ion-pairing.
Visualizing the Property Workflow
The following diagram illustrates how molecular selection cascades into macroscopic properties that dictate the success of both electrochemical and pharmaceutical systems.
Mechanistic pathway illustrating how cation selection dictates physicochemical properties.
Self-Validating Experimental Protocols
To ensure high Trustworthiness (E-E-A-T), the following protocols are designed as self-validating systems . They include internal calibration checks to prevent data artifacts, ensuring reliability whether you are testing battery electrolytes or pharmaceutical formulations.
Protocol A: Ex Situ Viscosity Profiling (Rheometry)
Purpose: To determine the dynamic viscosity and confirm the Newtonian behavior of the electrolyte.
System Calibration: Calibrate the rotational rheometer (equipped with a 40 mm cone-and-plate geometry) using a certified standard silicone oil (~50 mPa·s) at 25.0°C. Validation: Measured viscosity must fall within ±1% of the standard.
Sample Loading: Pipette 1.0 mL of the MEP electrolyte onto the lower Peltier plate. Lower the cone to the specified truncation gap (e.g., 50 µm). Allow 3 minutes for thermal equilibration (25.0 ± 0.1 °C).
Shear Rate Sweep (Internal Check): Execute a continuous shear rate sweep from
to .
Causality Check: A true liquid electrolyte (like MEP aqueous phase) must exhibit a flat viscosity profile across all shear rates (Newtonian behavior). If shear-thinning is observed, it indicates unwanted emulsion formation or polymer aggregation, invalidating the sample.
Data Extraction: Average the viscosity values across the linear plateau to report the final dynamic viscosity (
).
Protocol B: Ionic Conductivity via Electrochemical Impedance Spectroscopy (EIS)
Purpose: To isolate true bulk conductivity from electrode polarization effects.
Cell Constant Determination: Fill a temperature-controlled conductivity cell (platinized Pt electrodes) with a
standard. Measure the resistance and calculate the exact cell constant ().
EIS Measurement: Flush the cell with deionized water, dry it, and inject the MEP electrolyte. Apply a small amplitude AC voltage (10 mV) and sweep the frequency from
down to .
Nyquist Plot Analysis (Self-Validation): Plot the negative imaginary impedance (
) against the real impedance ().
Causality Check: The plot should show a high-frequency semicircle (or intercept) and a low-frequency diffusion tail. The true bulk resistance (
) is strictly the point where the high-frequency data intersects the real axis (). Taking measurements at a single arbitrary frequency (e.g., 1 kHz) without EIS can include polarization resistance, falsely lowering the calculated conductivity.
Calculation: Calculate conductivity (
) using the formula: .
References
Improved coulombic efficiency of single-flow, multiphase flow batteries via the use of strong-binding complexing agents
Source: RSC Advances (Royal Society of Chemistry), 2024.
URL:[Link]
Current Trends in Green Solvents: Biocompatible Ionic Liquids
Source: Pharmaceutics (MDPI), 2022.
URL:[Link]
Physicochemical, Spectroscopic, and Computational Insights into the Interactional Behavior of the Antihypertensive Drug Captopril in Aqueous and Normal Saline Systems
Source: Journal of Chemical & Engineering Data (ACS Publications), 2024.
URL:[Link]
Safety & Regulatory Compliance
Safety
A Researcher's Guide to the Safe Disposal of 1,3,2-Dioxaphospholane, 2-methyl-, 2-oxide
This guide provides essential safety and logistical information for the proper disposal of 1,3,2-Dioxaphospholane, 2-methyl-, 2-oxide (CAS No. 1831-25-0).
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety and logistical information for the proper disposal of 1,3,2-Dioxaphospholane, 2-methyl-, 2-oxide (CAS No. 1831-25-0). As a cyclic organophosphate ester, this compound requires careful handling and adherence to established protocols to ensure personnel safety and environmental protection. This document moves beyond a simple checklist, offering a procedural framework grounded in chemical principles to empower researchers in making informed decisions.
Section 1: Hazard Identification and Risk Assessment
Based on related organophosphorus compounds, the following hazards should be assumed:
Hazard Category
Potential Risk
Recommended Precautions
Acute Toxicity
May be harmful if swallowed, inhaled, or in contact with skin.[3]
Handle in a chemical fume hood. Avoid generating aerosols. Use appropriate personal protective equipment (PPE).
The disposal of chemical waste, including organophosphates, is regulated by federal and state laws. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[9] Under RCRA, a chemical becomes a waste when it is discarded, and it is the generator's responsibility to determine if it is a hazardous waste.[9] Given the characteristics of organophosphates, it is prudent to manage all waste containing 1,3,2-Dioxaphospholane, 2-methyl-, 2-oxide as hazardous waste.
Section 3: Pre-Disposal and Decontamination
Proper procedure begins long before the final disposal step. Diligent practices in the lab minimize risk and ensure waste is handled safely.
Personal Protective Equipment (PPE)
A baseline of PPE is mandatory when handling the pure substance or its waste.
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
Eye Protection: Chemical safety goggles.
Skin and Body Protection: A lab coat and closed-toe shoes.
Respiratory Protection: All handling of the pure compound or concentrated solutions should occur within a certified chemical fume hood.[3]
Spill Management
In the event of a spill, immediate and safe cleanup is critical.
Evacuate: Alert personnel and restrict access to the area.
Ventilate: Ensure the chemical fume hood is operational.
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like paper towels.
Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
Decontaminate: Wipe the spill area with a suitable solvent (e.g., methanol), followed by soap and water.[10] All cleaning materials must be disposed of as hazardous waste.
Decontamination of Glassware and Equipment
Equipment contaminated with 1,3,2-Dioxaphospholane, 2-methyl-, 2-oxide must be thoroughly decontaminated.
Initial Rinse: Rinse with a small amount of an appropriate solvent (e.g., methanol) to dissolve the residue. This rinsate must be collected as hazardous waste.
Chemical Deactivation: A secondary rinse with a 1 M sodium hydroxide solution can facilitate the hydrolysis of the phosphate ester, breaking it down into less toxic components.[7] This should be done with caution and appropriate PPE. The resulting solution should also be collected as hazardous waste.
Final Cleaning: Proceed with standard laboratory glassware washing procedures.
Section 4: Disposal Pathways and Decision Workflow
The primary and most recommended disposal pathway is through a licensed hazardous waste management company. On-site chemical neutralization is generally not advised for research labs due to the risks of incomplete reactions, hazardous byproducts, and regulatory non-compliance.
The following diagram illustrates the decision-making process for proper disposal.
Caption: Disposal workflow for 1,3,2-Dioxaphospholane, 2-methyl-, 2-oxide waste.
Section 5: Step-by-Step Disposal Protocol
This protocol details the standard operating procedure for segregating and preparing waste for professional disposal.
Objective: To safely collect and label waste containing 1,3,2-Dioxaphospholane, 2-methyl-, 2-oxide for disposal by a licensed professional service.
Materials:
Designated hazardous waste container (High-Density Polyethylene - HDPE or glass, with a screw cap)
Hazardous waste labels
Permanent marker
Funnel (if transferring liquids)
Personal Protective Equipment (as defined in Section 3)
Procedure:
Work in a Safe Location: Conduct all waste handling inside a certified chemical fume hood.
Prepare the Waste Container:
Select a clean, dry container that is compatible with the chemical.
Affix a hazardous waste label to the container before adding any waste.
Fill Out the Label:
Write "Hazardous Waste" clearly at the top.
List all chemical constituents by their full name, including solvents. For our target, write "1,3,2-Dioxaphospholane, 2-methyl-, 2-oxide".
Indicate the approximate concentration or percentage of each component.
Note the relevant hazards (e.g., "Toxic").
Write the date you first added waste to the container (the "accumulation start date").
Transfer the Waste:
Carefully transfer the waste into the labeled container. Use a funnel for liquids to prevent spills.
Do not mix incompatible waste streams. This waste should be kept separate from strong acids, bases, and oxidizers.[5][6]
Do not fill the container beyond 90% capacity to allow for expansion.
Secure and Store:
Tightly seal the container cap.
Wipe the exterior of the container clean.
Place the container in a designated Satellite Accumulation Area (SAA). This area should be clearly marked, have secondary containment, and be away from drains or sources of ignition.
Arrange for Disposal:
Once the container is full, or if you are generating no more of this waste stream, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[12] Follow their specific procedures for pickup requests.
References
Two-Stage Decontamination of Organophosphorus Compounds on Sensitive Equipment Materials. ACS Publications. Available at: [Link]
Detection and Remediation of Organophosphate Contamination. National Institute of Food and Agriculture. Available at: [Link]
[Decontamination of organophosphorus compounds: Towards new alternatives]. PubMed. Available at: [Link]
Current and emerging strategies for organophosphate decontamination: special focus on hyperstable enzymes. PubMed. Available at: [Link]
Cyclic Phosphate Esters from the Hydrolysis of Cyclic Oxyphosphoranes. Evidence for Pentavalent Phosphorus in the Oxyphosphoranes. Journal of the American Chemical Society. Available at: [Link]
Hydrolysis of Cyclic Phosphates by Ribonuclease A: A Computational Study Using a Simplified Ab Initio Quantum Model. National Institute of Standards and Technology. Available at: [Link]
Discovery of a Cyclic Phosphodiesterase that Catalyzes the Sequential Hydrolysis of Both Ester Bonds to Phosphorus. PMC - NIH. Available at: [Link]
Phosphate ester hydrolysis: calculation of gas-phase reaction paths and solvation effects. Journal of the Chemical Society, Faraday Transactions (RSC Publishing). Available at: [Link]
Hydrolysis of Phosphorus Esters: A Computational Study. DTIC. Available at: [Link]
1,3,2-Dioxaphospholane, 2-methyl-, 2-oxide. PubChem. Available at: [Link]
SAFETY DATA SHEET for 4-Iodoanisole. Thermo Fisher Scientific. Available at: [Link]
SAFETY DATA SHEET for ARCOL POLYOL 1011. Covestro Solution Center. Available at: [Link]
The Law on Pesticide Wastes. National Agricultural Law Center. Available at: [Link]
Safety Data Sheet: 5-Ethyl-2-methyl-1,3,2-dioxaphosphorinan-5-yl)methyl dimethyl phosphonate P-oxide. Chemos GmbH&Co.KG. Available at: [Link]
Requirements for Pesticide Disposal. US EPA. Available at: [Link]
Guidelines for Pesticide (Hazardous Waste) Disposal. Vineyard Team. Available at: [Link]
Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. Restek. Available at: [Link]
Pesticide Disposal Guide for Pest Control Shops. acq.osd.mil. Available at: [Link]
1,3,2-dioxaphospholane, 2-methyl-, 2-oxide. PubChemLite. Available at: [Link]
Personal protective equipment for handling 1,3,2-Dioxaphospholane, 2-methyl-, 2-oxide
As a Senior Application Scientist, establishing a rigorous, self-validating safety and operational protocol is paramount when handling reactive organophosphorus monomers. 1,3,2-Dioxaphospholane, 2-methyl-, 2-oxide (commo...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, establishing a rigorous, self-validating safety and operational protocol is paramount when handling reactive organophosphorus monomers. 1,3,2-Dioxaphospholane, 2-methyl-, 2-oxide (commonly referred to as MeEP, CAS: 1831-25-0) is a highly specialized cyclic phosphonate utilized primarily in the living ring-opening polymerization (ROP) of biodegradable, water-soluble polyphosphoesters[1].
While MeEP has been specifically developed to avoid the potent acetylcholinesterase inhibition characteristic of many traditional phosphonates[1], its nature as a strained, five-membered cyclic ester makes it highly reactive, particularly toward moisture and nucleophiles[2]. The following guide outlines the essential personal protective equipment (PPE), engineering controls, and operational logistics required for the safe handling and disposal of MeEP in a professional laboratory environment.
Hazard Profile and Causality
To design an effective safety protocol, we must first understand the chemical behavior of the substance. MeEP features a strained dioxaphospholane ring that is highly susceptible to ring-opening via nucleophilic attack[1].
Moisture Sensitivity: Exposure to ambient humidity leads to premature hydrolysis of the monomer, generating acidic byproducts (methylphosphonic acid derivatives)[3]. This not only ruins the reagent for living polymerization but also introduces corrosive hazards to the workspace.
Toxicity Considerations: Although designed to be less toxic than its structural cousins, all novel organophosphorus compounds must be treated as potential systemic hazards until fully characterized[1]. Direct skin contact or inhalation of vapors must be strictly prevented.
Required Personal Protective Equipment (PPE)
The selection of PPE for handling MeEP is dictated by the need to prevent dermal exposure and protect against potential splashes during air-free transfers.
PPE Category
Specification
Causality / Scientific Rationale
Eye/Face Protection
ANSI Z87.1 compliant chemical splash goggles.
Protects ocular mucosa from accidental splashes during syringe or cannula transfers of the neat liquid monomer.
Organophosphorus compounds can permeate standard thin latex or low-quality nitrile. Double-gloving provides a self-validating barrier; if the outer glove is compromised, the inner glove provides immediate secondary protection.
Body Protection
Flame-resistant (FR) laboratory coat with fitted cuffs; chemical-resistant apron for bulk transfers.
Prevents absorption of the monomer into standard clothing fabrics, which could lead to prolonged dermal exposure.
Respiratory
Handled exclusively within a certified chemical fume hood or inert-atmosphere glovebox.
Mitigates inhalation risks from volatile vapors and prevents the monomer from reacting with ambient moisture.
Operational Handling Protocol
Because MeEP is utilized in moisture-sensitive living anionic polymerizations (often catalyzed by bases like DBU)[1][2], the operational protocol must simultaneously ensure operator safety and chemical integrity.
Step-by-Step Air-Free Handling Methodology:
System Validation: Before initiating any work, verify that the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). If using a Schlenk line, verify that the vacuum pump is achieving baseline pressure (< 10^-2 mbar) and that the inert gas (Argon or Nitrogen) is flowing seamlessly.
Vessel Preparation: Flame-dry or oven-dry all receiving Schlenk flasks and cool them under a continuous flow of inert gas. This eliminates surface-bound water that would trigger MeEP hydrolysis[2].
Reagent Transfer:
For small volumes (< 10 mL): Use a gas-tight glass syringe equipped with a stainless steel needle. Purge the syringe with inert gas three times prior to drawing the MeEP.
For larger volumes: Utilize a cannula transfer technique under positive argon pressure.
Post-Transfer Decontamination: Immediately upon completing the transfer, draw a quenching solvent (e.g., anhydrous dichloromethane or a dilute basic solution) into the syringe to neutralize residual MeEP before it can hydrolyze in the ambient air and cross-contaminate the workspace[2].
Spill Response and Disposal Logistics
A robust disposal plan ensures that reactive intermediates do not accumulate in waste streams, which could lead to incompatible chemical reactions (e.g., exothermic hydrolysis or gas evolution).
Immediate Spill Response:
Isolate: Lower the fume hood sash immediately. If the spill occurs outside the hood, evacuate the immediate area and ensure the room's HVAC exhaust is functioning.
Contain: Cover the liquid spill with an inert, non-combustible absorbent material such as dry sand, vermiculite, or a proprietary chemical spill pad. Do not use paper towels, as the high surface area can accelerate reaction with ambient moisture.
Neutralize & Collect: Carefully sweep the absorbed material using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container.
Routine Waste Disposal Plan:
Segregation: MeEP waste must be strictly segregated from strong oxidizers, strong bases, and heavy metals.
Aqueous Quenching (Controlled): For trace residues in reaction vessels, carefully quench with a dilute aqueous sodium hydroxide (NaOH) solution inside the fume hood to safely open the dioxaphospholane ring, converting it into a stable, water-soluble phosphonate salt before transferring to the aqueous hazardous waste stream.
Workflow Visualization
The following diagram illustrates the critical path for integrating hazard control with the experimental workflow when handling MeEP.
Caption: Sequential safety and operational workflow for handling 1,3,2-Dioxaphospholane, 2-methyl-, 2-oxide.
References
PubChem. (2025). 1,3,2-Dioxaphospholane, 2-methyl-, 2-oxide | C3H7O3P | CID 12616942 - PubChem. National Institutes of Health (NIH). Available at:[Link][3]
Steinbach, T., et al. (2016). Degradable Polyphosphoester-Protein Conjugates: “PPEylation” of Proteins. Biomacromolecules, ACS Publications. Available at:[Link][2]
Wolf, T., et al. (2014). Water-Soluble Poly(phosphonate)s via Living Ring-Opening Polymerization. ACS Macro Letters, ACS Publications. Available at:[Link][1]